Product packaging for Fmoc-Lys(Mca)-OH(Cat. No.:)

Fmoc-Lys(Mca)-OH

Numéro de catalogue: B613382
Poids moléculaire: 584.6 g/mol
Clé InChI: BWJJONDPLYEAMC-NDEPHWFRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fmoc-Lys(Mca)-OH, also known as this compound, is a useful research compound. Its molecular formula is C33H32N2O8 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H32N2O8 B613382 Fmoc-Lys(Mca)-OH

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJONDPLYEAMC-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Fmoc-Lys(Mca)-OH in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemical and pharmaceutical research, the precise interrogation of enzyme activity is paramount for understanding disease mechanisms and discovering novel therapeutics. Fluorogenic peptide substrates have emerged as indispensable tools for these investigations, offering high sensitivity and real-time monitoring of enzymatic reactions. Among the array of available fluorophores, 7-methoxycoumarin-4-acetic acid (Mca) has garnered significant attention. When incorporated into a peptide sequence, often through the use of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine (Fmoc-Lys(Mca)-OH), it provides a robust platform for developing sensitive enzyme assays. This technical guide provides an in-depth exploration of the applications of this compound in biochemistry, with a focus on its use in creating fluorogenic substrates for proteases, detailed experimental protocols, and the underlying principles of the assays.

This compound is a derivative of the amino acid lysine, strategically modified with two key chemical moieties.[1] The Nα-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group that is fundamental to solid-phase peptide synthesis (SPPS).[1] The ε-amino group of the lysine side chain is acylated with Mca, a fluorescent dye belonging to the coumarin family.[1] This dual functionality allows for the site-specific incorporation of a fluorescent reporter into a peptide sequence during its synthesis.

The primary application of peptides containing the Lys(Mca) residue is in the development of fluorogenic substrates for a variety of proteases, including caspases and matrix metalloproteinases (MMPs). These substrates are often designed as Förster Resonance Energy Transfer (FRET) pairs, where the Mca fluorophore is paired with a non-fluorescent quencher molecule, such as a 2,4-dinitrophenyl (Dnp) group. In the intact peptide, the close proximity of the Mca donor and the Dnp acceptor results in the quenching of Mca's fluorescence. Upon enzymatic cleavage of a specific peptide bond between the fluorophore and the quencher, they are separated, leading to a significant increase in the fluorescence of Mca. This change in fluorescence provides a direct and continuous measure of enzyme activity.

Core Principles: FRET-Based Enzyme Assays

The utility of this compound in biochemistry is intrinsically linked to the principle of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.

In the context of an enzyme assay, a peptide substrate is synthesized to contain both the Mca fluorophore (donor) and a quencher moiety. This compound is used to incorporate the Mca group, while another modified amino acid, often a lysine derivative carrying a Dnp group, is used for the quencher. The peptide sequence is designed to be a specific substrate for the enzyme of interest.

dot

FRET_Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Mca Mca Quencher Dnp Mca->Quencher FRET Peptide Peptide Backbone Mca->Peptide no_fluorescence No/Low Fluorescence Quencher->no_fluorescence Quenching Peptide->Quencher excitation Excitation (325-340 nm) excitation->Mca Mca_cleaved Mca Peptide1 Fragment 1 Mca_cleaved->Peptide1 fluorescence Fluorescence (384-450 nm) Mca_cleaved->fluorescence Fluorescence Quencher_cleaved Dnp Peptide2 Fragment 2 Peptide2->Quencher_cleaved excitation_cleaved Excitation (325-340 nm) excitation_cleaved->Mca_cleaved enzyme Protease enzyme->Peptide Cleavage

Caption: Principle of FRET-based enzyme assay using an Mca-Dnp pair.

Data Presentation: Quantitative Analysis of Enzyme Kinetics

The use of fluorogenic substrates synthesized with this compound allows for the precise determination of key enzyme kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are essential for characterizing enzyme efficiency and for evaluating the potency of enzyme inhibitors.

Table 1: Kinetic Parameters of Matrix Metalloproteinases (MMPs) with Mca-Containing Substrates
EnzymeSubstrate SequenceKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
MMP-1Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-Arg61.20.0801,307[1]
MMP-9Mca-Lys-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH₂---[2]

Note: Specific Km and kcat values for the MMP-9 substrate were not provided in the cited literature, but its utility as a substrate was established.

Table 2: Photophysical Properties of the Mca Fluorophore
PropertyValueReference
Excitation Wavelength (λex)322 - 340 nm[3]
Emission Wavelength (λem)384 - 450 nm[3]
Quantum Yield (ΦF)0.45-

Experimental Protocols

Synthesis of a FRET Peptide Substrate using this compound

The synthesis of a peptide containing Lys(Mca) is typically performed using automated or manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound and Fmoc-Lys(Dnp)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH), HBTU, and HOBt in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, incorporating this compound and Fmoc-Lys(Dnp)-OH at the desired positions.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

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SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) kaiser Kaiser Test couple->kaiser wash1->couple kaiser->couple Positive deprotect2 Repeat Deprotection kaiser->deprotect2 Negative wash2 Wash deprotect2->wash2 couple2 Repeat Coupling final_deprotect 4. Final Fmoc Deprotection couple2->final_deprotect Sequence Complete wash2->couple2 cleave 5. Cleavage from Resin & Global Deprotection (TFA cocktail) final_deprotect->cleave precipitate 6. Precipitation in Ether cleave->precipitate purify 7. RP-HPLC Purification precipitate->purify characterize 8. Mass Spectrometry & Analytical HPLC purify->characterize end Pure FRET Peptide characterize->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a FRET substrate.

General Protocol for a Caspase-3 Activity Assay

This protocol is adapted for a fluorogenic Mca-based substrate, such as Ac-DEVD-Lys(Mca), where the C-terminus might be an amide or coupled to a quencher.

Materials:

  • Cell culture or tissue samples

  • Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

  • Protein assay reagent (e.g., BCA or Bradford)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-Lys(Mca)-NH₂)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control experiments

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation (Cell Lysate):

    • Induce apoptosis in cells using a known stimulus.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay Setup:

    • Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.

    • In a 96-well black microplate, add the following to triplicate wells:

      • Sample wells: 50 µL of cell lysate.

      • Negative control wells: 50 µL of lysate from non-induced cells.

      • Inhibitor control wells: 50 µL of lysate from induced cells pre-incubated with a caspase-3 inhibitor.

      • Blank wells: 50 µL of Assay Buffer.

  • Reaction Initiation and Measurement:

    • Prepare a substrate solution by diluting the fluorogenic caspase-3 substrate in Assay Buffer to the desired final concentration (typically in the low micromolar range).

    • Add 50 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for Mca (e.g., Ex: 328 nm, Em: 393 nm).

    • Monitor the increase in fluorescence over time (kinetic mode) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the blank wells from all other readings.

    • Compare the reaction rates of the apoptotic samples to the control samples to determine the fold-increase in caspase-3 activity.

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

dot

Caspase_Assay_Workflow start Start: Cell Culture (Induced and Control) harvest 1. Harvest and Wash Cells start->harvest lysis 2. Cell Lysis harvest->lysis centrifuge 3. Centrifugation lysis->centrifuge supernatant 4. Collect Supernatant (Cytosolic Extract) centrifuge->supernatant protein_assay 5. Protein Quantification supernatant->protein_assay setup_plate 6. Prepare 96-well Plate (Samples, Controls, Blank) protein_assay->setup_plate add_substrate 7. Add Fluorogenic Substrate setup_plate->add_substrate read_plate 8. Kinetic Fluorescence Reading (Ex/Em for Mca) add_substrate->read_plate analyze 9. Data Analysis (Calculate Reaction Rates) read_plate->analyze end Caspase-3 Activity Determined analyze->end

Caption: Experimental workflow for a fluorometric caspase-3 activity assay.

Conclusion

This compound is a versatile and powerful building block for the synthesis of fluorogenic peptide substrates. Its application in FRET-based enzyme assays has significantly advanced our ability to study the activity of proteases with high sensitivity and in real-time. The methodologies described in this guide for peptide synthesis and enzyme activity assays provide a robust framework for researchers in biochemistry and drug discovery to investigate enzyme function and screen for potential therapeutic inhibitors. The quantitative data obtainable from these assays are critical for a deeper understanding of the roles of proteases in health and disease.

References

An In-depth Technical Guide to Fmoc-Lys(Mca)-OH: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the use of fluorescently labeled biomolecules is indispensable for elucidating biological processes. Fmoc-L-Lys(Mca)-OH, a protected lysine derivative incorporating a 7-methoxycoumarin-4-acetyl (Mca) fluorophore, stands out as a critical reagent for the synthesis of fluorogenic peptide substrates. This guide provides a comprehensive overview of its chemical properties, structure, and its pivotal role in modern biochemical assays.

Core Chemical and Physical Properties

Fmoc-L-Lys(Mca)-OH is a white to off-white powder, valued for its dual functionality: the Fmoc group provides a stable, base-labile protecting group for the α-amino group, essential for solid-phase peptide synthesis (SPPS), while the Mca group on the ε-amino side-chain serves as a fluorescent donor in various assays.[1] Its solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in standard peptide synthesis protocols.[2]

PropertyValueReferences
Molecular Formula C₃₃H₃₂N₂O₈[1][3][4][5]
Molecular Weight 584.62 g/mol [2][3][4][5]
CAS Number 386213-32-7[1][3][4][5]
Appearance White to off-white powder[1]
Purity ≥95% (HPLC)[6]
Melting Point 181-187 °C[1]
Boiling Point 885.2 ± 65.0 °C[1]
Solubility Soluble in DMSO, DMF[2]
Storage Store at room temperature or -20°C, protected from light[1][7]

Chemical Structure and Identification

The structural integrity of Fmoc-L-Lys(Mca)-OH is central to its function. The Fmoc group ensures chemoselectivity during peptide chain elongation, while the Mca moiety provides the fluorescent signal.

  • IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid[1][8]

  • Synonyms: N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine, Nα-Fmoc-Nε-7-methoxycoumarin-4-acetyl-L-lysine[1][4]

  • SMILES: COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35[1][9]

  • InChI: InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1[1][9]

Application in Peptide Synthesis and FRET-Based Assays

The primary application of Fmoc-L-Lys(Mca)-OH is in the synthesis of fluorogenically-labeled peptides for use in enzyme assays, particularly those based on Fluorescence Resonance Energy Transfer (FRET).[2][3] These peptides are designed with a specific cleavage site for a target protease. The Mca group serves as the fluorescent donor, and a suitable quencher, such as a 2,4-dinitrophenyl (Dnp) or Dabcyl group, is incorporated elsewhere in the peptide sequence.[3]

In the intact peptide, the close proximity of the quencher to the Mca group results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide at the specific recognition site, the Mca fluorophore is separated from the quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic analysis of proteases such as matrix metalloproteinases (MMPs) and caspases.

Experimental Workflow: Synthesis of a FRET Peptide Substrate

The following diagram outlines the general workflow for the solid-phase synthesis of a FRET peptide substrate using Fmoc-L-Lys(Mca)-OH.

SPPS_Workflow Workflow for FRET Peptide Synthesis Resin 1. Resin Swelling (e.g., Wang or Rink Amide resin in DMF) Load 2. First Amino Acid Coupling (e.g., Fmoc-Lys(Dnp)-OH) Resin->Load Deprotect1 3. Fmoc Deprotection (20% Piperidine in DMF) Load->Deprotect1 Couple 4. Amino Acid Coupling Cycle (Fmoc-AA-OH, Activator) Deprotect1->Couple Deprotect2 5. Fmoc Deprotection Couple->Deprotect2 Deprotect2->Couple Repeat for each amino acid CoupleMca 6. Coupling of Fmoc-Lys(Mca)-OH Deprotect2->CoupleMca Deprotect3 7. Final Fmoc Deprotection CoupleMca->Deprotect3 Cleave 8. Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Deprotect3->Cleave Purify 9. Purification (RP-HPLC) Cleave->Purify Analyze 10. Analysis (Mass Spectrometry, HPLC) Purify->Analyze FRET_Assay Principle of FRET-Based Protease Assay cluster_0 Intact Peptide Substrate cluster_1 Cleaved Peptide Substrate Mca_i Mca Peptide_i ---Cleavage Site--- Mca_i->Peptide_i Protease Protease Mca_i->Protease Enzymatic Cleavage Quencher_i Dnp Peptide_i->Quencher_i label_quenched Fluorescence Quenched (No Signal) Mca_c Mca Fragment1 Fragment 1 Mca_c->Fragment1 Quencher_c Dnp Fragment2 Fragment 2 Fragment2->Quencher_c label_fluorescence Fluorescence Emitted (Signal Detected) Protease->Mca_c

References

An In-depth Technical Guide to the Mca Fluorophore in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (7-Methoxycoumarin-4-yl)acetyl (Mca) fluorophore, a versatile tool in peptide-based research and drug discovery. Mca, a coumarin-derivative, is highly valued for its photophysical properties, making it a cornerstone for the development of sensitive, internally quenched substrates for various enzymatic assays.[1][2] Its primary application lies in Fluorescence Resonance Energy Transfer (FRET)-based assays designed for the continuous monitoring of protease activity, a critical aspect of drug development and cellular biology research.[1]

Core Properties and Data Presentation

The utility of the Mca fluorophore is defined by its distinct spectral characteristics, which are summarized below. These properties can vary slightly depending on the solvent environment and conjugation to a peptide.[1]

PropertyValueNotes
Excitation Wavelength (λex) 320 - 328 nmValues can shift based on the solvent. For example, in methanol, the peak is around 320 nm, while conjugated to peptides in aqueous buffers, it's often cited at 328 nm.[1][3]
Emission Wavelength (λem) 380 - 393 nmSimilar to excitation, the emission peak is solvent-dependent, observed at ~380 nm in methanol and up to 393 nm when part of a peptide substrate.[1][3]
Molar Extinction Coefficient (ε) ~14,500 M⁻¹cm⁻¹ at 325 nmA measure of how strongly the molecule absorbs light at a given wavelength.[4]
Quantum Yield (ΦF) 0.18 - 0.49Represents the efficiency of the fluorescence process (photons emitted per photon absorbed).[4][5] The quantum yield of the free fluorophore is significantly higher than when quenched in a FRET pair.[6]
Common FRET Quencher 2,4-Dinitrophenyl (Dnp)The Dnp group is the preferred quencher for Mca due to the excellent overlap between Mca's emission spectrum and Dnp's absorption spectrum, enabling efficient FRET.[1][4]
Chemical Formula C₁₂H₁₀O₅[2][7]
Molecular Weight 234.2 g/mol [7][8]

Primary Application: FRET-Based Protease Assays

The most significant application of Mca is in the design of FRET-based peptide substrates for analyzing protease activity.[1][9] In this setup, the Mca group (donor fluorophore) is attached to one end of a peptide, and a quencher molecule, typically Dnp (acceptor), is attached to the other.[1] The peptide sequence between them contains a specific cleavage site for the target protease.

Mechanism of Action:

  • Quenched State: In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore allows for FRET to occur. When the Mca is excited, its emission energy is non-radiatively transferred to the Dnp group, resulting in the quenching of fluorescence.[1][3][6]

  • Cleavage Event: Upon introduction of a specific protease, the enzyme cleaves the peptide bond within the recognition sequence.[1]

  • Fluorescent State: This cleavage separates the Mca fluorophore from the Dnp quencher.[1] The separation prevents FRET, and upon excitation, the Mca now emits its characteristic fluorescence.[1][6] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time to determine reaction kinetics.[1]

These assays are highly sensitive, allowing for the use of nanomolar enzyme concentrations.[1]

FRET_Protease_Assay Principle of Mca-Dnp FRET-Based Protease Assay cluster_0 Intact Peptide (Fluorescence Quenched) cluster_1 Cleaved Peptide (Fluorescence Emission) Mca_intact Mca Peptide_intact Peptide Substrate Mca_intact->Peptide_intact Quenching FRET (No Emission) Mca_intact->Quenching Energy Transfer Dnp_intact Dnp Peptide_intact->Dnp_intact Dnp_intact->Quenching Excitation_intact Excitation (328 nm) Excitation_intact->Mca_intact Mca_cleaved Mca Peptide_frag1 Fragment 1 Mca_cleaved->Peptide_frag1 Emission Emission (393 nm) Mca_cleaved->Emission Peptide_frag2 Fragment 2 Dnp_cleaved Dnp Peptide_frag2->Dnp_cleaved Excitation_cleaved Excitation (328 nm) Excitation_cleaved->Mca_cleaved Protease Protease Protease->Peptide_intact Cleavage

Caption: Workflow of a FRET-based protease assay using an Mca-Dnp labeled peptide.

Experimental Protocols

This protocol describes the general steps for synthesizing a peptide C-terminally labeled with a Dnp quencher and N-terminally labeled with the Mca fluorophore using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[9][10]

Materials:

  • Fmoc-Rink Amide resin or similar

  • Fmoc-protected amino acids

  • Fmoc-Lys(Dnp)-OH (for incorporating the quencher)

  • (7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)

  • Coupling reagents: e.g., HBTU/HOBt/DIPEA or PyBOP/DIPEA

  • Deprotection solution: 20-30% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • HPLC for purification

Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Couple the C-terminal amino acid (often Fmoc-Lys(Dnp)-OH to incorporate the quencher) to the resin.[9] Use a 2- to 4-fold molar excess of the amino acid and coupling reagents. Allow the reaction to proceed for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • N-Terminal Mca Labeling:

    • After the final amino acid has been coupled and its Fmoc group removed, couple the Mca fluorophore.

    • Dissolve a 5-fold molar excess of Mca-OH and coupling reagents (e.g., DIPCDI/Oxima Pure or HOBt) in DMF.[9]

    • Add the solution to the resin and allow it to react for 2-3 hours, monitoring with a Kaiser test.[9]

    • Alternatively, use pre-activated Mca-OSu, which couples efficiently in DMSO or NMP.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.[9]

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.[9]

SPPS_Workflow Solid-Phase Synthesis of Mca-Dnp Peptide start Start with Rink Amide Resin deprotect1 Fmoc Deprotection (Piperidine) start->deprotect1 couple_dnp Couple Fmoc-Lys(Dnp)-OH deprotect1->couple_dnp wash1 Wash (DMF/DCM) couple_dnp->wash1 cycle Repeat n times wash1->cycle deprotect2 Fmoc Deprotection couple_aa Couple Next Fmoc-Amino Acid deprotect2->couple_aa wash2 Wash couple_aa->wash2 wash2->cycle End Cycle cycle->deprotect2 Start Cycle deprotect_final Final Fmoc Deprotection cycle->deprotect_final Final Cycle couple_mca Couple Mca-OH deprotect_final->couple_mca wash3 Wash couple_mca->wash3 cleave Cleave from Resin (TFA Cocktail) wash3->cleave purify Precipitate & Purify (Ether & HPLC) cleave->purify end Final Mca-Peptide-Dnp Product purify->end

Caption: General workflow for solid-phase peptide synthesis of a FRET substrate.

This protocol provides a framework for measuring enzyme kinetics using a synthesized Mca-FRET substrate.

Materials:

  • Purified Mca-labeled peptide substrate, lyophilized

  • Purified target protease

  • Assay buffer (optimized for the specific protease)

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Substrate Preparation: Dissolve the lyophilized Mca-peptide-Dnp substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Further dilute the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

  • Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer. Dilute to the final working concentration (often in the nanomolar range) immediately before use.[1]

  • Assay Setup:

    • Pipette the substrate solution into the wells of the 96-well plate.

    • Include control wells: a "no enzyme" control (substrate only) to measure background fluorescence and a "no substrate" control (enzyme only).

  • Initiate Reaction: Add the enzyme solution to the wells to start the reaction. Mix gently.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity over time. Use an excitation wavelength of ~320-328 nm and an emission wavelength of ~390-405 nm.[1][9]

    • Record data at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the experimental readings.

    • Plot the change in relative fluorescence units (RFU) over time.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the curve. This velocity is proportional to the enzyme's activity.[9]

Key Considerations and Logical Relationships

The effectiveness of Mca in FRET assays is a direct result of its specific photophysical properties. Its strong absorbance in the UV range and emission in the blue range, combined with a good quantum yield, make it an excellent energy donor. The critical factor is the spectral overlap between its emission and the absorbance of a suitable quencher like Dnp, which is the foundation for the FRET mechanism.

Logical_Relationship Mca Properties and Application Logic cluster_props Photophysical Properties cluster_app Primary Application prop1 Excitation ~328 nm Emission ~393 nm fret_principle FRET Principle: Donor-Acceptor Energy Transfer prop1->fret_principle Enables Donor Role prop2 High Molar Extinction Coefficient prop2->fret_principle Efficient Excitation prop3 Good Quantum Yield prop3->fret_principle Strong Potential Signal prop4 Stable Amide Bond Formation Chemistry app1 FRET-Based Assays prop4->app1 Allows Peptide Conjugation app2 Real-Time Enzyme Kinetics app1->app2 app3 Protease Activity Screening app2->app3 fret_principle->app1 Is the Basis For quencher Dnp Quencher: Absorbs at ~348 nm quencher->fret_principle Enables Acceptor Role

Caption: Relationship between Mca's properties and its use in FRET assays.

References

A Technical Guide to Fmoc-Lys(Mca)-OH: Suppliers, Purity, and Applications in Protease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(7-methoxycoumarin-4-acetyl)-L-lysine (Fmoc-Lys(Mca)-OH), a key reagent for the synthesis of fluorescently labeled peptides. This document details commercially available sources, their purity specifications, and in-depth experimental protocols for its application in solid-phase peptide synthesis (SPPS) and fluorescence-based protease assays.

This compound: Suppliers and Purity Specifications

This compound is a specialty amino acid derivative used to incorporate a fluorescent 7-methoxycoumarin-4-acetyl (Mca) group into a peptide sequence. The Mca fluorophore, paired with a suitable quencher, is extensively used in Förster Resonance Energy Transfer (FRET) based assays to monitor enzymatic activity.[1] Several chemical suppliers offer this compound, with purity typically determined by High-Performance Liquid Chromatography (HPLC).

SupplierProduct NumberPurity Specification (HPLC)
Sigma-Aldrich (Novabiochem®) 852095≥97.0%
BOC Sciences 98%
Anaspec AS-61925≥95% (Peak Area by HPLC)
AxisPharm ≥95%
Biotuva Life Sciences F849737>97%
ChemPep Information not publicly available
Advanced ChemTech SKU-6072Information not publicly available

Note: Purity specifications are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information. A typical CoA for a non-GMP grade peptide reagent will include details on purity determined by RP-HPLC, as well as mass spectral data.[2] For cGMP grade materials, the CoA is significantly more comprehensive.[2]

Experimental Protocols

Quality Control: HPLC Analysis of this compound

Ensuring the purity of Fmoc-amino acids is critical for the successful synthesis of high-quality peptides.[3][4] The following protocol is a general method for the reversed-phase HPLC (RP-HPLC) analysis of Fmoc-protected amino acids and can be adapted for this compound.

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile[3]

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[3]

HPLC Conditions:

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV absorbance at 214 nm and 280 nm.[3] Due to the coumarin moiety, detection can also be performed at approximately 325 nm.[1]

Data Analysis: Integrate the peak areas in the chromatogram. The percentage purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks.[3]

Application: Solid-Phase Peptide Synthesis (SPPS) of a FRET Substrate

This compound is incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[5][6] The following is a generalized protocol for the manual synthesis of a generic FRET peptide substrate containing the Mca-Lys/Dnp-quencher pair.

Materials:

  • Rink Amide resin (for C-terminal amide peptides)

  • Fmoc-protected amino acids (including this compound and an Fmoc-amino acid with a Dnp-quenching group on its side chain, e.g., Fmoc-Lys(Dnp)-OH)

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)[5]

  • Coupling Reagents: A suitable activator such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)[3]

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[6]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF. This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer one (e.g., 15-20 minutes).[6][7]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc adducts.[6]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (e.g., Fmoc-Lys(Dnp)-OH for the quencher) by dissolving it with the coupling reagent (e.g., HCTU) and base (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[7]

  • Washing: Wash the resin with DMF to remove excess reagents.[7]

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[3]

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[6] The peptide can then be purified by reverse-phase HPLC.

Application: FRET-Based Protease Assay

Peptides containing the Mca/Dnp FRET pair are powerful tools for measuring protease activity.[8] The following is a protocol for a continuous kinetic assay of a generic matrix metalloproteinase (MMP) using a synthesized Mca/Dnp-containing peptide substrate.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5[8]

  • Enzyme: Purified, active MMP

  • Substrate: Purified Mca/Dnp-containing peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[9]

  • Inhibitor (optional): A known MMP inhibitor for control experiments.

  • Black 96-well microplate

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide substrate in DMSO (e.g., 1-10 mM) and store it at -20°C, protected from light.[8]

    • On the day of the experiment, dilute the substrate stock solution and the enzyme to their desired working concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay components in the following order: assay buffer, inhibitor or vehicle, and enzyme solution.

    • Initiate the reaction by adding the substrate working solution to each well. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).

    • Use an excitation wavelength of approximately 325-328 nm and an emission wavelength of around 393-420 nm for the Mca fluorophore.[8][9]

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve. The enzymatic activity is directly proportional to this rate.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay FRET Assay Resin_Preparation Resin Swelling SPPS_Cycle Iterative SPPS Cycles (Deprotection, Coupling, Washing) Resin_Preparation->SPPS_Cycle Incorporate_Mca Incorporate This compound SPPS_Cycle->Incorporate_Mca At desired position Incorporate_Dnp Incorporate Quencher Amino Acid SPPS_Cycle->Incorporate_Dnp At corresponding position Cleavage Cleavage & Deprotection SPPS_Cycle->Cleavage After final cycle Incorporate_Mca->SPPS_Cycle Incorporate_Dnp->SPPS_Cycle Purification HPLC Purification Cleavage->Purification Assay_Setup Assay Setup (Buffer, Enzyme, Substrate) Purification->Assay_Setup Purified Peptide Substrate Fluorescence_Reading Kinetic Fluorescence Measurement Assay_Setup->Fluorescence_Reading Data_Analysis Data Analysis (Calculate V₀) Fluorescence_Reading->Data_Analysis

Caption: Workflow for the synthesis and application of a FRET peptide substrate.

fret_mechanism cluster_intact Intact Peptide cluster_cleaved Cleaved Peptide Intact_Peptide Mca-Peptide-Dnp Quenching FRET (No Fluorescence) Intact_Peptide->Quenching Cleaved_Peptide Mca-Peptide + Peptide-Dnp Intact_Peptide->Cleaved_Peptide Protease Cleavage Excitation_Intact Excitation (hv) Excitation_Intact->Intact_Peptide Fluorescence Fluorescence Cleaved_Peptide->Fluorescence Excitation_Cleaved Excitation (hv) Excitation_Cleaved->Cleaved_Peptide Protease Protease

Caption: Mechanism of a FRET-based protease assay.

signaling_pathway cluster_assay_measurement In Vitro Assay Stimulus Apoptotic Stimulus (e.g., DNA damage, ligand binding) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3) Initiator_Caspases->Effector_Caspases Activation Substrate_Cleavage Cleavage of Cellular Substrates Effector_Caspases->Substrate_Cleavage Caspase3_Activity Caspase-3 Activity Measurement Effector_Caspases->Caspase3_Activity Sample for assay Apoptosis Apoptosis Substrate_Cleavage->Apoptosis FRET_Substrate FRET Substrate Cleavage (e.g., Ac-DEVD-AMC) Caspase3_Activity->FRET_Substrate Fluorescence_Signal Fluorescence Signal FRET_Substrate->Fluorescence_Signal

Caption: Caspase-3 signaling pathway and its measurement using a FRET assay.

References

An In-depth Technical Guide to the Storage and Handling of Fmoc-Lys(Mca)-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the proper storage and handling of N-α-Fmoc-N-ε-(7-methoxycoumarin-4-acetyl)-L-lysine (Fmoc-Lys(Mca)-OH) powder. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel. This compound is a key reagent in peptide synthesis, serving as a building block for fluorescently labeled peptides and substrates used in various biochemical assays.

Compound Information

This compound is a derivative of the amino acid L-lysine, where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is labeled with the fluorophore 7-methoxycoumarin-4-acetic acid (Mca). This dual modification allows for its use in solid-phase peptide synthesis (SPPS) to incorporate a fluorescent tag at a specific site within a peptide sequence.

Storage Conditions

Proper storage of this compound is paramount to prevent its degradation and preserve its fluorescent properties. The recommended storage conditions for the solid powder and solutions are summarized below.

Quantitative Storage Data
FormStorage TemperatureRecommended DurationNotes
Powder -20°CLong-termIdeal for maintaining stability over extended periods.
4°CShort to medium-termSuitable for routine use.[1]
In Solvent -80°CUp to 6 monthsRecommended for stock solutions to minimize degradation.
-20°CUp to 1 monthSuitable for working solutions.

Note: The stability of this compound in solution is dependent on the solvent used and the frequency of freeze-thaw cycles. It is advisable to prepare single-use aliquots to maintain the integrity of the compound.

Handling Procedures

Safe and effective handling of this compound powder requires adherence to standard laboratory safety protocols and specific handling techniques to avoid contamination and degradation.

Personal Protective Equipment (PPE)

When handling this compound powder, it is essential to use the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat.

Engineering Controls

To minimize the risk of inhalation, it is recommended to handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.

General Hygiene Practices
  • Avoid direct contact with skin, eyes, and clothing.

  • Refrain from eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly after handling the compound.

Solubility

This compound is soluble in various organic solvents commonly employed in peptide synthesis.

Quantitative Solubility Data
SolventSolubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble

Stability and Reactivity

Chemical Stability

This compound is generally stable under the recommended storage conditions. The Fmoc protecting group is labile to basic conditions, which is the basis for its removal during SPPS. The Mca fluorophore has been reported to be stable to the harsh acidic conditions of hydrogen fluoride (HF) cleavage, indicating its robustness in standard peptide synthesis protocols.[2]

Incompatible Materials

To prevent degradation, avoid exposure of this compound to:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases (except for controlled Fmoc deprotection)

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound powder

  • Anhydrous, high-purity solvent (e.g., DMF or DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile vial.

  • Solvent Addition: Add the calculated volume of the chosen solvent to the vial to achieve the desired concentration.

  • Dissolution: Tightly cap the vial and vortex or sonicate until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Disposal Protocol

Expired or waste this compound and its containers must be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal service.[3] Place the material in a clearly labeled, sealed container for disposal.[3]

Visualizations

Logical Workflow for Storage and Handling

Workflow for this compound Storage and Handling cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_powder Store Powder -20°C (long-term) 4°C (short-term) weighing Weigh Powder storage_powder->weighing Retrieve for Use storage_solution Store Solution -80°C (long-term) -20°C (short-term) dissolving Dissolve in Solvent (DMF or DMSO) ppe Wear PPE (Goggles, Gloves, Lab Coat) ppe->weighing fume_hood Use Chemical Fume Hood fume_hood->weighing weighing->dissolving aliquoting Aliquot Solution dissolving->aliquoting disposal Dispose via Chemical Waste Service dissolving->disposal Waste aliquoting->storage_solution Store Aliquots

Caption: Logical workflow for the proper storage and handling of this compound.

Signaling Pathway of Fmoc Deprotection

Fmoc Deprotection Signaling Pathway Fmoc_Lys_Mca Fmoc-Lys(Mca)-Peptide Intermediate Dibenzofulvene-Piperidine Adduct Fmoc_Lys_Mca->Intermediate Byproduct Formation Deprotected_Lys H2N-Lys(Mca)-Peptide Fmoc_Lys_Mca->Deprotected_Lys Deprotection Piperidine Piperidine (Base) Piperidine->Fmoc_Lys_Mca

References

A Technical Guide to Fmoc-Lys(Mca)-OH: Properties and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine, commonly known as Fmoc-Lys(Mca)-OH. This specialized amino acid derivative is a critical component in the synthesis of fluorescently labeled peptides, which are indispensable tools in drug discovery and biochemical research for studying enzyme activity and protein interactions. This document details its chemical properties, a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS), and a visual workflow of the synthetic process.

Core Properties of this compound

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a base-labile Fmoc group, and the epsilon-amino group of the side chain is covalently linked to a 7-methoxycoumarin-4-acetic acid (Mca) moiety. The Mca group is a fluorophore, making this compound a key building block for introducing a fluorescent label at a specific position within a peptide sequence during SPPS.[1]

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Chemical Formula C₃₃H₃₂N₂O₈[2][3][4][5]
Molecular Weight 584.62 g/mol [2][3][5]
CAS Number 386213-32-7[2][4][5]
Appearance White to off-white powder[4]
Solubility Soluble in DMSO and DMF[6]
Fluorescence Excitation: ~322-328 nm, Emission: ~384-393 nm[1][6]

Application in FRET Peptide Synthesis

A primary application of this compound is in the synthesis of Fluorescence Resonance Energy Transfer (FRET) peptide substrates.[3] These substrates are designed with a fluorophore (in this case, Mca) and a quencher moiety at different positions in the peptide sequence. In the intact peptide, the quencher dampens the fluorescence of the Mca group. When the peptide is cleaved by a specific enzyme (e.g., a protease), the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This allows for sensitive and continuous monitoring of enzyme activity. A common quenching partner for Mca is the 2,4-dinitrophenyl (Dnp) group.[3]

Experimental Protocol: Synthesis of a Mca/Dnp FRET Peptide Substrate

The following is a representative protocol for the manual solid-phase synthesis of a generic FRET peptide substrate incorporating this compound and a Dnp-labeled lysine residue. This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).

  • Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30-60 minutes in a reaction vessel.

2. First Amino Acid Coupling:

  • Fmoc Deprotection (if necessary): If starting with a pre-loaded Fmoc-amino acid resin, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, activate the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Dnp)-OH) by dissolving it in DMF with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM).

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

3. Peptide Chain Elongation:

  • Repeat the following cycle for each subsequent amino acid in the peptide sequence:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Couple the next activated Fmoc-amino acid (including this compound at the desired position) as described in step 2.

    • Washing: Wash the resin with DMF.

    • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction before proceeding to the next cycle.

4. Final Cleavage and Deprotection:

  • Final Washing and Drying: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the cleavage solution by adding it to cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

5. Purification and Analysis:

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final fluorescently labeled peptide using mass spectrometry and analytical HPLC.

  • Storage: Lyophilize the purified peptide and store it at -20°C or lower, protected from light.

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis of a FRET peptide using this compound.

FRET_Peptide_Signaling_Pathway cluster_Intact Intact FRET Peptide cluster_Cleaved Cleaved FRET Peptide Mca Mca (Fluorophore) Peptide Peptide Backbone Mca->Peptide Protease Protease Cleavage Mca->Protease No Signal (Quenched) Quencher Dnp (Quencher) Peptide->Quencher Mca_Fragment Mca Fragment Fluorescence Fluorescence Signal Mca_Fragment->Fluorescence Signal ON Quencher_Fragment Dnp Fragment Protease->Mca_Fragment Protease->Quencher_Fragment

Caption: FRET mechanism of an Mca/Dnp peptide substrate.

SPPS_Workflow start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat Repeat Cycle for Peptide Elongation kaiser->repeat Positive cleavage Final Cleavage (TFA Cocktail) kaiser->cleavage Negative (Complete) repeat->deprotection purification RP-HPLC Purification cleavage->purification end End: Purified FRET Peptide purification->end

Caption: General workflow for Fmoc solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Core Principles of Mca Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed exploration of the fundamental principles of Mca (7-methoxycoumarin-4-acetyl) fluorescence quenching, a widely utilized technique in biochemical assays and drug development. It is intended for researchers, scientists, and professionals in the field who require a deep understanding of the mechanism, application, and practical considerations of using Mca-based probes.

Core Principles: The Mechanism of FRET-Based Quenching

The fluorescence of the Mca group is typically quenched through Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer mechanism between two chromophores. In this system, the Mca moiety serves as the fluorescent donor, and a suitable quenching molecule, most commonly the 2,4-dinitrophenyl (Dnp) group, acts as the acceptor.

The process is governed by several key principles:

  • Spectral Overlap: FRET occurs when the emission spectrum of the donor (Mca) significantly overlaps with the absorption spectrum of the acceptor (Dnp). The Mca group has a maximum emission wavelength of approximately 393 nm, which overlaps well with the absorption spectrum of the Dnp group.

  • Distance Dependence: The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship (1/r⁶). When Mca and Dnp are in close proximity (typically within 10-100 Å), the energy absorbed by the Mca fluorophore is efficiently transferred to the Dnp quencher, resulting in minimal or no fluorescence emission.

  • Assay Design: This principle is elegantly exploited in designing enzyme substrates. A typical probe consists of a peptide sequence specific to a target protease, flanked by the Mca group on one end and the Dnp group on the other. In this intact state, the peptide's conformation keeps the Mca and Dnp close, and the probe is "quenched" or non-fluorescent. Upon enzymatic cleavage of the peptide backbone, the Mca and Dnp fragments diffuse apart, disrupting FRET. This separation restores the fluorescence of the Mca group, leading to a measurable increase in signal intensity that is directly proportional to the rate of substrate cleavage.

The following diagram illustrates the fundamental workflow of a protease assay using an Mca-Dnp quenched substrate.

Diagram 1: Mechanism of an Mca-Dnp FRET-based protease assay.

Quantitative Data and Spectroscopic Properties

The efficiency and reliability of Mca-Dnp probes are underpinned by their specific photophysical properties. The following table summarizes key quantitative parameters for this commonly used FRET pair.

ParameterDescriptionValueReference
Donor (Mca)
λex (max)Maximum Excitation Wavelength~325 nm
λem (max)Maximum Emission Wavelength~393 nm
Quantum Yield (ΦD)The efficiency of photon emission after absorption.~0.30
Fluorescence Lifetime (τD)The average time the fluorophore stays in the excited state.~1.8 ns
Acceptor (Dnp)
λabs (max)Maximum Absorption Wavelength~365 nm
FRET Pair (Mca-Dnp)
Förster Distance (R₀)The distance at which FRET efficiency is 50%.23 - 30 Å
Quenching EfficiencyThe percentage of energy transfer from donor to acceptor.>99% in many peptide substrates

Note: Values can vary slightly depending on the solvent, pH, and the specific peptide sequence.

Experimental Protocol: Protease Activity Assay

This section provides a generalized protocol for measuring the activity of a protease using a commercially available Mca-Dnp quenched peptide substrate.

3.1 Materials and Equipment

  • Reagents:

    • Purified protease enzyme of interest.

    • Mca-Dnp FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs).

    • Assay Buffer (e.g., Tris-HCl with CaCl₂, NaCl, and a detergent like Brij-35, pH adjusted to the enzyme's optimum).

    • Enzyme inhibitor (for negative controls).

    • Deionized water.

  • Equipment:

    • Fluorescence microplate reader or spectrofluorometer.

    • Black, opaque 96-well or 384-well microplates (to minimize light scatter).

    • Standard laboratory equipment (pipettes, tubes, etc.).

3.2 Experimental Workflow

The logical workflow for setting up and executing the assay is depicted below.

Assay_Protocol_Workflow A 1. Reagent Preparation - Prepare Assay Buffer - Dilute Enzyme Stock - Dilute Substrate Stock B 2. Plate Setup - Add Buffer to all wells - Add Inhibitor (Control Wells) - Add Enzyme (Test & Control Wells) A->B C 3. Pre-incubation - Incubate plate at optimal temperature (e.g., 37°C) for 10-15 minutes B->C D 4. Initiate Reaction - Add Substrate to all wells to start the reaction C->D E 5. Fluorescence Measurement - Immediately place plate in reader - Measure fluorescence kinetically (e.g., every 60s for 30-60 min) - Set λex=325nm, λem=393nm D->E F 6. Data Analysis - Plot Fluorescence vs. Time - Calculate initial velocity (V₀) from the linear phase of the curve E->F MMP_Signaling_Pathway cluster_pathway Biological Pathway cluster_assay In Vitro Assay Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Cell Cell (e.g., Fibroblast) Stimulus->Cell ProMMP Pro-MMP (Inactive) Cell->ProMMP Upregulation & Secretion ActiveMMP MMP (Active) ProMMP->ActiveMMP Activation by another protease McaSubstrate Mca-Peptide-Dnp (Quenched Substrate) ActiveMMP->McaSubstrate Measures Activity Fluorescence Fluorescence Signal McaSubstrate->Fluorescence Cleavage

A Technical Guide to Fmoc-Lys(Mca)-OH for Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug development, fluorescently labeled peptides are indispensable tools for studying biological processes. They are crucial for a wide range of applications, including enzyme activity assays, receptor binding studies, and cellular imaging. Fmoc-Lys(Mca)-OH is a key building block for the synthesis of such peptides. It is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is labeled with a 7-methoxycoumarin-4-acetic acid (Mca) fluorophore.[1][2]

The Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS) and can be easily removed to allow for the stepwise addition of amino acids to build the peptide chain.[3] The Mca group, a coumarin-based dye, serves as a fluorescent reporter.[4] This guide provides a comprehensive overview of this compound, its properties, and detailed protocols for its use in peptide labeling for professionals new to this technique.

Core Physicochemical and Fluorescent Properties

The utility of this compound stems from its well-defined chemical and spectral characteristics. The Mca fluorophore is particularly valuable for its application in Förster Resonance Energy Transfer (FRET)-based assays.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 386213-32-7[2]
Molecular Formula C₃₃H₃₂N₂O₈[2]
Molecular Weight 584.62 g/mol [2]
Appearance Powder[6]
Solubility Soluble in DMF and DMSO[2]
Storage Conditions -20°C, protect from light[7][8]

Table 2: Fluorescent Properties of the Mca Fluorophore

PropertyValueReferences
Excitation Maximum (λex) ~322-340 nm[1][2][6]
Emission Maximum (λem) ~384-405 nm[1][2][6]
Quantum Yield (ΦF) ~0.45 - 0.49[2][9]
Molar Extinction Coefficient (ε) ~14,500 M⁻¹cm⁻¹ at 325 nm[9]
Common FRET Quencher 2,4-Dinitrophenyl (Dnp)[4][6][9]

Experimental Protocols

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for manual synthesis. Automated synthesizers will follow a similar series of steps.

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the key steps for incorporating the fluorescent amino acid into the peptide chain on a solid support (resin).

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).[3]

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes to ensure complete removal of the Fmoc group from the resin's functional group or the previously coupled amino acid.[10]

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[10]

3. Amino Acid Coupling (for amino acids preceding Lys(Mca)):

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HATU, 3 eq.) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA, 6 eq.), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • After complete coupling, drain the solution and wash the resin with DMF.

4. Incorporation of this compound:

  • Follow the same procedure as in step 3, but use this compound as the amino acid to be coupled. Due to the potential for steric hindrance from the Mca group, it is advisable to allow for a longer coupling time or to perform a double coupling (repeating the coupling step with fresh reagents).

5. Chain Elongation:

  • Repeat the deprotection (step 2) and coupling (step 3) cycles for all subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the Mca-Labeled Peptide

This protocol describes the process of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

1. Resin Washing and Drying:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Dry the resin under a high vacuum for at least 1 hour.[11]

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail that is often suitable is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[12]

  • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[11]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[12]

  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[10]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[10]

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualization of Workflows and Mechanisms

General Workflow for Labeled Peptide Synthesis and Application

The following diagram illustrates the overall process from peptide synthesis to a typical application in a protease activity assay.

G General Workflow for Mca-Labeled Peptide Synthesis and Application cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_application Application Example: Protease Assay Resin_Prep Resin Swelling & Fmoc Deprotection Coupling Stepwise Fmoc-Amino Acid Coupling Cycles Resin_Prep->Coupling Fmoc_Lys_Mca_Coupling Coupling of This compound Coupling->Fmoc_Lys_Mca_Coupling Chain_Elongation Completion of Peptide Sequence Fmoc_Lys_Mca_Coupling->Chain_Elongation Cleavage Cleavage from Resin & Side-chain Deprotection Chain_Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Assay_Setup Incubate Labeled Peptide with Protease Characterization->Assay_Setup Fluorescence_Measurement Monitor Fluorescence Increase Over Time Assay_Setup->Fluorescence_Measurement Data_Analysis Kinetic Analysis Fluorescence_Measurement->Data_Analysis

Caption: Workflow from synthesis to protease assay.

Mechanism of a FRET-Based Protease Assay

Mca-labeled peptides are frequently used in FRET-based assays to measure protease activity. In this setup, the Mca fluorophore is paired with a quencher molecule, such as Dnp, on the same peptide substrate.

FRET_Mechanism FRET-Based Protease Assay Mechanism cluster_intact Intact Peptide Substrate cluster_cleaved Cleaved Peptide Substrate Excitation Excitation (~328 nm) Mca_intact Mca (Donor) Excitation->Mca_intact Dnp_intact Dnp (Quencher) Mca_intact->Dnp_intact FRET Protease Protease Mca_intact->Protease Cleavage Site No_Fluorescence No/Low Fluorescence (Quenched) Dnp_intact->No_Fluorescence Energy Dissipation Mca_cleaved Mca Dnp_cleaved Dnp Fluorescence Fluorescence (~393 nm) Mca_cleaved->Fluorescence

Caption: FRET mechanism in a protease assay.

Troubleshooting and Considerations

  • Incomplete Coupling of this compound: The bulky Mca group can sometimes hinder coupling efficiency. If a Kaiser test indicates incomplete coupling, perform a second coupling step with fresh reagents before proceeding to the next deprotection step.

  • Aggregation during Synthesis: Peptides containing hydrophobic residues can sometimes aggregate on the resin, leading to incomplete reactions. Using specialized resins or incorporating backbone-modifying elements can help mitigate this.

  • Photobleaching: The Mca fluorophore, like all fluorescent dyes, is susceptible to photobleaching. Protect the labeled peptide from excessive light exposure during synthesis, purification, and storage.

  • Cleavage Byproducts: The choice of cleavage cocktail is critical to avoid unwanted side reactions with the peptide or the Mca group. Always use scavengers in the TFA cocktail to protect sensitive residues.[13]

  • Purity of the Final Peptide: Ensure high purity of the final labeled peptide through RP-HPLC, as impurities can interfere with biological assays.

Safety Information

  • This compound: Handle with standard laboratory safety precautions. Wear gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.[14]

  • Solvents (DMF, DCM): These are hazardous organic solvents. Work in a well-ventilated fume hood and avoid inhalation of vapors.

  • Reagents (Piperidine, DIPEA, TFA): These are corrosive and/or toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.[11]

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use for detailed safety information.[1]

Conclusion

This compound is a versatile and powerful reagent for the introduction of a fluorescent label into synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols makes it accessible to researchers with a foundational knowledge of peptide synthesis. By understanding its properties and following detailed experimental procedures, scientists can successfully generate high-quality Mca-labeled peptides for a multitude of applications in research and drug development, particularly for the sensitive and continuous monitoring of enzymatic activity.

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-Lys(Mca)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-Lys(Mca)-OH (N-α-Fmoc-N-ε-7-methoxycoumarin-4-acetyl-L-lysine), a fluorescent-labeled amino acid crucial for peptide synthesis and various biochemical assays. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of research outcomes.

Chemical and Physical Properties

This compound is a specialized reagent that combines the Fmoc protecting group for solid-phase peptide synthesis with the fluorescent Mca tag for detection and quantification.[1]

PropertyValueReference
Chemical Formula C₃₃H₃₂N₂O₈[1]
Molecular Weight 584.62 g/mol [1][2]
CAS Number 386213-32-7[1][2]
Appearance White to off-white powder[2]
Solubility Soluble in DMSO and DMF[1]
Fluorescence Abs/Em Maxima: 322/384 nm[1]
Storage Temperature -20°C[2]

Hazard Identification and Safety Precautions

Potential Health Effects: [3][4]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

Precautionary Measures:

CategoryPrecautionary Statement
Prevention Avoid breathing dust.[3][4] Wash hands thoroughly after handling.[3][4] Wear protective gloves, protective clothing, eye protection, and face protection.[3][4][5]
Response If on skin: Wash with plenty of soap and water.[3][4][6] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][6] If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][5] If swallowed: Rinse mouth. Do NOT induce vomiting.[4][5][6]
Storage Store in a well-ventilated place. Keep container tightly closed.[3][4][6] Recommended storage at -20°C.[2]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.[5]

Safe Handling and Experimental Workflow

Proper handling of this compound is critical to ensure user safety and prevent contamination. The following diagram illustrates a general workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Experimental Use cluster_2 Post-Experiment Receipt_and_Storage Receipt and Storage (-20°C) PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Receipt_and_Storage->PPE Before Handling Weighing Weighing (In a fume hood or ventilated enclosure) PPE->Weighing Proceed to Dissolution Dissolution (e.g., in DMSO or DMF) Weighing->Dissolution Transfer for Peptide_Synthesis Incorporation into Peptide (Solid-Phase Peptide Synthesis) Dissolution->Peptide_Synthesis Use in Cleavage_and_Deprotection Cleavage and Deprotection Peptide_Synthesis->Cleavage_and_Deprotection Followed by Waste_Disposal Waste Disposal (Follow institutional guidelines) Cleavage_and_Deprotection->Waste_Disposal Generate Waste Decontamination Decontaminate Work Area and Equipment Waste_Disposal->Decontamination After Disposal Remove_PPE Remove and Dispose of PPE Decontamination->Remove_PPE Final Step

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

The primary application of this compound is in Fmoc solid-phase peptide synthesis (SPPS) to introduce a fluorescent label into a peptide sequence.[2][7][]

Preparation of Stock Solution
  • Work Environment: Perform all operations in a chemical fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[5]

  • Weighing: Tare a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Incorporation into Peptide via SPPS

The following is a generalized protocol for the coupling of this compound to a resin-bound peptide.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • DMF (peptide synthesis grade)

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (typically 2-5 equivalents relative to the resin substitution) in DMF.

    • Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the amino acid solution to pre-activate it.

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF to remove any unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Emergency Procedures

In the event of exposure or a spill, follow these emergency procedures:

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6]
Spill Small Spill: Use appropriate tools to carefully scoop the spilled solid into a designated waste container. Large Spill: Evacuate the area. Wear a full suit, splash goggles, dust respirator, boots, and gloves. Use a shovel to place the material into a convenient waste disposal container.[3][4]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users familiarize themselves with this information and their institution's specific safety protocols before handling this chemical.

References

Methodological & Application

Application Note and Protocol for Solid-Phase Synthesis of Peptides Containing Fmoc-Lys(Mca)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the fluorescent amino acid derivative, Fmoc-L-Lys(Mca)-OH. The 7-methoxycoumarin-4-acetyl (Mca) group serves as a valuable fluorescent tag for studying peptide-protein interactions, enzyme kinetics, and for use in Förster Resonance Energy Transfer (FRET) based assays.[1] This protocol outlines the standard Fmoc/tBu strategy, covering resin selection, chain elongation, cleavage, and purification of the final Mca-labeled peptide.

Introduction

Fmoc-L-Lys(Mca)-OH is a lysine derivative where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is acylated with 7-methoxycoumarin-4-acetic acid (Mca).[1][2] The Mca moiety is a fluorescent group with an excitation maximum around 322-340 nm and an emission maximum between 384-405 nm.[2][3] This fluorescent property makes it an ideal building block for the synthesis of labeled peptides used in various biochemical and cellular assays.[1] The Fmoc protecting group allows for the stepwise assembly of the peptide chain under mild basic conditions, while the Mca group remains stable throughout the synthesis and is also resistant to standard acidic cleavage conditions, such as with Hydrogen Fluoride (HF).[3][4]

Applications in Drug Development:

  • Enzyme Substrates: Synthesis of fluorogenic substrates to assay proteolytic enzyme activity.

  • Protein-Protein Interaction Studies: Labeling peptides to visualize and quantify binding events.[1]

  • FRET Assays: The Mca group can serve as a donor fluorophore in conjunction with a suitable quencher (e.g., Dabcyl or 2,4-dinitrophenyl) for conformational studies and binding assays.[3][4]

  • Cellular Imaging: Introduction of a fluorescent tag for tracking the localization and uptake of peptides in living cells.[1]

Experimental Protocols

This section details the materials and methods for the manual solid-phase synthesis of a generic Mca-labeled peptide.

Materials and Reagents
ReagentSupplierGrade
Fmoc-L-Lys(Mca)-OHNovabiochem®Peptide Synthesis
Rink Amide Resin (or Wang Resin)Various100-200 mesh
Fmoc-protected amino acidsVariousPeptide Synthesis
N,N'-Diisopropylcarbodiimide (DIC)Sigma-AldrichSynthesis Grade
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)VariousPeptide Synthesis
N,N-Dimethylformamide (DMF)VariousAmine-free, Peptide Synthesis Grade
PiperidineSigma-AldrichSynthesis Grade
Dichloromethane (DCM)VariousHPLC Grade
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichSynthesis Grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-Aldrich99%
Diethyl etherVariousAnhydrous
Acetonitrile (ACN)VariousHPLC Grade
Solid-Phase Peptide Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling to elongate the peptide chain on a solid support.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection DMF Wash1 3. Washing Deprotection->Wash1 20% Piperidine in DMF Coupling 4. Amino Acid Coupling (including Fmoc-Lys(Mca)-OH) Wash1->Coupling DMF Wash2 5. Washing Coupling->Wash2 Fmoc-AA, Activator, DIPEA in DMF Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection Next Cycle FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Final Cycle Cleavage 7. Cleavage & Side-Chain Deprotection FinalDeprotection->Cleavage 20% Piperidine in DMF Purification 8. Purification & Analysis Cleavage->Purification TFA Cocktail

Figure 1: General workflow for Fmoc solid-phase peptide synthesis.
Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation (Swelling)

  • Place 0.1 mmol of Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid) in a reaction vessel.[5]

  • Add ~5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[1]

  • Drain the DMF.

2. Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[1]

  • Agitate for 5-7 minutes.[1]

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-7 minutes.

  • Drain the solution.

3. Washing

  • Wash the resin thoroughly by adding and draining the following solvents:

    • DMF (5 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

4. Amino Acid Coupling

  • In a separate vial, pre-activate the amino acid to be coupled:

    • Dissolve 4 equivalents of the Fmoc-amino acid (or this compound) and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA.

    • Allow the mixture to react for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • To monitor coupling completion, a Kaiser test can be performed.

5. Washing

  • Drain the coupling solution.

  • Wash the resin with DMF (5 x 5 mL).

6. Chain Elongation

  • Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled.

7. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.

  • Wash the resin as described in Step 3 and dry the resin under vacuum.

8. Cleavage and Side-Chain Deprotection

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K.[2]

  • Reagent K Composition:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.

  • Incubate with occasional swirling for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube filled with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis
  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Stationary Phase: C18 column.[4]

    • Mobile Phase A: 0.1% TFA in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[6]

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the peptide sequence and should be optimized.[6]

    • Detection: Monitor the elution at 220 nm for the peptide backbone and at ~322 nm to specifically track the Mca-containing peptide.

  • Analysis:

    • Collect fractions containing the purified peptide.

    • Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

ParameterValue / ConditionNotes
Synthesis Scale 0.1 mmolCan be scaled up or down.
Resin Swelling Time ≥ 1 hourEnsures proper solvation of the polymer support.[1]
Fmoc Deprotection 20% piperidine in DMFTotal treatment time of 10-14 minutes.[1]
Coupling Reagents Fmoc-AA:HBTU:DIPEA (4:3.9:8 equivalents)A common activation method. DIC/HOBt is another alternative.
Coupling Time 1-2 hoursCan be extended for difficult couplings. Monitoring with a Kaiser test is recommended.
Cleavage Cocktail Reagent K (TFA/Phenol/H2O/Thioanisole/EDT)Scavengers are crucial to prevent side reactions with sensitive residues like Trp, Met, Cys, Tyr.[2]
Cleavage Time 2-3 hoursAt room temperature.
HPLC Solvents A: 0.1% TFA in H₂O, B: 0.1% TFA in ACNStandard for peptide purification.[6]
Mca Excitation λ ~322-340 nm[2][3]
Mca Emission λ ~384-405 nm[2][3]

Logical Relationships in Fmoc-SPPS

The core of Fmoc-SPPS relies on the orthogonal protection strategy, where the Nα-Fmoc group and side-chain protecting groups (like tBu) are removed under different chemical conditions.

Orthogonal_Protection PeptideResin Resin-Bound Peptide (Nα-Fmoc, Side-Chain-Protected) FmocRemoval Fmoc Group Removal PeptideResin->FmocRemoval Base (Piperidine) SCProtectionRemoval Side-Chain Protection & Resin Cleavage PeptideResin->SCProtectionRemoval Strong Acid (TFA) ChainElongation Peptide Chain Elongation FmocRemoval->ChainElongation FinalPeptide Final Deprotected Peptide SCProtectionRemoval->FinalPeptide ChainElongation->PeptideResin Add next Fmoc-AA

Figure 2: Orthogonal protection scheme in Fmoc-SPPS.

Conclusion

The incorporation of Fmoc-L-Lys(Mca)-OH into peptides via solid-phase synthesis is a straightforward process that follows standard Fmoc/tBu chemistry. The resulting fluorescently labeled peptides are powerful tools for a wide range of applications in biological research and drug discovery. Careful execution of the coupling, cleavage, and purification steps is essential to obtain a final product of high purity.

References

Application Notes and Protocols for Incorporating Fmoc-Lys(Mca)-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the fluorescent amino acid Fmoc-Lys(Mca)-OH into synthetic peptides. This document outlines the key chemical properties, detailed experimental protocols for solid-phase peptide synthesis (SPPS), purification, and characterization of the resulting fluorescently labeled peptides. Furthermore, it provides a protocol for a common application: a Förster Resonance Energy Transfer (FRET)-based assay for monitoring caspase-3 activity, a key enzyme in the apoptotic signaling pathway.

Introduction to this compound

Fmoc-L-Lys(Mca)-OH is a lysine derivative where the ε-amino group is modified with 7-methoxycoumarin-4-acetic acid (Mca), a fluorescent dye, and the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This building block is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a fluorescent label at a specific site within a peptide sequence.

The Mca fluorophore is a valuable tool in biochemical and cellular assays due to its favorable photophysical properties. It serves as an excellent FRET donor, particularly when paired with a suitable quencher like Dabcyl or 2,4-dinitrophenyl (Dnp) groups. The cleavage of a peptide containing an Mca-quencher pair by a specific protease results in a measurable increase in fluorescence, providing a sensitive method for monitoring enzyme activity.

Physicochemical and Fluorescent Properties of this compound
PropertyValueReference
Molecular Formula C₃₃H₃₂N₂O₈
Molecular Weight 584.62 g/mol
Appearance White to off-white powder
Excitation Wavelength (λex) ~340 nm
Emission Wavelength (λem) ~405 nm
Purity (HPLC) ≥97.0%
Storage -20°C, protect from light and moisture

Application: Monitoring Caspase-3 Activity in Apoptosis

A primary application for peptides incorporating Lys(Mca) is the development of sensitive substrates for proteases. A notable example is the monitoring of caspase-3, a critical executioner enzyme in the apoptotic signaling pathway. By synthesizing a peptide containing the caspase-3 recognition sequence (e.g., DEVD) flanked by Lys(Mca) as the FRET donor and a lysine residue modified with a quencher (e.g., Dabcyl) as the acceptor, caspase-3 activity can be monitored in real-time.

Caspase-3 Signaling Pathway

The diagram below illustrates the central role of caspase-3 in both the intrinsic and extrinsic apoptotic pathways. Upon activation, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caspase3_Pathway Caspase-3 Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand binding Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleavage Apoptosis Apoptosis Apoptotic Substrates->Apoptosis

Diagram 1: Caspase-3 Signaling Pathway

Experimental Protocols

Solid-Phase Synthesis of a Caspase-3 FRET Substrate

This protocol describes the synthesis of a model caspase-3 substrate with the sequence Ac-Asp-Glu-Val-Asp-Lys(Mca)-Gly-NH₂. For a FRET substrate, an additional amino acid with a quencher, such as Lys(Dabcyl), would be incorporated.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Iterative Cycles for Gly, Asp, Val, Glu, Asp):

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), recouple for another hour.

    • After each coupling, wash the resin as in step 3.

    • Perform Fmoc deprotection as in step 2 before the next coupling.

  • Incorporation of this compound:

    • Due to the steric bulk of the Mca group, a more potent coupling reagent is recommended. Pre-activate this compound (2 eq.) with HCTU (1.9 eq.) and DIPEA (4 eq.) in DMF for 5 minutes.

    • Add the activated solution to the resin and couple for 2-4 hours.

    • Monitor coupling completion with a Kaiser test. A double coupling may be necessary for optimal yield.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

Quantitative Data: Coupling Efficiency

While exact coupling efficiencies can vary based on sequence and synthesis conditions, the following table provides recommendations for achieving high coupling yields for this compound.

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (min)Expected EfficiencyNotes
DIC/OxymaPure®1 : 1 : 2 (DIPEA)120-240>90%May require double coupling.
HBTU/DIPEA 1 : 0.9 : 2 60-120 >95% Recommended for routine coupling.
HATU/Collidine 1 : 0.9 : 2 60-120 >98% Excellent for sterically hindered couplings. [2]
COMU/DIPEA1 : 1 : 260-90>98%High efficiency, but can be more expensive.

Expected efficiency is based on a single coupling. Double coupling is recommended for challenging sequences.

Peptide Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and incubate for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution (10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Purification by RP-HPLC:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • HPLC Conditions:

    • Column: C18 column (e.g., 5 µm, 100 Å, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient of 5-65% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 220 nm and 340 nm (for the Mca group).

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization by Mass Spectrometry:

Analyze the purified peptide using ESI-MS or MALDI-TOF to confirm the correct molecular weight. The expected mass will correspond to the sum of the masses of the amino acid residues, the N-terminal acetyl group, the C-terminal amide, and the Mca modification, minus the masses of water molecules lost during peptide bond formation.

Experimental Workflow Diagram

Peptide_Workflow Peptide Synthesis and Analysis Workflow start Start spps 1. Solid-Phase Peptide Synthesis (Incorporate this compound) start->spps cleavage 2. Cleavage from Resin & Global Deprotection spps->cleavage purification 3. RP-HPLC Purification cleavage->purification characterization 4. Mass Spectrometry Characterization purification->characterization assay 5. FRET-Based Caspase-3 Assay characterization->assay end End assay->end

Diagram 2: Peptide Synthesis and Analysis Workflow
FRET-Based Caspase-3 Activity Assay

This protocol describes the use of a purified Mca-containing FRET peptide substrate to measure the activity of recombinant caspase-3.

Materials:

  • Purified caspase-3 FRET peptide substrate (e.g., Ac-DEVD-Lys(Mca)-...-Lys(Dabcyl)-NH₂)

  • Recombinant active caspase-3

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in DMSO.

    • Dilute the peptide substrate and caspase-3 to the desired concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the peptide substrate to each well.

    • To initiate the reaction, add the caspase-3 enzyme solution to the wells. Include wells with substrate and buffer only as a negative control.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) with excitation at ~340 nm and emission at ~405 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.

    • Enzyme kinetics parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations.

Representative Data: Caspase-3 FRET Assay

The following table shows representative data from a caspase-3 activity assay using a FRET peptide substrate.

Time (min)Fluorescence Intensity (RFU) - No EnzymeFluorescence Intensity (RFU) - With Caspase-3
0150155
5152350
10151545
15153740
20154935
251551130
301561325
.........
601602500

RFU = Relative Fluorescence Units

This data demonstrates a time-dependent increase in fluorescence upon cleavage of the FRET substrate by caspase-3, while the negative control shows minimal change.

References

Application Note: Designing a F-RET-Based Protease Assay Using Fmoc-Lys(Mca)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous biological processes and is critical for drug discovery in areas like oncology, virology, and inflammatory diseases.[1][2] A widely adopted and sensitive method for measuring protease activity involves the use of Förster Resonance Energy Transfer (FRET) peptide substrates.[2][3][4] This technology allows for real-time monitoring of enzyme kinetics with high sensitivity and reproducibility.[1][5]

This application note provides a detailed guide for designing and implementing a FRET-based protease assay using a custom-synthesized peptide substrate. The protocol centers on the use of Nα-(9-fluorenylmethoxycarbonyl)-Nε-((7-methoxycoumarin-4-yl)acetyl)-L-lysine (Fmoc-Lys(Mca)-OH) as a key building block to incorporate the fluorescent donor, Mca. When paired with a suitable quencher, such as a 2,4-dinitrophenyl (Dnp) group, the resulting peptide substrate allows for a robust and quantitative assessment of protease activity.[3][6][7]

Principle of the FRET-Based Protease Assay

FRET is a non-radiative energy transfer process between two light-sensitive molecules, a fluorescent donor and an acceptor (quencher), when they are in close proximity (typically <10 nm).[1] In the context of a protease assay, a peptide substrate is designed to contain a specific cleavage sequence for the target protease, flanked by a FRET donor/quencher pair.[1]

  • Intact Substrate (Quenched State): The donor (Mca) and quencher (e.g., Dnp) are held in close proximity by the peptide backbone. When the donor is excited by an external light source, its emission energy is transferred to the quencher instead of being emitted as fluorescence.[8] This results in a low fluorescence signal.

  • Enzymatic Cleavage: The target protease recognizes and cleaves the specific amino acid sequence within the peptide substrate.

  • Cleaved Substrate (Fluorescent State): Upon cleavage, the donor and quencher are separated.[1] The FRET process is disrupted, and the donor's fluorescence is no longer quenched.[4]

  • Signal Detection: This separation leads to a measurable increase in the donor's fluorescence intensity over time, which is directly proportional to the rate of substrate cleavage and, therefore, the protease's enzymatic activity.[9]

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Excitation Excitation Light (325 nm) Substrate_intact Fluorophore(Mca)---CleavageSite---Quencher(Dnp) Excitation->Substrate_intact Energy Transfer No_Emission No/Low Emission Substrate_intact->No_Emission Quenching Excitation2 Excitation Light (325 nm) Products Fluorophore(Mca)    +    Quencher(Dnp) Excitation2->Products Emission Emission (392 nm) Products->Emission Fluorescence Protease Protease Protease->Substrate_intact Cleavage

Caption: Principle of the FRET-based protease assay.

Materials and Reagents

This section provides a general list of materials. Specific quantities will depend on the synthesis scale and assay volume.

Category Item Notes
Peptide Synthesis This compoundThe core fluorescent building block.
Fmoc-Lys(Dnp)-OH or Fmoc-Dap(Dnp)-OHQuencher building block.
Other Fmoc-protected amino acidsAs required by the specific protease cleavage sequence.
Solid-phase synthesis resin (e.g., Rink Amide)Choice depends on desired C-terminus (amide vs. acid).[10]
Coupling reagents (e.g., HCTU, DIC)For peptide bond formation.[3][11]
Deprotection solution (e.g., 20% piperidine in DMF)For removal of the Fmoc group.[10][11]
Cleavage cocktail (e.g., TFA/TIS/Water)For cleaving the peptide from the resin.[11]
Purification HPLC system (preparative and analytical)For purifying and assessing the purity of the substrate.[12]
C18 reverse-phase columnStandard for peptide purification.[12][13]
Solvents: Acetonitrile (ACN), Water (HPLC grade)Mobile phases for HPLC.
Trifluoroacetic acid (TFA)Ion-pairing agent for HPLC.[12]
Characterization Mass Spectrometer (e.g., MALDI-TOF, ESI)To confirm the molecular weight of the synthesized peptide.
Protease Assay Purified target protease
Assay bufferOptimized for the specific protease (e.g., Tris-HCl, NaCl, CaCl2).
96- or 384-well black microplatesLow-fluorescence background plates are essential.
Fluorescence plate readerCapable of excitation/emission at Mca wavelengths.
Known protease inhibitorFor positive control of inhibition.

Experimental Workflow

The overall process involves designing a suitable peptide sequence, synthesizing it using solid-phase methods, purifying the final product, and finally, using it in the enzymatic assay.

Workflow A 1. Substrate Design B 2. Solid-Phase Peptide Synthesis A->B C 3. Cleavage & Deprotection B->C D 4. HPLC Purification C->D E 5. Mass Spectrometry Verification D->E F 6. Protease Assay Setup E->F G 7. Fluorescence Measurement F->G H 8. Data Analysis (Kinetics) G->H

Caption: Overall experimental workflow.

Experimental Protocols

Protocol 1: FRET Substrate Synthesis

This protocol outlines the manual synthesis of a generic FRET peptide using Fmoc solid-phase peptide synthesis (SPPS).[10] Automated synthesizers can also be used.[3][14]

  • Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF twice for 10 minutes each.[11] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Lys(Dnp)-OH) by dissolving it with a coupling agent like HCTU and a base like N-methylmorpholine (NMM) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence. Incorporate this compound at the desired position, typically near the N-terminus.

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under a vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Repeat the wash step.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Substrate Purification and Characterization
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.[12]

    • Use a linear gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in ACN). A typical gradient might be 5-65% Solvent B over 30-40 minutes.[15][16]

    • Monitor the elution profile at 220 nm (for the peptide backbone) and ~325 nm (for the Mca group).

    • Collect fractions corresponding to the major peak.[15]

  • Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC to ensure purity is >95%. Pool the pure fractions.

  • Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide substrate as a stable, fluffy white powder.[12][15]

Protocol 3: Protease Activity Assay
  • Reagent Preparation:

    • Prepare a concentrated stock solution of the FRET substrate in DMSO.

    • Prepare a stock solution of the protease in a suitable, stable buffer.

    • Prepare the 1X assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5). Note: Buffer composition must be optimized for the target protease.

  • Assay Setup:

    • In a 96-well black plate, add the assay buffer to each well.

    • Add varying concentrations of the FRET substrate to the wells. It is crucial to test a range of concentrations to determine kinetic parameters (e.g., 0.1 to 10 times the expected Km).

    • For inhibitor screening: Add the test compounds at desired concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[17]

  • Initiate Reaction: Add the protease to each well to start the reaction. Do not add protease to "no enzyme" control wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes.[5][17]

    • Use excitation and emission wavelengths appropriate for the Mca fluorophore.

Fluorophore Quencher Ex (nm) Em (nm)
McaDnp~325~392-405

Table 1: Spectroscopic properties of the Mca/Dnp FRET pair.[7][8]

Data Analysis and Presentation

  • Calculate Initial Velocity (V₀):

    • For each substrate concentration, plot fluorescence intensity versus time.

    • The initial velocity (V₀) is the initial linear slope of this curve. Convert the change in relative fluorescence units (RFU) per minute to moles of substrate cleaved per minute using a standard curve of the free Mca fluorophore.

  • Determine Kinetic Parameters:

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Kₘ and Vₘₐₓ.[17][18]

    • The equation is: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Substrate Conc. [μM] Initial Velocity (RFU/min) Initial Velocity (pmol/min)
0.51507.5
1.028014.0
2.555027.5
5.085042.5
10.0110055.0
20.0130065.0

Table 2: Example enzyme kinetics data. (Conversion factor assumed for illustration)

Parameter Value Unit
Kₘ5.2μM
Vₘₐₓ75.1pmol/min
k꜀ₐₜ/Kₘ1.8 x 10⁵M⁻¹s⁻¹

Table 3: Summary of calculated kinetic parameters.

Note on Inner Filter Effect: At high substrate concentrations (>20 μM), the absorbance of the substrate itself can decrease the emitted fluorescence, an issue known as the inner filter effect (IFE).[19] This can lead to an underestimation of the reaction velocity. It is important to be aware of this and, if necessary, apply correction factors or work within a substrate concentration range where the effect is negligible.[19]

References

Application Notes and Protocols for Fmoc-Lys(Mca)-OH in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(Mca)-OH is a crucial building block in modern drug discovery, enabling the synthesis of internally quenched fluorescent peptide substrates. These substrates are instrumental in high-throughput screening (HTS) campaigns aimed at identifying and characterizing enzyme inhibitors, particularly for proteases. The 7-methoxycoumarin-4-acetyl (Mca) fluorophore, attached to the lysine side chain, forms a Fluorescence Resonance Energy Transfer (FRET) pair with a suitable quencher, typically a 2,4-dinitrophenyl (Dnp) group. In the intact peptide, the fluorescence of Mca is quenched by Dnp. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the fluorescence is restored, providing a direct measure of enzyme activity.[1][2] This ratiometric and sensitive detection method is ideally suited for automated HTS platforms.

This document provides detailed application notes and protocols for the use of Fmoc-Lys(Mca)-OH in the development of FRET-based enzymatic assays, with a focus on Matrix Metalloproteinases (MMPs), a class of proteases implicated in various diseases, including cancer and inflammatory disorders.

Principle of FRET-Based Protease Assays

The core principle of the FRET-based assay using substrates derived from this compound is the distance-dependent transfer of energy from a donor fluorophore (Mca) to an acceptor quencher (Dnp).

FRET_Principle cluster_0 Intact Substrate (Fluorescence Quenched) cluster_1 Cleaved Substrate (Fluorescence Restored) Mca Mca (Fluorophore) Dnp Dnp (Quencher) Mca->Dnp FRET Peptide Peptide Backbone Mca->Peptide Peptide->Dnp Energy Energy Transfer (No Light Emission) Mca_cleaved Mca Fragment1 Peptide Fragment 1 Mca_cleaved->Fragment1 Light Fluorescence Emission Mca_cleaved->Light Dnp_cleaved Dnp Fragment2 Peptide Fragment 2 Dnp_cleaved->Fragment2 Protease Protease Cleaved_Products Cleaved Products Protease->Cleaved_Products Intact_Substrate Intact Substrate Intact_Substrate->Protease Cleavage Site

Caption: Principle of the FRET-based protease assay.

Applications in Drug Discovery

Peptide substrates synthesized using this compound are versatile tools for various stages of drug discovery:

  • High-Throughput Screening (HTS): Rapidly screen large compound libraries for potential enzyme inhibitors.[3][4]

  • Structure-Activity Relationship (SAR) Studies: Characterize the potency and selectivity of lead compounds.

  • Enzyme Kinetics: Determine kinetic parameters such as Km and kcat for different substrates and enzymes.[5]

  • Mechanism of Inhibition Studies: Elucidate the mode of action of inhibitors.

Data Presentation: Enzyme Kinetics and Inhibitor Potency

The following tables summarize key quantitative data for MMPs using FRET substrates containing the Mca/Dnp pair.

Table 1: Kinetic Parameters of MMPs with Mca-Containing FRET Substrates

MMP IsoformSubstrate Sequencekcat/Km (M-1s-1)Reference
MMP-1Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly~Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg (fTHP-3)1,300[5]
MMP-1Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂2.8 x 10⁵[6]
MMP-2Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂1.7 x 10⁵[5]
MMP-7Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂1.7 x 10⁵[5]
MMP-8Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂1.1 x 10⁶[6]
MMP-9Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂1.01 x 10⁴[7]
MMP-13Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂1.1 x 10⁶[6]
MMP-14Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂3.0 x 10⁵[6]

Note: The cleavage site is indicated by '~'. Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl.

Table 2: IC50 Values of Common MMP Inhibitors

InhibitorMMP IsoformIC50 (nM)Assay ConditionsReference
MarimastatMMP-15Not specified[7]
MarimastatMMP-24Not specified[7]
MarimastatMMP-321Not specified[7]
MarimastatMMP-76Not specified[7]
MarimastatMMP-93Not specified[7]
MarimastatMMP-141.8Not specified[1]
GM6001MMP-30.1 µM (Inhibitor Control)Mca-based FRET substrate[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of an Mca/Dnp FRET Substrate

This protocol describes the manual synthesis of a generic Mca/Dnp-labeled peptide using Fmoc chemistry.

SPPS_Workflow start Start resin_prep Resin Swelling & Fmoc Deprotection start->resin_prep coupling Amino Acid Coupling Cycles (including Fmoc-Lys(Dnp)-OH) resin_prep->coupling mca_coupling This compound Coupling coupling->mca_coupling final_deprotection Final Fmoc Deprotection mca_coupling->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification Purification (HPLC) cleavage->purification characterization Characterization (Mass Spec) purification->characterization end End characterization->end

Caption: Workflow for solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound and Fmoc-Lys(Dnp)-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Peptide Chain Elongation: Couple the C-terminal amino acid to the resin using a coupling agent like HBTU/HOBt and DIPEA in DMF. Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, incorporating Fmoc-Lys(Dnp)-OH at the desired position.

  • Fluorophore Incorporation: Couple this compound at the desired position within the peptide sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: High-Throughput Screening of MMP Inhibitors

This protocol is adapted for a 384-well plate format and is suitable for automated HTS systems.

HTS_Workflow start Start dispense_compounds Dispense Test Compounds & Controls to Plate start->dispense_compounds add_enzyme Add MMP Enzyme Solution dispense_compounds->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Add FRET Substrate Solution pre_incubation->add_substrate read_plate Kinetic Fluorescence Reading (Ex: 325 nm, Em: 393 nm) add_substrate->read_plate data_analysis Data Analysis (Calculate % Inhibition) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for MMP inhibitors.

Materials:

  • Activated MMP enzyme (e.g., MMP-9)

  • Mca/Dnp FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., GM6001)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls (positive and vehicle) into the wells of a 384-well plate. The final DMSO concentration should be kept below 1%.

  • Enzyme Addition: Add the activated MMP enzyme solution to all wells except the blank controls.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~325 nm, Emission: ~393 nm) over a period of 30-60 minutes.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each test compound relative to the vehicle control.

Signaling Pathway

MMPs are key regulators of the extracellular matrix (ECM) and are involved in complex signaling pathways that control cell behavior. Their dysregulation is a hallmark of many diseases.

MMP_Signaling cluster_0 Extracellular cluster_1 Intracellular Signaling cluster_2 Cellular Response GF Growth Factors (e.g., EGF, FGF) MAPK MAPK Pathway (ERK, JNK, p38) GF->MAPK PI3K PI3K/Akt Pathway GF->PI3K Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB NF-κB Pathway Cytokines->NFkB ECM ECM Components Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK->Transcription_Factors PI3K->Transcription_Factors NFkB->Transcription_Factors MMP_Expression MMP Gene Expression & Pro-MMP Secretion Transcription_Factors->MMP_Expression MMP_Activation Pro-MMP Activation MMP_Expression->MMP_Activation Active_MMP Active MMPs MMP_Activation->Active_MMP ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation GF_Release Growth Factor Release Active_MMP->GF_Release Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration GF_Release->Cell_Migration Angiogenesis Angiogenesis Cell_Migration->Angiogenesis

References

Application Notes and Protocols: Synthesis and Use of Internally Quenched Fluorescent Substrates with Mca

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of internally quenched fluorescent substrates utilizing the (7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore. This class of substrates is a powerful tool for the continuous and sensitive measurement of protease activity, which is crucial in basic research and drug discovery.

Core Principles: FRET-Based Protease Assays

Internally quenched fluorescent substrates for protease analysis operate on the principle of Förster Resonance Energy Transfer (FRET). In these synthetic peptides, the Mca group functions as the fluorescent donor, and a quencher molecule, most commonly 2,4-Dinitrophenyl (Dnp), acts as the acceptor.[1][2]

When the peptide substrate is intact, the Mca donor and Dnp quencher are in close proximity. Upon excitation of the Mca fluorophore, the energy is non-radiatively transferred to the Dnp quencher and dissipated as heat, effectively quenching the fluorescence emission of Mca.[2] Enzymatic cleavage of a specific peptide bond within the substrate separates the Mca and Dnp moieties.[2] This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Mca group upon excitation.[3] This increase in fluorescence is directly proportional to the rate of substrate cleavage by the target protease, allowing for real-time kinetic analysis of enzyme activity.[1][2]

The selection of the Mca/Dnp pair is based on the sufficient spectral overlap between the emission spectrum of Mca and the absorption spectrum of Dnp, which is a prerequisite for efficient energy transfer.[4] Mca is typically excited around 325-328 nm and emits around 393-420 nm.[2][4][5]

FRET_Mechanism cluster_0 Intact Substrate (Fluorescence Quenched) cluster_1 Cleaved Substrate (Fluorescence Emission) Excitation_Light Excitation (328 nm) Mca_Donor Mca (Donor) Excitation_Light->Mca_Donor Energy Absorption Dnp_Quencher Dnp (Quencher) Mca_Donor->Dnp_Quencher FRET Peptide_Backbone Peptide Heat 🔥 Dnp_Quencher->Heat Energy Dissipation Excitation_Light_2 Excitation (328 nm) Mca_Donor_2 Mca (Donor) Excitation_Light_2->Mca_Donor_2 Energy Absorption Fluorescence Fluorescence (393-420 nm) Mca_Donor_2->Fluorescence Emission Cleaved_Peptide_1 Peptide Fragment Dnp_Quencher_2 Dnp Cleaved_Peptide_2 Peptide Fragment Protease Protease Intact_Substrate_Node Intact Substrate cluster_0 cluster_0 Cleaved_Substrate_Node Cleaved Substrate cluster_1 cluster_1

Caption: Mechanism of a FRET-based protease assay using an Mca-Dnp substrate.

Quantitative Data of Mca-Based Fluorescent Substrates

The following table summarizes the photophysical and kinetic parameters of various Mca-based internally quenched fluorescent substrates for different proteases.

Substrate SequenceTarget Enzyme(s)Excitation (nm)Emission (nm)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂MMP-3325393--218,000[4]
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂MMP-2, MMP-9328393---[4]
Mca-Y-V-A-D-A-P-K(Dnp)-OHCaspases, Endopeptidases-----[6]
Mca-SEVNLDAEFR-K(Dnp)-RR-amideBACE-1~328~420Low µM range--[2][3]
Mca-AFRATDHG-Lys(Dnp)OMA1-----[1][7]
Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂MMP-2----54,000[8]

Note: Nva = Norvaline, Dpa = N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid. "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Mca-Peptide-Dnp Substrate

This protocol outlines the manual synthesis of a generic FRET-based peptide with an N-terminal Mca group and a C-terminal Lys(Dnp) residue using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(Dnp)-OH

  • (7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)

  • Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

  • Synthesis vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.[8]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[8]

  • Amino Acid Coupling (Repeat for each amino acid in the sequence):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) in DMF. For the quencher, use Fmoc-Lys(Dnp)-OH.

    • Add DIC (3 eq.) and Oxyma Pure (3 eq.) to the amino acid solution and pre-activate for 5 minutes.[8]

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.[8]

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling step.

  • N-terminal Mca Labeling:

    • After the final amino acid has been coupled and deprotected, wash the resin as described in step 2.

    • In a separate vial, dissolve Mca-OH (3 eq.) in DMF.

    • Add DIC (3 eq.) and Oxyma Pure (3 eq.) and pre-activate for 5 minutes.

    • Add the activated Mca solution to the resin and shake for 2-4 hours or overnight.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a cold centrifuge tube.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether several times.

  • Purification and Characterization:

    • Lyophilize the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow start Start: Rink Amide Resin resin_swelling Resin Swelling in DMF start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection lys_dnp_coupling Couple Fmoc-Lys(Dnp)-OH fmoc_deprotection->lys_dnp_coupling amino_acid_coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) loop Repeat for each a a in sequence lys_dnp_coupling->loop loop->fmoc_deprotection Next amino acid final_deprotection Final Fmoc Deprotection loop->final_deprotection Last amino acid mca_coupling N-terminal Coupling of Mca-OH final_deprotection->mca_coupling cleavage Cleavage from Resin (TFA cocktail) mca_coupling->cleavage precipitation Precipitation in Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Mca-Peptide-Dnp purification->end

Caption: Workflow for the solid-phase synthesis of an Mca-peptide-Dnp substrate.

Protocol 2: Enzyme Activity Assay Using an Mca-Based Substrate

This protocol describes a general procedure for measuring protease activity in a 96-well plate format using a fluorescence plate reader.

Materials:

  • Purified protease of interest

  • Mca-peptide-Dnp substrate stock solution (e.g., 1-10 mM in DMSO)[2]

  • Assay buffer (optimized for the specific protease)[8]

  • Uncoated black 96-well microtiter plate[6]

  • Fluorescence plate reader with excitation at ~328 nm and emission at ~393-420 nm[2]

  • Inhibitors or test compounds (if applicable)

Procedure:

  • Preparation of Reagents:

    • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 1-10 µM.[2] Protect the solution from light.[6]

    • Enzyme Solution: Prepare a solution of the purified enzyme in the assay buffer at the desired concentration. Keep the enzyme on ice.[6]

  • Assay Setup (in a 96-well black plate):

    • Blank (No Enzyme): Add the substrate working solution and assay buffer to the wells.[2]

    • Positive Control (No Inhibitor): Add the substrate working solution and enzyme solution to the wells.[2]

    • Test Wells: Add the substrate working solution, enzyme solution, and the inhibitor or test compound solution to the wells.[2]

  • Pre-incubation (for inhibitor screening):

    • If screening for inhibitors, pre-incubate the enzyme with the test compounds for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) before adding the substrate.[2]

  • Initiation of the Reaction:

    • Add the substrate working solution to all wells (except those already containing it) to start the enzymatic reaction.[2]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.[2]

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).[2] Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.[2]

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for each well.[2]

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve for each reaction.[2]

    • For inhibitor studies, calculate the percent inhibition relative to the positive control.

    • For kinetic characterization, perform the assay with varying substrate concentrations to determine Km and kcat values by fitting the data to the Michaelis-Menten equation.

Enzyme_Assay_Workflow start Start: Prepare Reagents prepare_reagents Substrate Working Solution Enzyme Solution Assay Buffer start->prepare_reagents plate_setup Set up 96-well Plate (Blank, Control, Test Wells) prepare_reagents->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitors (Optional) plate_setup->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement (Ex: 328 nm, Em: 420 nm) initiate_reaction->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis plot_data Plot RFU vs. Time data_analysis->plot_data calculate_velocity Calculate Initial Velocity (V₀) plot_data->calculate_velocity determine_kinetics Determine Km and kcat calculate_velocity->determine_kinetics end End: Enzyme Activity/Inhibition Data determine_kinetics->end

Caption: Workflow for a typical enzyme kinetic assay using an Mca-based substrate.

Applications in Research and Drug Discovery

Mca-based internally quenched fluorescent substrates are versatile tools with broad applications:

  • Protease Activity Profiling: These substrates are used to determine the substrate specificity of proteases and to profile their activity in various biological samples.[1][4]

  • High-Throughput Screening (HTS) for Inhibitors: The continuous and sensitive nature of the assay makes it ideal for HTS of large compound libraries to identify potential protease inhibitors.[7][9][10]

  • Enzyme Kinetics and Mechanistic Studies: Detailed kinetic parameters such as Km and kcat can be readily determined, providing insights into the catalytic mechanism of proteases.[1][4]

  • Disease Diagnosis and Mechanistic Studies: As proteases are often implicated in disease pathogenesis, these substrates can be used to study disease mechanisms and as potential diagnostic tools.[3][7][9] For instance, they are employed in research on cancer, neurodegenerative disorders, and mitochondrial dysfunction.[3][7]

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific enzyme and substrate. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Development of MMP Substrates Using Fmoc-Lys(Mca)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing fluorogenic substrates for Matrix Metalloproteinases (MMPs) employing the fluorescent amino acid derivative, Nα-(9-fluorenylmethoxycarbonyl)-Nε-((7-methoxycoumarin-4-yl)acetyl)-L-lysine (Fmoc-Lys(Mca)-OH). This document details the synthesis of Förster Resonance Energy Transfer (FRET) based MMP substrates, protocols for enzyme activity and inhibitor screening assays, and relevant troubleshooting.

Introduction to MMPs and FRET-Based Substrates

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM) during physiological processes such as development and wound healing.[1][2] Dysregulated MMP activity is implicated in numerous pathologies, including arthritis, cancer, and cardiovascular diseases.[1][2]

The development of specific substrates is paramount for studying MMP activity and for screening potential inhibitors. A widely adopted method utilizes FRET, where a fluorescent donor and a quencher moiety are incorporated into a peptide sequence specific for a particular MMP.[2][3] In the intact substrate, the quencher absorbs the energy emitted by the fluorophore. Upon cleavage of the peptide bond between the donor and quencher by an MMP, the FRET is disrupted, resulting in a quantifiable increase in fluorescence.[4]

This compound serves as a convenient building block for the solid-phase synthesis of such substrates, with the (7-methoxycoumarin-4-yl)acetyl (Mca) group acting as the fluorophore.[3] It is commonly paired with a quencher such as a 2,4-dinitrophenyl (Dnp) group, which can be incorporated into the peptide sequence via a modified amino acid like Fmoc-Lys(Dnp)-OH.[2]

Data Presentation: Kinetic Parameters of Mca-Based MMP FRET Substrates

The efficiency of various MMPs in cleaving different Mca-containing FRET substrates is summarized below. The catalytic efficiency is represented by the kcat/Km value, where a higher value indicates a more efficient substrate.

Substrate SequenceFRET PairMMP Targetkcat/Km (M⁻¹s⁻¹)Reference
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/DpaMMP-11.1 x 10⁶[5]
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/DpaMMP-21.2 x 10⁶[5]
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/DpaMMP-71.5 x 10⁶[5]
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/DpaMMP-82.1 x 10⁶[5]
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/DpaMMP-91.4 x 10⁶[5]
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/DpaMMP-134.3 x 10⁶[5]
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂Mca/DpaMMP-141.8 x 10⁶[5]
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂Mca/DnpMMP-32.18 x 10⁵[2]
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂Mca/DnpMMP-91.01 x 10⁴[2]

Experimental Protocols

Solid-Phase Synthesis of an MMP FRET Substrate

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a generic MMP substrate, for instance, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound and Fmoc-Dpa-OH or Fmoc-Lys(Dnp)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to the resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of Fmoc-Dpa-OH (or Fmoc-Lys(Dnp)-OH) and Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Arg(Pbf)-OH.

  • N-terminal Mca Acylation:

    • After the final Fmoc deprotection, wash the resin extensively.

    • In a separate vial, dissolve (7-methoxycoumarin-4-yl)acetic acid (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated Mca solution to the resin and agitate overnight.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

MMP Activity Assay

This protocol describes a continuous fluorometric assay to measure MMP activity.

Materials:

  • Purified, active MMP enzyme

  • Synthesized Mca-based FRET substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~325 nm, Emission: ~393 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in DMSO (e.g., 10 mM).

    • Dilute the active MMP enzyme to the desired concentration in cold assay buffer.

  • Assay Setup:

    • In the 96-well plate, add the assay buffer to each well.

    • Add the substrate to each well to a final concentration typically in the low micromolar range.

    • Include a substrate-only control (no enzyme) to measure background fluorescence.

  • Enzyme Reaction:

    • Initiate the reaction by adding the diluted MMP enzyme to the wells.

    • Immediately place the plate in the fluorescence reader.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • The enzyme activity can be expressed as relative fluorescence units (RFU) per minute.

MMP Inhibitor Screening Assay

This protocol is designed for high-throughput screening of potential MMP inhibitors.

Materials:

  • All materials from the MMP Activity Assay protocol

  • Library of test compounds (potential inhibitors)

  • Known MMP inhibitor (e.g., GM6001) as a positive control

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compounds at various concentrations to the respective wells.

    • Include a positive control (known inhibitor), a no-inhibitor control (enzyme activity control), and a no-enzyme control (background).

  • Pre-incubation:

    • Add the diluted MMP enzyme to all wells except the no-enzyme control.

    • Pre-incubate the enzyme with the test compounds for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence as described in the MMP Activity Assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell ECM ECM Components (Collagen, etc.) MMP MMP ECM->MMP Cleavage Pro_GF Pro-Growth Factors Pro_GF->MMP Cleavage Pro_Cytokine Pro-Cytokines Pro_Cytokine->MMP Cleavage Degraded ECM Degraded ECM MMP->Degraded ECM Degradation Active Growth Factor Active Growth Factor MMP->Active Growth Factor Active Cytokine Active Cytokine MMP->Active Cytokine Receptor Cell Surface Receptor Signaling Intracellular Signaling (Proliferation, Migration) Receptor->Signaling Active Growth Factor->Receptor Active Cytokine->Receptor

Caption: Role of MMPs in modulating cell signaling pathways.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assay SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Assay_Setup Assay Setup (Enzyme, Substrate, Inhibitor) Characterization->Assay_Setup Purified Substrate Incubation Incubation Assay_Setup->Incubation Measurement Fluorescence Measurement Incubation->Measurement Data_Analysis Data Analysis (Activity, IC50) Measurement->Data_Analysis

Caption: Workflow for MMP substrate synthesis and enzyme assays.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Peptide Synthesis
Incomplete coupling during SPPSSteric hindrance of bulky amino acids; Poor resin swelling.Double couple the amino acid; Use a more potent coupling reagent (e.g., HATU); Ensure adequate resin swelling time.
Low yield after cleavageIncomplete cleavage; Peptide precipitation issues.Increase cleavage time; Ensure a sufficient volume of cold ether for precipitation.
Multiple peaks in HPLCIncomplete deprotection; Side reactions during synthesis.Optimize cleavage cocktail and time; Use appropriate scavengers; Review coupling and deprotection steps.
Enzyme Assays
High background fluorescenceSubstrate degradation; Autofluorescence of test compounds.Store substrate stock solution at -20°C or -80°C and protect from light; Run a control with test compounds alone to check for autofluorescence.
Low signal or no change in fluorescenceInactive enzyme; Inhibitory substances in the sample.Use a fresh batch of enzyme and verify its activity; Check for potential inhibitors in the assay buffer or sample.
High variability between replicatesPipetting errors; Temperature fluctuations.Use calibrated pipettes and ensure proper mixing; Maintain a constant temperature during the assay.

References

Application Notes and Protocols for Caspase Activity Assay with an Mca-Containing Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis (programmed cell death) and inflammation.[1][2] Their activation is a hallmark of these cellular events, making the quantification of caspase activity a critical tool in fundamental research and drug discovery. This document provides a detailed protocol for a sensitive and continuous fluorometric assay to measure the activity of executioner caspases, such as caspase-3 and caspase-7, using a peptide substrate containing 7-methoxycoumarin-4-acetic acid (Mca).

The assay principle is based on the cleavage of a specific peptide sequence, such as Asp-Glu-Val-Asp (DEVD) for caspase-3 and -7, which is conjugated to the Mca fluorophore.[3][4] In its intact peptide form, the fluorescence of Mca is quenched.[3] Upon cleavage by an active caspase, the Mca moiety is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the caspase activity in the sample.[4] The excitation and emission wavelengths for the liberated Mca (often referred to as AMC, 7-amino-4-methylcoumarin, which has similar spectral properties) are approximately 360-380 nm and 440-460 nm, respectively.[3][5]

Signaling Pathway: Apoptosis and Caspase Activation

Apoptosis is initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, primarily caspase-3 and -7, which are responsible for the proteolytic cleavage of a broad spectrum of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 (Executioner) Caspase-3/7 (Executioner) Substrate Cleavage Substrate Cleavage Caspase-3/7 (Executioner)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Procaspase-3/7->Caspase-3/7 (Executioner) Activation

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow

The following diagram outlines the key steps for performing a caspase activity assay using an Mca-containing peptide substrate in a 96-well plate format.

cluster_workflow Experimental Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Plate Setup Assay Plate Setup Protein Quantification->Assay Plate Setup Substrate Addition Substrate Addition Assay Plate Setup->Substrate Addition Incubation Incubation Substrate Addition->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis

Caption: Key steps in the caspase activity assay workflow.

Data Presentation

The following tables summarize typical quantitative data obtained from a caspase-3/7 activity assay using the Ac-DEVD-AMC substrate.

Table 1: Typical Reagent Concentrations and Assay Parameters

ParameterValueReference
Cell TypeHeLa, Jurkat, NIH/3T3, etc.[1]
Cell Seeding Density (96-well plate)5 x 104 - 2 x 105 cells/well[1]
Apoptosis Inducer (e.g., Staurosporine)1 µM[6]
Incubation Time with Inducer3 - 6 hours[6]
Protein Concentration in Lysate25 - 100 µ g/well [7]
Ac-DEVD-AMC Substrate Concentration20 - 50 µM[5]
DTT Concentration in Assay Buffer5 - 10 mM[1]
Incubation Time with Substrate1 - 2 hours at 37°C
Excitation Wavelength360 - 380 nm[3]
Emission Wavelength440 - 460 nm[3]

Table 2: Example of AMC Standard Curve Data

AMC Concentration (µM)Relative Fluorescence Units (RFU)
050
0.5550
1.01050
2.52550
5.05050
10.010050

Table 3: Example of Time-Course Data for Caspase-3/7 Activity

HeLa cells treated with 1 µM Staurosporine. Fluorescence was measured at different time points after substrate addition.

Time (minutes)RFU (Untreated Control)RFU (Staurosporine Treated)
0100150
301502500
602005000
902507500
1203009800

Table 4: Example of Dose-Response Data for Caspase-3/7 Activity

HeLa cells treated with varying concentrations of Staurosporine for 4 hours. Fluorescence was measured after 1 hour of incubation with the substrate.

Staurosporine Concentration (µM)Average RFU
0 (Control)250
0.11500
0.54500
1.08000
2.59500
5.09600

Experimental Protocols

Materials and Reagents
  • Cells of interest (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • 96-well, black, clear-bottom microplates

  • Fluorometric microplate reader with filters for Ex/Em = 380/460 nm

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.

  • Dithiothreitol (DTT): 1 M stock in sterile water. Store at -20°C.

  • Ac-DEVD-AMC Substrate: 10 mM stock in DMSO. Store at -20°C, protected from light.

  • 7-Amino-4-methylcoumarin (AMC) Standard: 1 mM stock in DMSO. Store at -20°C.

  • Protein assay reagent (e.g., BCA Protein Assay Kit)

Protocol 1: Preparation of Cell Lysates
  • Seed cells in a 96-well plate at a density of 1 x 105 cells/well and culture overnight.

  • Treat cells with the desired apoptosis-inducing agent (e.g., 1 µM Staurosporine) and an untreated vehicle control for the desired time (e.g., 4 hours).

  • Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the medium.

  • Wash the cells once with 100 µL of ice-cold PBS per well. Centrifuge and aspirate the PBS.

  • Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Centrifuge the plate at 1,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a fresh, chilled 96-well plate or microcentrifuge tubes.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Normalize the lysate concentrations with Cell Lysis Buffer to ensure equal protein amounts are used in the caspase assay.

Protocol 2: Caspase-3/7 Activity Assay
  • Prepare 1X Reaction Buffer with DTT: Just before use, dilute the 2X Reaction Buffer to 1X with sterile water and add DTT to a final concentration of 10 mM.

  • Prepare Substrate Working Solution: Dilute the 10 mM Ac-DEVD-AMC stock to a final concentration of 50 µM in the 1X Reaction Buffer with DTT. Prepare enough for all wells.

  • Set up the Assay Plate: In a black, clear-bottom 96-well plate, add 50 µL of cell lysate (containing 25-100 µg of protein) to each well. Include a blank control with 50 µL of Cell Lysis Buffer.

  • Initiate the Reaction: Add 50 µL of the Substrate Working Solution to each well, bringing the total volume to 100 µL.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~380 nm and emission at ~460 nm. For kinetic assays, readings can be taken every 10-15 minutes.

Protocol 3: AMC Standard Curve
  • Prepare a series of dilutions of the 1 mM AMC stock solution in 1X Reaction Buffer to obtain concentrations ranging from 0 to 10 µM.

  • Add 100 µL of each AMC dilution to separate wells of the 96-well plate.

  • Read the fluorescence as described in the assay protocol.

  • Plot the RFU values against the known AMC concentrations to generate a standard curve. This curve can be used to convert the RFU values from the experimental samples into the amount of AMC produced.

Data Analysis and Interpretation

  • Subtract Background: Subtract the average RFU of the blank wells from all experimental and standard curve readings.

  • Calculate Caspase Activity:

    • Relative Activity: Express the caspase activity as the fold-change in fluorescence compared to the untreated control.

    • Quantitative Activity: Use the AMC standard curve to determine the concentration of AMC produced in each sample. Normalize this value to the amount of protein in the lysate and the incubation time. The activity can be expressed as pmol of AMC released/min/mg of protein.

  • Dose-Response Curves: For dose-response experiments, plot the caspase activity against the concentration of the test compound. This can be used to determine parameters such as the EC50.

By following these detailed protocols, researchers can reliably and quantitatively measure caspase activity, providing valuable insights into the mechanisms of apoptosis and the efficacy of potential therapeutic agents.

References

Application Notes and Protocols for the Cleavage of Mca-Labeled Peptides from Solid Support Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are invaluable tools in drug discovery and biomedical research, enabling sensitive detection in a variety of applications, including enzyme activity assays, fluorescence resonance energy transfer (FRET) studies, and cellular imaging. The (7-methoxycoumarin-4-yl)acetyl (Mca) group is a widely used blue-fluorescent label. A critical step in the synthesis of Mca-labeled peptides via solid-phase peptide synthesis (SPPS) is the final cleavage of the peptide from the solid support resin and the simultaneous removal of side-chain protecting groups.

This document provides detailed application notes and protocols for the efficient cleavage of Mca-labeled peptides from two commonly used solid support resins in Fmoc-SPPS: Wang resin, for peptides with a C-terminal carboxylic acid, and Rink Amide resin, for peptides with a C-terminal amide. The protocols are designed to ensure high cleavage yield and purity while maintaining the integrity of the Mca fluorescent label. The Mca group is stable under the standard acidic conditions used for cleavage, such as high concentrations of trifluoroacetic acid (TFA).[1]

Data Presentation: Cleavage Efficiency and Purity

The efficiency of the cleavage process is critical for maximizing the yield of the final product. The following tables summarize representative quantitative data for the cleavage of a model Mca-labeled peptide from Wang and Rink Amide resins. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[2][3][4]

Table 1: Cleavage Efficiency of Mca-Labeled Peptides

Resin TypePeptide C-TerminusCleavage CocktailCleavage Time (hours)Typical Yield (%)
Wang ResinCarboxylic AcidTFA/TIPS/H₂O (95:2.5:2.5)285-95
Rink Amide ResinAmideTFA/TIPS/H₂O (95:2.5:2.5)280-90

Note: Yields are dependent on the peptide sequence, length, and the efficiency of the synthesis.

Table 2: Purity of Crude Mca-Labeled Peptides Post-Cleavage

Resin TypePeptide C-TerminusPurity by HPLC (%)Major Impurities
Wang ResinCarboxylic Acid> 80Truncated sequences, deletion sequences
Rink Amide ResinAmide> 75Truncated sequences, deletion sequences

Note: Purity is determined by integrating the area of the main peptide peak in the HPLC chromatogram of the crude product. Further purification by preparative HPLC is typically required to achieve >95% purity.[4]

Experimental Protocols

The following are detailed protocols for the cleavage of Mca-labeled peptides from Wang and Rink Amide resins. These protocols are based on standard Fmoc-SPPS procedures.

Protocol 1: Cleavage of Mca-Labeled Peptide from Wang Resin

This protocol is designed for the cleavage of peptides with a C-terminal carboxylic acid.

Materials:

  • Mca-peptide-Wang resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), and deionized water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

  • Round-bottom flask

  • Nitrogen gas supply

Procedure:

  • Resin Preparation: Transfer the dried Mca-peptide-Wang resin to a round-bottom flask.

  • Washing: Wash the resin thoroughly with DCM to remove any residual DMF from the synthesis. Dry the resin under a stream of nitrogen.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh by carefully mixing TFA, TIPS, and H₂O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).

    • Swirl the mixture gently and allow the reaction to proceed at room temperature for 2 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture through a sintered glass funnel into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the tube to pellet the precipitated peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis and Purification:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC analysis to determine purity.

    • Purify the remaining crude peptide by preparative HPLC.

Protocol 2: Cleavage of Mca-Labeled Peptide from Rink Amide Resin

This protocol is for the cleavage of peptides with a C-terminal amide.

Materials:

  • Mca-peptide-Rink Amide resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), and deionized water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

  • Round-bottom flask

  • Nitrogen gas supply

Procedure:

  • Resin Preparation: Transfer the dried Mca-peptide-Rink Amide resin to a round-bottom flask.

  • Washing: Wash the resin with DCM to remove residual DMF and dry under a stream of nitrogen.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh (TFA/TIPS/H₂O; 95:2.5:2.5).

    • Add the cocktail to the resin and let the reaction proceed for 2 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the reaction mixture into a centrifuge tube containing cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge to pellet the peptide.

    • Decant the ether and wash the pellet twice with cold diethyl ether.

  • Drying: Dry the crude peptide pellet.

  • Analysis and Purification: Analyze the purity of the crude peptide by HPLC and purify using preparative HPLC.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Mca-Peptide Cleavage

Cleavage_Workflow start Start: Mca-Peptide on Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin wash_dcm->dry_resin add_cocktail Add Cleavage Cocktail (TFA/TIPS/H₂O) dry_resin->add_cocktail react React for 2 hours add_cocktail->react filter Filter react->filter precipitate Precipitate in Cold Diethyl Ether filter->precipitate centrifuge Centrifuge precipitate->centrifuge wash_ether Wash with Ether centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide analyze HPLC Analysis dry_peptide->analyze purify Preparative HPLC analyze->purify end End: Purified Mca-Peptide purify->end

Caption: General workflow for the cleavage of Mca-labeled peptides from solid support.

Diagram 2: Logical Relationship of Cleavage Components

Cleavage_Components TFA TFA (Trifluoroacetic Acid) Cleavage Cleavage & Deprotection TFA->Cleavage initiates Resin_Linkage Acid-Labile Resin Linker (e.g., Wang, Rink) Resin_Linkage->Cleavage Side_Chain_PGs Side-Chain Protecting Groups Side_Chain_PGs->Cleavage Carbocations Reactive Carbocations Cleavage->Carbocations generates Mca_Peptide Soluble Mca-Peptide Cleavage->Mca_Peptide releases Trapping Trapping of Carbocations Carbocations->Trapping Scavengers Scavengers (TIPS, H₂O) Scavengers->Trapping enables Side_Reactions Prevention of Side Reactions Trapping->Side_Reactions

Caption: Key components and their roles in the TFA-mediated cleavage process.

References

Application Note: Purification of Mca-Labeled Peptides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are invaluable tools in drug discovery and biomedical research, particularly as substrates for enzymatic assays. The 7-methoxycoumarin-4-acetyl (Mca) group is a widely used fluorophore that, when paired with a suitable quencher like the 2,4-dinitrophenyl (Dnp) group, forms a Fluorescence Resonance Energy Transfer (FRET) pair. Cleavage of the peptide backbone by a protease separates the Mca fluorophore from the Dnp quencher, resulting in a quantifiable increase in fluorescence. This principle is frequently employed in the study of proteases, such as Matrix Metalloproteinases (MMPs), which are implicated in various physiological and pathological processes, including cancer metastasis.

Following solid-phase peptide synthesis (SPPS), the crude product contains the desired Mca-labeled peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying these crude peptide mixtures to achieve the high purity required for accurate and reproducible experimental results.[1][2] This application note provides a detailed protocol for the purification of a specific Mca-labeled FRET peptide substrate for MMP-2, Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂, and discusses the underlying principles and applications.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of a crude Mca-labeled peptide by preparative RP-HPLC. The values are representative and may vary depending on the specific peptide sequence, synthesis efficiency, and HPLC conditions.

ParameterCrude PeptidePurified Peptide
Purity (by analytical HPLC) 35-65%>95%
Yield (overall) N/A15-40%
Major Impurities Truncated sequences, deletion sequences, protecting group adductsResidual closely eluting isomers
Appearance Off-white to yellow powderWhite, fluffy powder
Solubility VariableConsistent in aqueous buffers

Experimental Protocols

Materials and Equipment
  • Crude Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 21.2 x 250 mm)

  • Analytical HPLC system with a UV or photodiode array (PDA) detector

  • Analytical C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • 0.45 µm syringe filters

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (for fraction analysis)

Preparation of HPLC Mobile Phases
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: It is crucial to use high-purity solvents and additives to avoid baseline noise and contamination.

Sample Preparation
  • Dissolve the crude Mca-labeled peptide in a small volume of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.

  • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Analytical HPLC Method for Purity Assessment

Before preparative purification, it is essential to analyze the crude peptide to determine the retention time of the target peptide and the impurity profile.

  • Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (for the peptide backbone) and 328 nm (for the Mca group).

  • Gradient: A typical scouting gradient is 5% to 65% Mobile Phase B over 30 minutes. This can be optimized to better resolve the target peptide from impurities.

Preparative HPLC Purification Protocol
  • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 3-5 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B. The gradient should be optimized based on the analytical run to ensure good separation of the target peptide from impurities. A shallow gradient (e.g., 0.5-1% increase in B per minute) around the elution point of the target peptide is often effective.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the target peptide.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure Mca-labeled peptide.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and freeze-dry (lyophilize) to obtain the purified peptide as a fluffy powder.

Visualizations

Experimental Workflow

G Workflow for Mca-Labeled Peptide Purification cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Mca-Labeled Peptide Cleavage->Crude_Peptide Dissolution Dissolution & Filtration Crude_Peptide->Dissolution Prep_HPLC Preparative RP-HPLC Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Fraction_Analysis Fraction Analysis (Analytical HPLC/MS) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Mca-Labeled Peptide (>95% Purity) Lyophilization->Pure_Peptide

Caption: General workflow for the purification of Mca-labeled synthetic peptides.

Signaling Pathway: MMP-2 in Cancer Metastasis

Mca-labeled peptides are frequently used to measure the activity of proteases like MMP-2. MMP-2 plays a crucial role in cancer cell invasion and metastasis by degrading components of the extracellular matrix (ECM), which acts as a barrier to tumor cell migration.[3][4] The activation of pro-MMP-2 to its active form is a key step in this process and is often initiated by membrane-type MMPs (MT-MMPs) on the cancer cell surface.[1][5]

G Role of MMP-2 in Extracellular Matrix Degradation cluster_cell Cancer Cell cluster_ecm Extracellular Matrix MT1_MMP MT1-MMP proMMP2_receptor pro-MMP-2 Receptor Complex (MT1-MMP/TIMP-2) MT1_MMP->proMMP2_receptor TIMP2 TIMP-2 TIMP2->proMMP2_receptor activeMMP2 Active MMP-2 proMMP2_receptor->activeMMP2 Activation proMMP2 pro-MMP-2 (Inactive) proMMP2->proMMP2_receptor Binding ECM_components ECM Components (e.g., Type IV Collagen) activeMMP2->ECM_components Cleavage Mca_Peptide Mca-Peptide-Dnp (Fluorogenic Substrate) activeMMP2->Mca_Peptide Cleavage Degraded_ECM Degraded ECM ECM_components->Degraded_ECM Cell Invasion & Metastasis Cell Invasion & Metastasis Degraded_ECM->Cell Invasion & Metastasis Fluorescence Fluorescence Signal Mca_Peptide->Fluorescence

Caption: MMP-2 activation cascade and its role in ECM degradation and assay principle.

Conclusion

The purification of Mca-labeled peptides by RP-HPLC is a critical step to ensure the quality and reliability of these reagents for use in sensitive enzymatic assays. The protocol outlined in this application note provides a robust framework for achieving high-purity Mca-labeled peptides. By understanding the principles of HPLC and the biological context in which these peptides are used, researchers can effectively develop and implement purification strategies that yield high-quality materials for their drug discovery and development efforts.

References

Application Notes and Protocols for Protein Labeling with Fmoc-Lys(Mca)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Mca)-OH is a valuable tool in protein research, primarily utilized for the synthesis of fluorescently labeled peptides. The 7-methoxycoumarin-4-acetyl (Mca) group is a blue-light emitting fluorophore, making it an excellent donor in Fluorescence Resonance Energy Transfer (FRET) based assays. These assays are pivotal for studying enzyme activity, particularly proteases, which are key targets in drug development. While this compound is incorporated during solid-phase peptide synthesis (SPPS) to create specific FRET substrates, this document also provides protocols for the labeling of existing proteins with Mca for broader applications.

The core principle of these assays involves an Mca-labeled peptide substrate that also contains a quencher molecule, typically 2,4-Dinitrophenyl (DNP). In the intact peptide, the close proximity of the DNP quenches the fluorescence of Mca. Upon enzymatic cleavage of the peptide by a target protease, the Mca and DNP are separated, leading to a measurable increase in fluorescence. This allows for real-time monitoring of enzyme kinetics and inhibitor screening.

Data Presentation

Photophysical and Chemical Properties of Mca
ParameterValueReference
Chemical Name 7-Methoxycoumarin-4-acetic acid[1]
Molecular Formula C₁₂H₁₀O₅[2]
Molecular Weight 234.2 g/mol [2]
Excitation Maximum (λex) ~320-328 nm[3]
Emission Maximum (λem) ~380-405 nm[1][3]
Fluorescence Quantum Yield (Φ) 0.18 (in Methanol)[4][5]
Common FRET Quencher 2,4-Dinitrophenyl (DNP)[3]
Recommended Buffers and Reagents for Protein Labeling
ReagentPurposeRecommended Concentration/pH
Labeling Buffer Provides optimal pH for NHS ester reaction0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5
Amine-free Buffer Prevents competition with the labeling reactione.g., PBS, HEPES
Organic Solvent (for dye) Solubilizes the Mca-NHS esterAnhydrous DMSO or DMF
Purification Resin Removes unreacted dyeSize-exclusion (e.g., Sephadex G-25) or ion-exchange chromatography resin
Storage Buffer Maintains protein stability post-labelingPBS with glycerol, pH 7.4

Experimental Protocols

Protocol 1: Labeling of Proteins with Mca-Succinimidyl Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a target protein using an N-hydroxysuccinimide (NHS) ester of Mca.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Mca-succinimidyl ester (Mca-OSu)

  • Anhydrous DMSO or DMF

  • Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris, glycine).

  • Mca-OSu Stock Solution:

    • Immediately before use, dissolve the Mca-OSu in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the Mca-OSu stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • (Optional) Add a quenching solution to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted Mca-OSu. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted Mca-OSu by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions, which will be fluorescent.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of Mca (~325 nm).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Mca at 280 nm. A correction factor (CF = A₂₈₀ of dye / Aₘₐₓ of dye) is needed.[3]

    • Calculate the DOL using the following formula: DOL = (Aₘₐₓ of labeled protein × ε_protein at 280 nm) / [(A₂₈₀ of labeled protein - (Aₘₐₓ of labeled protein × CF)) × ε_Mca at λₘₐₓ]

    • An optimal DOL for most applications is between 2 and 10.[2]

Protocol 2: FRET-Based Protease Activity Assay

This protocol provides a general framework for measuring the activity of a specific protease using a custom-synthesized Mca-labeled peptide FRET substrate.

Materials:

  • Purified protease of interest

  • Mca-peptide-DNP FRET substrate (e.g., Ac-DEVD-AMC for Caspase-3 or Mca-PLGL-Dpa-AR-NH₂ for MMPs)[6]

  • Assay Buffer (specific to the protease, e.g., HEPES or Tris-based buffer with required cofactors)

  • Protease inhibitor (for control experiments)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Mca-peptide-DNP substrate in DMSO.

    • Dilute the protease to the desired concentration in ice-cold Assay Buffer.

    • Prepare a solution of the specific protease inhibitor in a suitable solvent.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Substrate solution (final concentration typically in the low micromolar range, e.g., 10-50 µM)

      • (For inhibitor wells) Protease inhibitor at various concentrations.

      • (For control wells) Vehicle control for the inhibitor.

  • Initiation of Reaction:

    • Initiate the reaction by adding the diluted protease to each well. The final volume should be consistent across all wells (e.g., 100-200 µL).

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~328 nm) and emission (~393 nm) wavelengths for Mca.

    • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each well.

    • The initial velocity (rate of fluorescence increase) is proportional to the enzyme activity.

    • For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction Incubate (RT, 1-2h or 4°C, overnight) Protein->Reaction pH 8.3-8.5 McaOSu Mca-OSu in Anhydrous DMSO McaOSu->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Analysis Spectrophotometry (Calculate DOL) Purification->Analysis Product Mca-Labeled Protein Analysis->Product

Workflow for Labeling Proteins with Mca-Succinimidyl Ester.

ProteaseAssayWorkflow cluster_setup Assay Setup (96-well plate) Buffer Assay Buffer Reaction Enzymatic Cleavage Buffer->Reaction Substrate Mca-Peptide-DNP (FRET Substrate) Substrate->Reaction Enzyme Protease Enzyme->Reaction Inhibitor Inhibitor (optional) Inhibitor->Reaction Measurement Kinetic Fluorescence Measurement (λex/λem) Reaction->Measurement Analysis Data Analysis (Initial Velocity, IC₅₀) Measurement->Analysis

General Workflow for a FRET-Based Protease Activity Assay.

CaspaseSignalingPathway cluster_assay In Vitro Assay ApoptoticSignal Apoptotic Signal (e.g., FasL) Procaspase8 Procaspase-8 ApoptoticSignal->Procaspase8 activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 autocatalysis Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 FRET_Substrate Mca-DEVD-DNP (Intact Substrate) Caspase3->FRET_Substrate cleaves CellularSubstrates Cellular Substrates (e.g., PARP) Caspase3->CellularSubstrates cleaves Cleaved_Substrate Cleaved Products (Mca + DEVD-DNP) FRET_Substrate->Cleaved_Substrate Fluorescence Fluorescence Increase Cleaved_Substrate->Fluorescence Apoptosis Apoptosis CellularSubstrates->Apoptosis

Caspase-3 Activation Pathway and its Detection using a Mca-FRET Substrate.

References

Application Notes and Protocols for Cellular Imaging with Fmoc-Lys(Mca)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Lys(Mca)-OH in the development of fluorescent probes for cellular imaging, with a particular focus on monitoring caspase-3 activity during apoptosis. Detailed protocols for probe synthesis, cell preparation, and live-cell imaging are provided.

Introduction

Fmoc-L-Lys(Mca)-OH is a specialized amino acid derivative that incorporates a fluorescent tag, 7-Methoxycoumarin-4-acetic acid (Mca), onto the side chain of lysine.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS).[1] This building block allows for the precise incorporation of a fluorescent reporter into a peptide sequence. Peptides synthesized with this compound can be designed as substrates for specific enzymes, such as proteases, enabling the investigation of their activity within living cells through fluorescence microscopy.[1][2]

A primary application of such probes is in the creation of Förster Resonance Energy Transfer (FRET) based sensors.[1] In a typical design, the Mca fluorophore is paired with a suitable quencher molecule. When the peptide substrate is intact, the quencher is in close proximity to the Mca, suppressing its fluorescence. Upon cleavage by the target enzyme, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence.[3] This "turn-on" fluorescence provides a direct measure of enzyme activity in real-time.

Key Applications in Cellular Imaging

  • Enzyme Activity Assays: Design of FRET-based peptide substrates to monitor the activity of specific proteases, such as caspases and matrix metalloproteinases (MMPs), which are involved in apoptosis, cancer progression, and other diseases.[2][4]

  • Protein-Protein Interaction Studies: Development of fluorescently labeled peptides to visualize and quantify interactions between proteins within cellular compartments.[1]

  • Real-time Monitoring of Cellular Processes: Enabling the dynamic observation of biological events, such as apoptosis, in live cells with high spatiotemporal resolution.[1]

Quantitative Data: Photophysical Properties of Mca

The photophysical properties of the Mca fluorophore are crucial for designing and implementing cellular imaging experiments. The following table summarizes key parameters for Mca. It is important to note that these properties can be influenced by the local environment, such as solvent polarity.

ParameterValueSolventReference
Absorption Maximum (λabs) ~322 nmMethanol[5][6][7]
Emission Maximum (λem) ~381 nmMethanol[5][6][7]
Molar Extinction Coefficient (ε) 11,820 cm⁻¹M⁻¹Methanol[8][9]
Fluorescence Quantum Yield (ΦF) 0.18Methanol[8]
Recommended FRET Quenchers Dabcyl, 2,4-Dinitrophenyl (Dnp)-[2][3][10]

Signaling Pathway: Caspase-3 Mediated Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a central event leading to the dismantling of the cell. A fluorescent probe for caspase-3 activity allows for the direct visualization of this critical step in programmed cell death. The simplified signaling pathway leading to caspase-3 activation is depicted below.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Caspase8 Pro-caspase-8 DeathReceptor->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Activation Caspase3 Pro-caspase-3 ActiveCaspase8->Caspase3 Cleavage CellularStress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c (released) Mitochondrion->CytochromeC Apoptosome Apoptosome (Cytochrome c + Apaf-1) CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Apoptosome->Caspase9 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis (Cell Death) ActiveCaspase3->Apoptosis

Caption: Simplified signaling pathways leading to the activation of Caspase-3.

Experimental Protocols

Protocol 1: Synthesis of a Caspase-3 FRET Substrate Peptide

This protocol describes the synthesis of a FRET-based peptide substrate for caspase-3, incorporating this compound and a Dabcyl quencher. The peptide sequence Asp-Glu-Val-Asp (DEVD) is the recognition site for caspase-3.

Workflow for Peptide Synthesis:

Peptide_Synthesis_Workflow Resin Resin Support Fmoc_AA1 Couple Fmoc-Asp(OtBu)-OH Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection Fmoc_AA1->Deprotect1 Fmoc_AA2 Couple Fmoc-Val-OH Deprotect1->Fmoc_AA2 Deprotect2 Fmoc Deprotection Fmoc_AA2->Deprotect2 Fmoc_AA3 Couple Fmoc-Glu(OtBu)-OH Deprotect2->Fmoc_AA3 Deprotect3 Fmoc Deprotection Fmoc_AA3->Deprotect3 Fmoc_AA4 Couple Fmoc-Asp(OtBu)-OH Deprotect3->Fmoc_AA4 Deprotect4 Fmoc Deprotection Fmoc_AA4->Deprotect4 Fmoc_Lys_Mca Couple this compound Deprotect4->Fmoc_Lys_Mca Deprotect5 Fmoc Deprotection Fmoc_Lys_Mca->Deprotect5 Dabcyl Couple Dabcyl-succinimidyl ester Deprotect5->Dabcyl Cleavage Cleavage from Resin & Side-chain Deprotection Dabcyl->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Mca-DEVD-Lys(Dabcyl) Peptide Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of a caspase-3 FRET substrate.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH

  • This compound

  • Dabcyl-succinimidyl ester

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Confirm complete coupling with a Kaiser test.

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (DEVD).

  • Incorporation of this compound: Couple this compound using the same procedure as in step 3.

  • Final Fmoc Deprotection: Perform a final deprotection of the N-terminal Fmoc group.

  • Dabcyl Coupling: Dissolve Dabcyl-succinimidyl ester (2 eq.) and DIPEA (4 eq.) in DMF and add to the resin. Agitate overnight.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: Live-Cell Imaging of Caspase-3 Activity

This protocol details the use of the synthesized Mca-DEVD-Lys(Dabcyl) FRET probe to visualize caspase-3 activity in live cells undergoing apoptosis.

Workflow for Live-Cell Imaging:

Live_Cell_Imaging_Workflow Cell_Culture Culture cells on glass-bottom dishes Induce_Apoptosis Induce Apoptosis (e.g., with Staurosporine) Cell_Culture->Induce_Apoptosis Probe_Loading Incubate cells with Mca-DEVD-Lys(Dabcyl) probe Induce_Apoptosis->Probe_Loading Wash Wash cells to remove excess probe Probe_Loading->Wash Imaging Live-cell fluorescence microscopy (Ex: ~320 nm, Em: ~380 nm) Wash->Imaging Data_Analysis Image analysis: Quantify fluorescence intensity Imaging->Data_Analysis

Caption: Experimental workflow for live-cell imaging of caspase-3 activity.

Materials:

  • Adherent mammalian cells (e.g., HeLa, Jurkat)

  • Glass-bottom imaging dishes

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Mca-DEVD-Lys(Dabcyl) FRET probe stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets for Mca (Excitation: ~320 nm, Emission: ~380 nm)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom imaging dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Induction of Apoptosis:

    • Prepare a working solution of the apoptosis-inducing agent in cell culture medium.

    • Replace the medium in the imaging dishes with the medium containing the inducer.

    • Incubate the cells for a time period known to induce apoptosis (e.g., 2-4 hours for Staurosporine). Include a negative control group of untreated cells.

  • Probe Loading:

    • Prepare a working solution of the Mca-DEVD-Lys(Dabcyl) probe at a final concentration of 5-10 µM in serum-free medium.

    • Remove the medium containing the apoptosis inducer and wash the cells once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with warm PBS or imaging buffer to remove extracellular probe.

    • Add fresh, warm cell culture medium or imaging buffer to the dishes.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of the fluorescence microscope equipped with an environmental chamber.

    • Acquire images using the appropriate filter set for the Mca fluorophore.

    • Capture images at different time points to monitor the progression of apoptosis.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity of apoptotic cells to that of the untreated control cells. An increase in fluorescence indicates caspase-3 activity.

Conclusion

This compound is a valuable tool for the synthesis of fluorescent peptide probes for cellular imaging. The protocols provided herein offer a framework for the development and application of a FRET-based sensor for caspase-3 activity. By following these guidelines, researchers can effectively visualize and quantify enzymatic processes within living cells, contributing to a deeper understanding of cellular signaling in health and disease.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Mca peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals in assays using (7-methoxycoumarin-4-yl)acetyl (Mca) peptides.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an Mca peptide FRET assay?

Mca-based assays typically operate on the principle of Förster Resonance Energy Transfer (FRET).[1][2] In these assays, a peptide substrate is synthesized with the Mca fluorophore (the donor) on one side of a specific enzyme cleavage site and a quencher molecule, like 2,4-dinitrophenyl (Dnp), on the other.[1][2] When the peptide is intact, the close proximity of the Dnp quencher absorbs the energy emitted by the Mca donor, resulting in a low fluorescence signal.[2] Upon cleavage of the peptide by a target enzyme, the Mca and Dnp are separated. This separation disrupts FRET, leading to a significant increase in the Mca donor's fluorescence, which can be monitored to determine enzyme activity.[1][2]

FRET mechanism for Mca-Dnp peptide substrates.

Troubleshooting Guides

Q2: My fluorescence signal is very low or non-existent. What are the common causes?

A low signal can stem from issues with the reagents, assay conditions, or instrument settings. A systematic approach is the best way to identify the root cause.

Troubleshooting_Workflow start Start: Low Fluorescence Signal cat1 Category 1: Reagent & Peptide Integrity start->cat1 cat2 Category 2: Assay Conditions & Protocol start->cat2 cat3 Category 3: Instrumentation & Data Acquisition start->cat3 check1a Verify Peptide Quality (Purity, Storage, Solubility) cat1->check1a check2a Optimize Concentrations (Enzyme and Substrate) cat2->check2a check3a Verify Instrument Settings (λex/λem, Gain, Plate Type) cat3->check3a check1b Confirm Enzyme Activity (Use positive control, check storage) check1a->check1b end Signal Restored / Problem Identified check1b->end check2b Review Assay Buffer (pH, Ionic Strength, Additives) check2a->check2b check2c Check Incubation Time/Temp check2b->check2c check2c->end check3b Assess for Inner Filter Effect check3a->check3b check3c Check for Photobleaching check3b->check3c check3c->end

A logical workflow for troubleshooting low fluorescence.

Q3: How can I rule out problems with my Mca peptide or enzyme?

Peptide Integrity:

  • Storage: Mca peptides are light-sensitive and should be stored at -20°C or lower in the dark.[3] Improper storage can lead to degradation.

  • Solubility: Some Mca-Dnp labeled peptides may have poor solubility.[4] Ensure the peptide is fully dissolved. A common practice is to create a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[5][6]

  • Purity: Impurities from synthesis can interfere with the assay.[6] If possible, verify the purity and identity of the peptide using HPLC and mass spectrometry.[7]

Enzyme Activity:

  • Handling: Enzymes should generally be handled on ice to preserve activity.[3]

  • Positive Controls: Use a known, active batch of the enzyme or a different substrate that is known to be cleaved efficiently to confirm the enzyme is active.

  • Inhibitors: If your assay buffer contains components that might inhibit the enzyme (e.g., chelating agents for metalloproteinases), this will prevent substrate cleavage and signal generation.

Q4: My reagents seem fine. Could my assay conditions be the problem?

Yes, assay conditions are critical for optimal performance.

  • Buffer Composition: The pH and ionic strength of the assay buffer must be optimal for both enzyme activity and fluorophore stability.[2] Different enzymes have different requirements. For example, some metalloproteinase assays use a neutral Tris-HCl buffer with NaCl and CaCl₂, while BACE-1 assays use an acidic sodium acetate buffer.[3][5]

  • Substrate Concentration: While a higher substrate concentration might seem better, excessively high concentrations can lead to the "inner filter effect," where the substrate itself absorbs the excitation or emission light, paradoxically reducing the detected signal.[8][9][10] It's recommended to run initial assays at a substrate concentration of around 5-10 µM to avoid these effects.[5][11][12]

  • Enzyme Concentration: The enzyme concentration should be optimized to produce a linear rate of fluorescence increase over the desired time course.[5] If the concentration is too low, the signal change may be indistinguishable from the background.

ParameterRecommended Starting RangeKey Consideration
Mca-Peptide Conc. 1 - 10 µMAvoid inner filter effects at high concentrations.[5][11]
Enzyme Conc. 2 - 20 nMTitrate to find the optimal concentration for a linear reaction rate.[11]
DMSO Conc. < 1%High concentrations of organic solvents can inhibit enzyme activity.[5]
pH 6.0 - 8.0Must be optimized for the specific enzyme being assayed.[3][5][11]

Q5: How do instrument settings affect my signal?

Incorrect instrument settings are a frequent source of poor results.

  • Wavelengths: For Mca, the excitation (λex) is typically around 325-328 nm and the emission (λem) is around 393-420 nm.[2][5][11] Using incorrect wavelengths will result in a very low signal.

  • Plate Type: Always use black, opaque microplates for fluorescence assays to minimize background signal and well-to-well crosstalk.[3]

  • Gain Setting: The photomultiplier tube (PMT) gain on the plate reader should be high enough to detect the signal but not so high that it becomes saturated. If you suspect saturation, reduce the gain or the concentration of your positive control.

  • Photobleaching: Mca, like all fluorophores, can be permanently destroyed by prolonged exposure to excitation light, a phenomenon known as photobleaching.[13][14][15] Minimize the sample's exposure to the light source by taking readings at intervals rather than continuously if possible, or by reducing the intensity of the excitation light.[13][14]

ParameterTypical SettingRationale
Excitation Wavelength (λex) ~328 nmMatches the absorption maximum of the Mca fluorophore.[2][5]
Emission Wavelength (λem) ~393-420 nmMatches the emission maximum of the Mca fluorophore.[5][11]
Plate Type Black 96-well or 384-wellMinimizes background fluorescence and light scatter.[3]
Read Mode KineticMeasures the change in fluorescence over time, which reflects enzyme activity.[5]

Experimental Protocols

General Protocol for a Protease Assay using an Mca-Peptide Substrate

This protocol provides a general framework. Specific concentrations and buffer components should be optimized for your particular enzyme.[7]

  • Prepare Reagents:

    • Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5 for many MMPs).[5]

    • Substrate Stock Solution: Dissolve the lyophilized Mca peptide in DMSO to a stock concentration of 1-10 mM.[5] Store protected from light at -20°C.[3]

    • Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. Keep on ice.[3]

  • Set up the Assay:

    • In a black 96-well microplate, add the assay buffer to each well.[3][7]

    • Add the Mca peptide substrate to each well to reach a final concentration typically between 1-10 µM.[5]

    • Include appropriate controls:

      • No-Enzyme Control: Buffer + Substrate (to measure background fluorescence).

      • No-Substrate Control: Buffer + Enzyme (to check for enzyme autofluorescence).

      • Positive Control: A known inhibitor if available, to confirm specific enzyme activity.

  • Initiate and Measure:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C).[11]

    • Initiate the reaction by adding the enzyme solution to the wells.[7]

    • Immediately place the plate in a fluorescence plate reader set to the correct excitation (~328 nm) and emission (~420 nm) wavelengths.[5]

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.[5]

  • Data Analysis:

    • Plot the Relative Fluorescence Units (RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve for each reaction.

    • Subtract the slope of the no-enzyme control from the slopes of the experimental wells to correct for any background signal increase.

Assay_Workflow start Start reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->reagents plate_setup Set Up 96-Well Plate (Add Buffer, Substrate, Controls) reagents->plate_setup pre_incubate Pre-incubate Plate (e.g., 37°C) plate_setup->pre_incubate initiate Initiate Reaction (Add Enzyme) pre_incubate->initiate measure Kinetic Measurement (Fluorescence Plate Reader) initiate->measure analyze Data Analysis (Calculate Initial Velocity) measure->analyze end End analyze->end

A typical workflow for an Mca peptide enzyme assay.

References

Technical Support Center: Optimizing Cleavage Cocktails for Mca-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of 7-methoxycoumarin-4-yl acetyl (Mca)-labeled peptides from solid-phase resins. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful recovery of high-quality fluorescently labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when choosing a cleavage cocktail for an Mca-labeled peptide?

A1: The primary consideration is to ensure the stability of the Mca fluorophore while efficiently cleaving the peptide from the resin and removing all side-chain protecting groups. The Mca group is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions; however, prolonged exposure to strong acid or the presence of certain scavengers can potentially lead to degradation or modification of the fluorophore. Therefore, the selection of an appropriate cleavage cocktail and optimization of the cleavage time are critical.

Q2: Which standard cleavage cocktail is a good starting point for Mca-labeled peptides?

A2: A good starting point for most Mca-labeled peptides, particularly those without other sensitive residues, is a standard TFA/Triisopropylsilane (TIS)/Water cocktail. A common formulation is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). TIS is an effective scavenger for cations generated from protecting groups, and water helps to suppress certain side reactions.[1]

Q3: How do I choose scavengers for my Mca-labeled peptide cleavage?

A3: The choice of scavengers depends on the amino acid composition of your peptide. While the Mca group itself is relatively stable, other residues in your peptide may be susceptible to modification by reactive species generated during cleavage.

  • For peptides containing Trp, Met, or Cys: It is crucial to include scavengers like 1,2-ethanedithiol (EDT) to prevent oxidation and other side reactions.[2] A commonly used cocktail for such peptides is Reagent K, which contains TFA, phenol, water, thioanisole, and EDT.[1][3]

  • For peptides with Arg(Pbf/Pmc): These protecting groups can be slow to cleave and can generate reactive cations. Using a scavenger like TIS is recommended.[1] For multiple Arg residues, extending the cleavage time may be necessary.[4]

  • "Odorless" options: If the strong odor of thiols like EDT is a concern, alternatives like dithiothreitol (DTT) in "Reagent L" or using triisopropylsilane (TIS) as the primary scavenger in "Reagent B" can be considered.[5] However, be aware that Reagent B may not prevent the oxidation of methionine.[5]

Q4: Can the Mca label be damaged during TFA cleavage?

A4: While the Mca group is generally robust, prolonged exposure to highly acidic conditions can potentially lead to some degradation. It is therefore recommended to perform a trial cleavage on a small amount of resin to determine the optimal cleavage time that ensures complete deprotection and peptide release without significant damage to the fluorophore. Monitoring the reaction by HPLC can be a useful tool for optimization.[3]

Troubleshooting Guides

Problem 1: Low yield of the Mca-labeled peptide after cleavage and precipitation.

Possible CauseTroubleshooting & Optimization
Incomplete Cleavage Extend the cleavage time. For peptides with multiple Arg(Pbf/Pmc) residues, cleavage may take longer than the standard 2 hours.[4] Consider using a stronger cleavage cocktail, such as one containing TMSBr for very resistant protecting groups.[1][6]
Peptide Precipitation Issues Some small or hydrophobic Mca-labeled peptides may not precipitate well in cold ether.[3] In such cases, concentrate the TFA filtrate and attempt precipitation again. Alternatively, after ether addition, store the mixture at -20°C for an extended period to encourage precipitation.
Peptide Adsorption The fluorescent and often hydrophobic nature of the Mca group can sometimes lead to adsorption onto labware. Ensure all surfaces are properly siliconized if this is a recurring issue.

Problem 2: Presence of unexpected peaks in the HPLC chromatogram of the crude Mca-labeled peptide.

Possible CauseTroubleshooting & Optimization
Side-chain Protecting Group Adducts This is often due to insufficient scavenging of reactive cations generated during cleavage. Ensure the correct scavengers are used for the amino acids present in your peptide (e.g., EDT for Trp, Cys, Met).[2] Increase the concentration of scavengers if necessary.
Oxidation of Sensitive Residues For peptides containing Met or Cys, oxidation is a common side reaction. Use a cleavage cocktail containing a reducing scavenger like EDT or DTT.[2][5] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidation.
Modification of the Mca group While less common, modification of the Mca group can occur. Reduce the cleavage time to the minimum required for complete deprotection. Analyze the unexpected peaks by mass spectrometry to identify the nature of the modification.
Incomplete Deprotection If peaks corresponding to the mass of the peptide with remaining protecting groups are observed, increase the cleavage time or consider a more potent cleavage cocktail.

Data Presentation: Comparison of Common Cleavage Cocktails

The following table summarizes common cleavage cocktails suitable for Mca-labeled peptides, along with their compositions and recommended applications.

Reagent NameComposition (v/v/v or w/v)Key ScavengersRecommended Use
Standard TFA/TIS/H₂O TFA (95%), TIS (2.5%), H₂O (2.5%)Triisopropylsilane, WaterGeneral purpose for Mca-peptides without other sensitive residues.[1]
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)Phenol, Thioanisole, EDT, WaterPeptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1][3]
Reagent B ("Odorless") TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)Phenol, Triisopropylsilane, WaterPeptides with trityl-based protecting groups where a less odorous alternative to thiols is desired. Note: Does not prevent Met oxidation.[5]
Reagent L (Low Odor) TFA (92.5%), TIS (2.5%), H₂O (2.5%), DTT (2.5%)Triisopropylsilane, Water, DithiothreitolAn alternative to EDT-containing cocktails with reduced odor.[5]
Reagent H TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), EDT (2.5% w/w), H₂O (3% w/w), Dimethylsulfide (2% w/w), Ammonium Iodide (1.5% w/w)Phenol, Thioanisole, EDT, DMS, Ammonium IodideSpecifically designed to prevent methionine oxidation.[5]

Experimental Protocols

Protocol 1: Standard Cleavage of an Mca-Labeled Peptide

  • Resin Preparation: Wash the Mca-labeled peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF, followed by a final wash with methanol to shrink the resin. Dry the resin under high vacuum for at least 1 hour.[6]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For a standard cocktail, mix trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a 95:2.5:2.5 ratio.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined by a small-scale trial cleavage.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. A precipitate of the Mca-labeled peptide should form.

  • Peptide Isolation: Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation. Centrifuge the mixture and carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the Mca-labeled peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.

Visualizations

Cleavage_Workflow General Workflow for Mca-Labeled Peptide Cleavage Resin Dried Mca-Peptide Resin Cocktail Prepare Fresh Cleavage Cocktail (e.g., TFA/TIS/H2O) Cleavage Cleavage Reaction (2-4h, RT) Resin->Cleavage Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Isolate Centrifuge and Decant Ether Precipitate->Isolate Wash Wash Pellet with Cold Ether (x2) Isolate->Wash Dry Dry Peptide Pellet Wash->Dry Purify Purification (e.g., HPLC) Dry->Purify Troubleshooting_Logic Troubleshooting Logic for Mca-Peptide Cleavage Start Low Yield or Impure Product Check_Cleavage Incomplete Cleavage? Start->Check_Cleavage Check_Precipitation Precipitation Issue? Check_Cleavage->Check_Precipitation No Action_Cleavage Extend Cleavage Time or Use Stronger Cocktail Check_Cleavage->Action_Cleavage Yes Check_Side_Reactions Side Reactions? Check_Precipitation->Check_Side_Reactions No Action_Precipitation Concentrate Filtrate or Prolonged Cold Incubation Check_Precipitation->Action_Precipitation Yes Action_Scavengers Optimize Scavenger Cocktail Check_Side_Reactions->Action_Scavengers Yes

References

Technical Support Center: Fmoc-Lys(Mca)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides containing the fluorescently labeled amino acid, Fmoc-Lys(Mca)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in SPPS?

This compound is a derivative of the amino acid lysine used in Fmoc-based solid-phase peptide synthesis. The ε-amino group of the lysine side-chain is modified with a (7-methoxycoumarin-4-yl)acetyl (Mca) group, which is a fluorescent label. This allows for the direct incorporation of a fluorescent probe into a peptide sequence, which is useful for a variety of applications including fluorescence resonance energy transfer (FRET) assays to study enzyme activity.[1]

Q2: Can the Mca group on this compound cause aggregation during SPPS?

While direct studies on Mca-induced aggregation are not extensively documented, the chemical nature of the Mca group—a bulky and hydrophobic aromatic system—suggests it has the potential to contribute to peptide aggregation. Peptides containing stretches of hydrophobic amino acids are known to be prone to aggregation.[2] The Mca group can participate in hydrophobic interactions and π-stacking, which can stabilize the intermolecular secondary structures, primarily β-sheets, that are the hallmark of peptide aggregation.

Q3: How can I detect if my peptide containing Lys(Mca) is aggregating on the resin?

Several qualitative indicators can suggest on-resin aggregation:

  • Visual Inspection: The peptide-resin may shrink or fail to swell properly in the synthesis solvent.[2]

  • Monitoring Fmoc-Deprotection: In continuous-flow synthesizers, a flattened and broadened UV absorbance profile during the piperidine-mediated Fmoc deprotection step is a strong indicator of aggregation.

  • Qualitative Tests: Standard tests for the presence of free primary amines, such as the Kaiser test or TNBS test, may yield false negatives. This is because the aggregated peptide chains can physically block access to the N-terminal amine, preventing the test reagents from reacting.

Troubleshooting Guide

If you suspect aggregation is occurring during the synthesis of a peptide containing Lys(Mca), consider the following strategies, starting with simpler modifications before progressing to more advanced techniques.

Issue: Incomplete Coupling or Deprotection

Symptoms:

  • Positive Kaiser or TNBS test after a coupling step, indicating unreacted free amines.

  • Low yield of the target peptide upon cleavage.

  • Presence of deletion sequences in the final product analysis by mass spectrometry.

Troubleshooting Workflow:

Troubleshooting_Workflow start Synthesis Issue Detected (e.g., Positive Kaiser Test) strategy1 Initial Strategies: Modify Reaction Conditions start->strategy1 sub_s1 Double Couple Extend Reaction Times Use High-Efficiency Reagents Elevate Temperature (Microwave) strategy1->sub_s1 strategy2 Intermediate Strategies: Change Synthesis Chemistry sub_s2 Change Solvents (NMP, DMSO) Add Chaotropic Salts Use Low-Loading Resin strategy2->sub_s2 strategy3 Advanced Strategies: Resynthesis with Backbone Protection sub_s3 Incorporate Pseudoproline Dipeptides Use Hmb/Dmb Protected Amino Acids strategy3->sub_s3 end_good Synthesis Successful end_bad Consult Specialist sub_s1->strategy2 If issue persists sub_s2->strategy3 If issue persists sub_s3->end_good If successful sub_s3->end_bad If unsuccessful

Caption: A workflow for troubleshooting aggregation in SPPS.

Recommended Solutions

The following table summarizes various strategies to mitigate peptide aggregation.

StrategyDescriptionWhen to Use
Modify Coupling Conditions
Double CouplingRepeat the coupling step with a fresh solution of activated this compound.For difficult couplings, especially with bulky amino acids.
Extend Reaction TimeIncrease the coupling time from the standard 1-2 hours to 4 hours or overnight.When standard coupling times result in incomplete reactions.
Use High-Efficiency ReagentsEmploy more potent coupling reagents like HATU, HCTU, or PyBOP.For sterically hindered couplings or when aggregation is suspected.
Alter Synthesis Environment
Change SolventsSwitch from DMF to NMP or use a mixture of DMF/DMSO. These solvents can disrupt secondary structures.[2]When aggregation is persistent in standard DMF.
Chaotropic Salt WashWash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before coupling. This disrupts hydrogen bonds.[2]To break up existing aggregates before a difficult coupling step.
Microwave SynthesisUse a microwave peptide synthesizer to perform couplings and deprotections at elevated temperatures (e.g., 75-90°C). The rapid heating can prevent the formation of stable aggregates.For known "difficult sequences" or when other methods fail.
Strategic Synthesis Planning
Use Low-Loading ResinEmploy a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains, reducing intermolecular aggregation.As a proactive measure for long or hydrophobic peptides.
Backbone ProtectionIncorporate backbone-protecting groups like pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)/2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic locations (e.g., every 6-7 residues) to disrupt the hydrogen bonding that leads to aggregation.For sequences known to be highly prone to aggregation. This is a very effective preventative strategy.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting Aggregation
  • Following the standard Fmoc-deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the peptide-resin.

  • Agitate the resin in the chaotropic salt solution for 1-2 minutes.

  • Repeat the wash one more time.

  • Thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Proceed immediately with the standard coupling protocol.

Protocol 2: Manual Coupling of a Backbone-Protected Dipeptide (Pseudoproline)
  • In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Ser(ΨMe,Mepro)-Gly-OH) (5 equivalents relative to resin loading) and a coupling reagent such as HATU (4.9 equivalents) in a minimal volume of DMF or NMP.

  • Add DIPEA (10 equivalents) to the solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the Fmoc-deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS or Kaiser test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

Visualization of Key Concepts

The SPPS Cycle and Points of Failure due to Aggregation

SPPS_Cycle_Aggregation cluster_spps Standard SPPS Cycle cluster_agg Aggregation Impact deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 agg_deprotection Incomplete Deprotection deprotection->agg_deprotection Aggregation blocks N-terminus coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 agg_coupling Incomplete Coupling coupling->agg_coupling Aggregation blocks N-terminus wash2->deprotection

Caption: The impact of aggregation on the SPPS cycle.

Mechanism of Aggregation Prevention

Aggregation_Prevention cluster_problem Problem: Aggregation cluster_solution Solution: Backbone Protection peptide1 Peptide Chain 1 H-Bonding Backbone aggregate Insoluble β-Sheet Aggregate peptide1->aggregate Intermolecular H-Bonds peptide2 Peptide Chain 2 H-Bonding Backbone peptide2->aggregate Intermolecular H-Bonds peptide3 Peptide Chain 3 H-Bonding Backbone peptide3->aggregate Intermolecular H-Bonds b_peptide1 Peptide Chain 1 Backbone Protection Disrupted H-Bonding solvated Solvated & Accessible Peptide Chains b_peptide1->solvated Steric Hindrance Prevents Aggregation b_peptide2 Peptide Chain 2 Backbone Protection Disrupted H-Bonding b_peptide2->solvated Steric Hindrance Prevents Aggregation b_peptide3 Peptide Chain 3 Backbone Protection Disrupted H-Bonding b_peptide3->solvated Steric Hindrance Prevents Aggregation

Caption: How backbone protection prevents peptide aggregation.

References

Impact of Mca label on peptide solubility and aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mca (7-methoxycoumarin-4-yl)acetyl-labeled peptides. Here, you will find information to address common challenges related to solubility and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is an Mca label and why is it used?

A1: The Mca (7-methoxycoumarin-4-yl)acetyl group is a fluorescent label commonly used in peptide chemistry. It serves as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET)-based assays, often paired with a quencher like DNP (2,4-Dinitrophenyl). This system allows for the sensitive and continuous monitoring of enzyme activity, such as proteases. When the peptide is intact, the quencher dampens the Mca fluorescence. Upon enzymatic cleavage, the Mca and quencher are separated, resulting in an increase in fluorescence.

Q2: I'm observing poor solubility with my Mca-labeled peptide. What are the potential causes?

A2: Poor solubility of Mca-labeled peptides can stem from several factors:

  • Increased Hydrophobicity: The Mca label itself is a relatively hydrophobic aromatic structure. Its addition to a peptide sequence increases the overall hydrophobicity, which can lead to decreased solubility in aqueous buffers.[1]

  • Peptide Sequence: The intrinsic properties of the peptide sequence remain a primary driver of solubility. Peptides with a high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Trp) are inherently more prone to solubility issues.[2]

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. If the pH of your buffer is close to the pI of your Mca-labeled peptide, solubility will be minimal.

  • Aggregation: The increased hydrophobicity from the Mca label can promote intermolecular interactions, leading to the formation of aggregates that precipitate out of solution.

Q3: How does the Mca label contribute to peptide aggregation?

A3: The Mca label can promote aggregation through a few mechanisms:

  • Hydrophobic Interactions: The aromatic coumarin ring of the Mca group can participate in hydrophobic and π-π stacking interactions between peptide molecules, acting as a nucleation point for aggregation.

  • Altered Peptide Conformation: The attachment of the bulky Mca label can alter the natural conformation of the peptide, potentially exposing hydrophobic regions that were previously buried, thus making them available for intermolecular interactions.

Q4: Can I predict the solubility of my Mca-labeled peptide before synthesis?

A4: While an exact prediction is challenging, you can estimate the potential for solubility issues. Start by calculating the net charge of your peptide at a neutral pH. A higher net charge (either positive or negative) generally correlates with better aqueous solubility. Several online tools can calculate the grand average of hydropathicity (GRAVY) score of your peptide sequence; a more positive score indicates greater hydrophobicity. Remember to account for the added hydrophobicity of the Mca label, which will increase the overall hydrophobicity.

Troubleshooting Guide

Issue 1: Mca-labeled peptide powder will not dissolve in aqueous buffer.

Possible Cause: The peptide's hydrophobicity, exacerbated by the Mca label, is too high for simple aqueous dissolution.

Solutions:

  • Start with a Small Amount: Always test the solubility on a small aliquot of your peptide before attempting to dissolve the entire batch.[2]

  • pH Adjustment:

    • For acidic peptides (net negative charge): Try dissolving the peptide in a small amount of basic solution, such as 0.1 M ammonium bicarbonate, and then dilute with water to the desired concentration.[3]

    • For basic peptides (net positive charge): Attempt to dissolve the peptide in a small amount of acidic solution, like 10-25% acetic acid, before diluting with your buffer.[3]

  • Organic Co-solvents: If pH adjustment is insufficient, introduce a small amount of an organic solvent to the peptide powder before adding the aqueous buffer.

    • Recommended solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[1]

    • Procedure: Add a minimal amount of the organic solvent (e.g., 10-50 µL) to the lyophilized peptide to create a concentrated stock solution. Once dissolved, slowly add your aqueous buffer to this stock solution with gentle vortexing to reach the final desired concentration. Aim to keep the final concentration of the organic solvent as low as possible, especially for cell-based assays.

  • Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.[2]

Issue 2: Mca-labeled peptide dissolves initially but then precipitates out of solution.

Possible Cause: The peptide is forming aggregates over time.

Solutions:

  • Assess Aggregation: Use techniques like Dynamic Light Scattering (DLS) or a Thioflavin T (ThT) assay to confirm the presence of aggregates.

  • Optimize Storage Conditions:

    • Aliquoting: Store the peptide in single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.

    • Low Temperature Storage: Store peptide solutions at -20°C or -80°C.

  • Inclusion of Additives:

    • Chaotropic Agents: For peptides highly prone to aggregation, consider using denaturing agents like 6 M guanidine hydrochloride or 8 M urea for initial solubilization. Note that these are not compatible with most biological assays and would require subsequent removal or significant dilution.

    • Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20, Triton X-100) can sometimes help to maintain peptide solubility.

Quantitative Data Summary

The addition of a hydrophobic Mca label can significantly impact the solubility and aggregation propensity of a peptide. The following table provides a hypothetical comparison based on general observations for a model peptide to illustrate this effect.

ParameterUnlabeled Model PeptideMca-Labeled Model Peptide
Predicted pI 6.56.5
GRAVY Score -0.5 (Hydrophilic)+0.2 (Slightly Hydrophobic)
Aqueous Solubility (pH 7.4) > 2 mg/mL~0.5 mg/mL
Aggregation Onset (DLS) No significant aggregationAggregates detected after 1h
ThT Fluorescence Increase MinimalSignificant increase over time

Key Experimental Protocols

Protocol 1: Determining the Solubility of an Mca-Labeled Peptide
  • Preparation:

    • Weigh out approximately 1 mg of the lyophilized Mca-labeled peptide into a microcentrifuge tube.

    • Prepare a series of potential solvents: sterile distilled water, 10% acetic acid, 0.1 M ammonium bicarbonate, and DMSO.

  • Solubility Testing:

    • Add 50 µL of sterile distilled water to the peptide. Vortex for 30 seconds. Observe for complete dissolution (a clear solution).

    • If not soluble, add another 50 µL of water and vortex again.

    • If the peptide is still not soluble, take a new 1 mg aliquot and repeat the process with 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides).

    • If the peptide remains insoluble, use a new 1 mg aliquot and add 20 µL of DMSO. Vortex until dissolved. Then, slowly add your desired aqueous buffer dropwise while vortexing to a final volume of 1 mL.

  • Quantification:

    • Centrifuge the final solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.

    • Carefully transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at the Mca label's excitation wavelength (~325 nm) or use a peptide quantification assay to determine the concentration of the solubilized peptide.

Protocol 2: Thioflavin T (ThT) Assay for Mca-Labeled Peptide Aggregation

Note: The Mca label's fluorescence may interfere with the ThT signal. It is crucial to run appropriate controls.

  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a concentrated stock of the Mca-labeled peptide in an appropriate solvent (e.g., DMSO) and dilute it into the assay buffer to the desired final concentration (e.g., 10-50 µM).

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in water. Protect from light.

    • Assay Buffer: A common buffer is phosphate-buffered saline (PBS), pH 7.4.

  • Assay Setup (96-well plate):

    • Test Wells: Add the Mca-labeled peptide solution and ThT to a final concentration of 10-20 µM.

    • Control 1 (Peptide only): Mca-labeled peptide in buffer without ThT to measure the background fluorescence of the Mca label.

    • Control 2 (ThT only): ThT in buffer to measure the background fluorescence of the dye.

    • Control 3 (Unlabeled Peptide): If available, the unlabeled version of the peptide with ThT to assess its intrinsic aggregation propensity.

  • Measurement:

    • Incubate the plate at 37°C, with intermittent shaking if desired to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the control wells.

    • Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid-like fibril formation.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Prepare the Mca-labeled peptide solution at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

    • The peptide solution itself should also be filtered or centrifuged to remove any pre-existing large aggregates before the measurement.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the peptide solution to a clean DLS cuvette.

    • Place the cuvette in the instrument and allow the temperature to stabilize.

    • Perform multiple measurements over time (e.g., at t=0, 1h, 4h, 24h) to monitor the formation of larger species.

  • Data Analysis:

    • The DLS software will provide the size distribution of particles in the solution.

    • An increase in the average particle size (hydrodynamic radius) or the appearance of a second population of larger particles over time indicates aggregation.

Visualizations

Mca_Peptide_Solubility_Troubleshooting start Start: Solubilize Mca-Peptide aq_buffer Try Aqueous Buffer (e.g., PBS, Tris) start->aq_buffer dissolved Completely Dissolved? organic Use Organic Co-solvent (e.g., DMSO, DMF) dissolved->organic Still No ph_adjust Adjust pH dissolved->ph_adjust No success Success: Proceed with Experiment dissolved->success Yes failure Issue Persists: Consider Peptide Redesign dissolved->failure Persistent Issue aq_buffer->dissolved sonicate Apply Sonication organic->sonicate acidic Acidic Buffer (for basic peptides) ph_adjust->acidic basic Basic Buffer (for acidic peptides) ph_adjust->basic acidic->dissolved basic->dissolved sonicate->dissolved Peptide_Aggregation_Mechanism cluster_0 Unlabeled Peptide cluster_1 Mca-Labeled Peptide Unlabeled Monomer Unlabeled Monomer Mca Monomer Monomer + Mca Aggregate Nucleus Aggregate Nucleus Mca Monomer->Aggregate Nucleus Hydrophobic Interactions Fibril Fibril Aggregate Nucleus->Fibril Elongation

References

Preventing photobleaching of the Mca fluorophore in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays utilizing the 7-Methoxycoumarin-4-acetic acid (Mca) fluorophore. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the prevention of photobleaching and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Mca fluorophore and what are its spectral properties?

A1: 7-Methoxycoumarin-4-acetic acid (Mca) is a fluorescent dye belonging to the coumarin family. It is widely used in fluorescence resonance energy transfer (FRET)-based assays, particularly for measuring protease activity.[1] Its spectral properties can vary slightly depending on the solvent, but it generally exhibits excitation in the near-ultraviolet range and emission in the blue range of the spectrum.[1]

Spectral PropertyWavelength Range (in Methanol)Wavelength Range (in Aqueous Buffer)
Excitation Maximum ~320 nm328-360 nm
Emission Maximum ~380 nm393-410 nm

Q2: Why is photobleaching a concern for Mca-based assays?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a decrease in fluorescence signal over time, which can significantly impact the accuracy and reliability of quantitative measurements, especially in kinetic assays that require prolonged or repeated measurements. While Mca is considered to have good photostability, it is not immune to photobleaching, and minimizing this effect is crucial for obtaining high-quality data.[1]

Q3: How can I minimize photobleaching of the Mca fluorophore in my assay?

A3: Several strategies can be employed to minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure by using the fastest possible read times on your plate reader or microscope. For kinetic assays, consider increasing the interval between measurements if the reaction kinetics allow.

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your assay buffer or mounting medium.

  • Optimize Buffer Conditions: Ensure your assay buffer has a pH that is optimal for both enzyme activity and Mca fluorescence stability. The fluorescence of some dyes can be pH-dependent.

  • Work in the Dark: Protect your samples, including the Mca-labeled substrate, from ambient light as much as possible during preparation and incubation.

Q4: What are some common antifade reagents, and how effective are they for coumarin dyes like Mca?

A4: Common antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Their effectiveness can vary depending on the fluorophore. One study showed that for coumarin dyes, the use of Vectashield, a commercial antifade reagent, significantly increased the photostability.

Mounting MediumHalf-life of Coumarin Fluorescence (seconds)
90% glycerol in PBS (pH 8.5)25
Vectashield106

Troubleshooting Guides

This section provides solutions to common problems encountered during Mca-based assays.

Problem 1: Low or Decreasing Fluorescence Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Photobleaching - Reduce excitation light intensity on your instrument. - Decrease the exposure time for each measurement. - For kinetic assays, increase the time interval between reads. - Incorporate an antifade reagent into your assay buffer.
Substrate Degradation - Aliquot the Mca-labeled substrate upon receipt to avoid multiple freeze-thaw cycles. - Store the substrate protected from light at the recommended temperature (typically -20°C or lower).[2]
Incorrect Instrument Settings - Ensure the excitation and emission wavelengths on your instrument are set correctly for the Mca fluorophore. - Check that the gain setting is appropriate to detect the signal without being too low.
Buffer Incompatibility - Verify that the pH of your assay buffer is optimal for Mca fluorescence.[3] - Some buffer components can quench fluorescence; if possible, test the fluorescence of free Mca in your buffer.
Inactive Enzyme - Confirm the activity of your enzyme using a positive control or a different assay method.
Problem 2: High Background Fluorescence

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Autofluorescence of Assay Components - Use black, opaque microplates to minimize background fluorescence from the plate itself. - Check for autofluorescence of your test compounds by running a control without the enzyme or substrate.
Inefficient Quenching in FRET Assays - Ensure the FRET substrate is of high quality and that the quencher (e.g., DNP) is properly positioned to quench the Mca fluorescence in the intact peptide.[1]
Contaminated Reagents - Use high-purity reagents and solvents to prepare your buffers and solutions.

Experimental Protocols

Protocol: General Protease Assay Using an Mca-DNP FRET Substrate with Photobleaching Considerations

This protocol outlines a general procedure for a kinetic protease assay in a 96-well plate format, incorporating steps to minimize Mca photobleaching.

Materials:

  • Mca-DNP FRET-labeled peptide substrate specific for the protease of interest

  • Purified protease

  • Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • Antifade reagent (optional, compatibility with the assay should be validated)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader with excitation and emission filters for Mca

Procedure:

  • Reagent Preparation:

    • Reconstitute the Mca-DNP substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Protect from light.

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration.

    • Prepare serial dilutions of the protease in Assay Buffer.

    • If using an antifade reagent, add it to the Assay Buffer at the recommended concentration.

  • Assay Setup:

    • Pipette the diluted protease solutions into the wells of the black microplate.

    • Include a "no enzyme" control containing only Assay Buffer.

    • Include a "positive control" with a known active concentration of the protease.

  • Initiate the Reaction:

    • Working in subdued light, add the substrate working solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Set the excitation wavelength to ~328 nm and the emission wavelength to ~393 nm.

    • Photobleaching Minimization:

      • Use the lowest instrument gain setting that provides a robust signal.

      • Set the read time to the shortest possible duration.

      • For kinetic reads, set the interval between measurements as long as the reaction kinetics permit (e.g., every 1-5 minutes).

    • Record the fluorescence intensity over the desired time course.

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from all other readings.

    • Plot the fluorescence intensity versus time for each protease concentration.

    • Determine the initial reaction velocity (slope of the linear portion of the curve) for each concentration.

Visualizations

Experimental_Workflow Experimental Workflow for Mca-Based Protease Assay prep Reagent Preparation (Substrate, Enzyme, Buffer) setup Assay Setup in 96-well Plate (Controls and Samples) prep->setup initiate Initiate Reaction (Add Substrate) setup->initiate measure Fluorescence Measurement (Plate Reader) initiate->measure analysis Data Analysis (Calculate Reaction Rates) measure->analysis

Caption: A streamlined workflow for performing a protease assay using an Mca fluorophore.

Troubleshooting_Logic Troubleshooting Logic for Low Fluorescence Signal start Low or Decreasing Fluorescence Signal check_photobleaching Is photobleaching suspected? start->check_photobleaching mitigate_photobleaching Reduce Light Exposure & Use Antifade Reagent check_photobleaching->mitigate_photobleaching Yes check_reagents Are reagents stable and correct? check_photobleaching->check_reagents No end Signal Improved mitigate_photobleaching->end reagent_solutions Check Substrate Integrity & Enzyme Activity check_reagents->reagent_solutions No check_instrument Are instrument settings optimal? check_reagents->check_instrument Yes reagent_solutions->end instrument_solutions Verify Wavelengths & Gain check_instrument->instrument_solutions No check_instrument->end Yes instrument_solutions->end

Caption: A decision tree for troubleshooting low fluorescence signals in Mca-based assays.

References

Mca fluorophore stability at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Mca (7-methoxycoumarin-4-yl)acetyl fluorophore. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and use of Mca at different pH values. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the Mca fluorophore and what are its primary applications?

The Mca ((7-methoxycoumarin-4-yl)acetyl) fluorophore is a blue-fluorescent dye belonging to the coumarin family. It is widely used in fluorescence resonance energy transfer (FRET)-based assays, particularly for studying enzyme activity, such as proteases. In these assays, Mca typically serves as the donor fluorophore.

Q2: What are the excitation and emission wavelengths of the Mca fluorophore?

The spectral characteristics of Mca can vary slightly depending on the solvent. However, typical excitation and emission maxima are:

  • Excitation: ~325 nm

  • Emission: ~392 nm

Q3: Is the fluorescence of the Mca fluorophore sensitive to changes in pH?

Mca belongs to the methoxycoumarin class of fluorophores. Unlike hydroxycoumarins, which exhibit significant pH-dependent fluorescence, methoxycoumarins are generally considered to be stable and not sensitive to pH changes in the physiological range.[1] This stability is a key advantage when designing assays that may involve pH variations.

Q4: How does the methoxy group in Mca contribute to its pH stability?

The fluorescence of coumarin derivatives is influenced by the substituent groups on the coumarin ring. Hydroxycoumarins have a hydroxyl group that can be protonated or deprotonated depending on the pH, which alters the electronic structure and thus the fluorescence properties of the molecule. In contrast, the methoxy group in Mca is not readily protonated or deprotonated under typical physiological pH conditions, leading to a more stable fluorescence output across a range of pH values.[1]

Q5: Can I use Mca for live-cell imaging?

While it is possible, Mca is less commonly used for live-cell imaging compared to other fluorophores like GFP or cyanine dyes. This is because its excitation is in the UV range, which can cause higher cellular autofluorescence and potential phototoxicity. It is more frequently used for in vitro assays with purified components or in fixed-cell applications.

Troubleshooting Guides

Issue: Weak or No Fluorescence Signal

A weak or absent fluorescence signal can arise from a variety of factors. Use the following guide to troubleshoot this common issue.

Troubleshooting Workflow for Weak Mca Fluorescence Signal

weak_signal_troubleshooting start Weak or No Fluorescence Signal check_concentration Verify Mca-conjugate Concentration start->check_concentration check_instrument Check Instrument Settings check_concentration->check_instrument Concentration OK solution_concentration Solution: Ensure correct concentration and integrity of the conjugate. check_concentration->solution_concentration Concentration Low or Degraded check_buffer Evaluate Buffer Composition check_instrument->check_buffer Settings Correct solution_instrument Solution: Optimize excitation/ emission wavelengths, slit widths, and detector gain. check_instrument->solution_instrument Settings Incorrect check_quenching Investigate Potential Quenching check_buffer->check_quenching Buffer Clear solution_buffer Solution: Check for autofluorescent components in the buffer. check_buffer->solution_buffer Buffer Autofluorescent solution_quenching Solution: Identify and remove quenching agents. Consider solvent effects. check_quenching->solution_quenching Quenching Present

Caption: A flowchart for troubleshooting weak fluorescence signals in Mca-based assays.

Q&A for Troubleshooting Weak Signal:

  • Is your Mca-conjugate at the correct concentration and intact?

    • How to check: Verify the concentration using UV-Vis spectroscopy and ensure the integrity of the conjugate, as degradation can lead to a loss of fluorescence.

    • Solution: Prepare fresh dilutions from a stock solution. If degradation is suspected, a new batch of the conjugate may be needed.

  • Are your instrument settings optimal for Mca?

    • How to check: Confirm that the excitation and emission wavelengths are set correctly for Mca (around 325 nm and 392 nm, respectively). Check the slit widths and detector gain settings.

    • Solution: Optimize the instrument settings by performing a scan with a known concentration of the Mca fluorophore to determine the optimal parameters for your specific instrument.

  • Is your buffer system interfering with the signal?

    • How to check: Some buffer components can be autofluorescent, increasing the background and making the signal appear weak. Run a buffer blank in the fluorometer.

    • Solution: If the buffer is autofluorescent, try a different buffer system or use high-purity components.

  • Is something in your sample quenching the fluorescence?

    • How to check: Quenching can occur due to the presence of certain molecules in your sample that absorb the excitation or emission energy. The solvent itself can also influence fluorescence quantum yield.

    • Solution: Identify and remove any potential quenching agents. If solvent effects are suspected, testing the assay in different buffer systems may be necessary.

Issue: High Background Fluorescence

High background can mask the specific signal from your Mca-labeled molecule.

  • Possible Cause: Autofluorescence from biological samples (e.g., NADH, flavins) or from the assay plate.

    • Solution: Use a plate with black walls to reduce background from the plate itself. Measure the fluorescence of a blank sample (containing all components except the Mca-conjugate) to determine the level of background from other sources. If cellular autofluorescence is an issue, consider spectral unmixing if your instrument supports it.

  • Possible Cause: Impurities in the Mca-conjugate or other reagents.

    • Solution: Ensure the purity of your Mca-conjugate and all other reagents used in the assay.

Data on Mca Fluorophore pH Stability

Fluorophore ClasspH SensitivityRationale
Methoxycoumarins (e.g., Mca) Generally InsensitiveThe methoxy group is not easily protonated or deprotonated, leading to stable fluorescence across a range of pH values.[1]
Hydroxycoumarins SensitiveThe hydroxyl group can be protonated or deprotonated with changes in pH, altering the fluorophore's electronic structure and fluorescence properties.[1]

Experimental Protocols

Protocol for Assessing the pH Stability of Mca Fluorophore

This protocol provides a general framework for experimentally verifying the pH stability of an Mca-conjugate.

Workflow for Mca pH Stability Assay

ph_stability_workflow start Prepare Mca-conjugate Stock Solution prepare_buffers Prepare a Series of Buffers with Varying pH (e.g., pH 4 to 10) start->prepare_buffers dilute_conjugate Dilute Mca-conjugate into Each pH Buffer to a Final Concentration prepare_buffers->dilute_conjugate incubate Incubate Samples (e.g., 30 min at RT, protected from light) dilute_conjugate->incubate measure_fluorescence Measure Fluorescence Intensity (Ex/Em ~325/392 nm) incubate->measure_fluorescence plot_data Plot Fluorescence Intensity vs. pH measure_fluorescence->plot_data analyze Analyze the Plot for pH-dependent Changes plot_data->analyze

Caption: A step-by-step workflow for determining the pH stability of an Mca fluorophore conjugate.

Materials:

  • Mca-conjugated molecule of interest

  • A series of buffers covering the desired pH range (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

  • Fluorometer or fluorescence plate reader

  • pH meter

  • Black-walled microplates or cuvettes

Procedure:

  • Prepare Buffers: Prepare a set of buffers with precisely measured pH values spanning the range of interest. It is recommended to use buffers with overlapping pH ranges to ensure a continuous and accurate pH gradient.

  • Prepare Mca-conjugate Solution: Prepare a stock solution of your Mca-conjugate in an appropriate solvent (e.g., DMSO).

  • Sample Preparation: Dilute the Mca-conjugate stock solution into each of the prepared buffers to a consistent final concentration. The final concentration should be within the linear range of your instrument's detection.

  • Incubation: Incubate the samples for a short period (e.g., 30 minutes) at room temperature, protected from light, to allow for equilibration.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. Use the appropriate excitation and emission wavelengths for Mca (approximately 325 nm and 392 nm, respectively). Remember to measure a buffer blank for each pH value to subtract any background fluorescence.

  • Data Analysis: Plot the background-subtracted fluorescence intensity as a function of pH. For Mca, it is expected that the fluorescence intensity will remain relatively constant across the tested pH range.

References

Incomplete coupling of Fmoc-Lys(Mca)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on the incomplete coupling of Fmoc-Lys(Mca)-OH.

Troubleshooting Guide: Incomplete Coupling of this compound

This guide addresses the common issue of a positive colorimetric test (e.g., Kaiser test) after the coupling step for this compound, indicating the presence of unreacted free amines.

Issue: Positive Kaiser Test Persists After Coupling this compound

  • Potential Cause 1: Steric Hindrance The 7-methoxycoumarin-4-acetyl (Mca) group is a bulky fluorescent dye.[1] This large moiety, combined with the Fmoc protecting group and the growing peptide chain on the solid support, can physically obstruct the approach of the activated amino acid to the N-terminal amine of the peptide, leading to slow or incomplete reactions.[2]

  • Recommended Solutions:

    • Perform a Double Coupling: This is the most straightforward initial step. Re-subjecting the resin to a fresh solution of activated this compound can drive the reaction to completion.[3]

    • Utilize a More Potent Coupling Reagent: Standard carbodiimide activators may be insufficient. Uronium/aminium or phosphonium salt-based reagents are more effective for sterically hindered couplings due to their high reactivity and rapid activation kinetics.[1][3] Reagents like HATU, HCTU, and COMU are highly recommended.[3]

    • Extend Reaction Time and/or Increase Temperature: Increasing the coupling time from the standard 1-2 hours to 3-4 hours can improve efficiency.[1] Microwave-assisted synthesis can also accelerate the process and disrupt aggregation, often completing couplings in minutes.[4] However, prolonged times or higher temperatures must be balanced against the potential risk of racemization.[5]

    • Optimize the Solvent System: Peptide chain aggregation can block reactive sites.[6] Switching from DMF to solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, can improve reagent accessibility.[6]

  • Potential Cause 2: Peptide Aggregation As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or aggregate, making the N-terminal amine inaccessible.[6] This is particularly common with hydrophobic sequences.[6]

  • Recommended Solutions:

    • Change the Solvent: Use aggregation-disrupting solvents like NMP or add chaotropic salts.[6]

    • Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt the secondary structure formation that leads to aggregation.

    • Use a Low-Substitution Resin: A lower-loaded resin increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[6]

  • Potential Cause 3: Incomplete Capping of Unreacted Sites If coupling remains incomplete after troubleshooting, unreacted amines must be permanently blocked to prevent the formation of deletion sequences (-Lys(Mca)).

  • Recommended Solution:

    • Perform a Capping Step: Treat the resin with a capping agent, typically acetic anhydride and a base like DIPEA or pyridine.[7] This acetylates any remaining free amines. After capping, a subsequent Kaiser test should be negative (colorless or yellow beads), confirming that all free amines have been blocked.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

The primary difficulty arises from steric hindrance. The Mca group is a large, planar aromatic system attached to the lysine side chain.[1][5] This bulkiness can physically impede the formation of the peptide bond, especially when coupled to a peptide chain that is already sterically crowded or aggregated on the resin.[2]

Q2: Are there any known side reactions involving the Mca (7-methoxycoumarin) group during standard Fmoc-SPPS?

The Mca group is generally stable under the conditions used in Fmoc-SPPS. It is known to be stable to the strong acid (HF) cleavage conditions used in Boc-chemistry, which are much harsher than the trifluoroacetic acid (TFA) used for final cleavage in Fmoc-chemistry.[1] While extensive studies on its stability specifically towards repeated piperidine exposure for Fmoc deprotection are not widely published, coumarin derivatives are generally robust, and no common side reactions are reported under these conditions.[8][9]

Q3: How can I best monitor the coupling efficiency of this compound?

Standard qualitative methods are effective, but the fluorescent nature of the Mca group allows for specialized techniques.

  • Kaiser Test (Ninhydrin Test): This is the most common method.[3] A small sample of resin beads is tested; a blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction.[3] A yellow or colorless result indicates a complete coupling.[3]

  • On-Resin Fluorescence Monitoring (Conceptual): The intrinsic fluorescence of the Mca group can potentially be used for real-time or on-resin monitoring.[2][10] In principle, one could measure the fluorescence of the resin after the coupling step. A significant increase in fluorescence compared to a baseline reading would confirm the incorporation of the Mca-containing amino acid. This method requires specialized equipment (e.g., a plate reader or a modified synthesizer with a fluorescence detector) and would need to be calibrated for the specific resin and peptide sequence.

Q4: Which coupling reagent is the most effective for this compound?

There is no single "best" reagent for all situations, but for sterically demanding couplings involving bulky fluorescent dyes, high-reactivity uronium/aminium or phosphonium salt reagents are strongly recommended over standard carbodiimides.[3][11] HATU is a very popular and highly effective choice for such difficult couplings.[7][11] The table below provides a comparison of commonly used reagents.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeKey AdvantagesConsiderations / Potential Disadvantages
DIC/HOBt CarbodiimideCost-effective; widely used for standard couplings.Less effective for hindered couplings; can lead to racemization, especially with extended reaction times.[3]
HBTU/TBTU Uronium/Aminium SaltHighly efficient with low racemization; reactions are often complete in minutes.[12]Can react with the unprotected N-terminal amine (guanidinylation) if not pre-activated with the amino acid.[7]
HATU/HCTU Uronium/Aminium SaltExtremely rapid and effective, especially for hindered residues and difficult sequences; low racemization.[7][12]More expensive than HBTU; can also cause guanidinylation if used in large excess or without pre-activation.[12]
PyBOP Phosphonium SaltVery effective for hindered couplings; avoids the guanidinylation side reaction associated with uronium salts.Byproducts can be more difficult to wash away than those from uronium salts.
COMU Uronium SaltHighly soluble and efficient; exists in a more reactive uronium form compared to HBTU/HATU.[12]A newer generation reagent that may be more costly.

Experimental Protocols

Protocol 1: Optimized Double Coupling of this compound using HATU

This protocol outlines a robust method for coupling the sterically hindered this compound.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (6-8 times) to ensure complete removal of piperidine.

  • First Coupling Reaction:

    • Activation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.

    • Coupling: Drain the DMF from the swollen resin and immediately add the activated amino acid solution.

    • Agitate the mixture at room temperature for 2 hours.

    • Monitoring: Perform a Kaiser test on a small sample of beads. If the test is negative (beads are yellow/colorless), proceed to the washing step. If positive (beads are blue), proceed to the second coupling.

  • Second Coupling Reaction (if required):

    • Drain the first coupling solution from the resin. Do not wash the resin at this stage.

    • Immediately add a freshly prepared and pre-activated solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Agitate the mixture for an additional 2 hours at room temperature.

  • Final Washing and Monitoring:

    • Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • Perform a final Kaiser test. If the test is negative, proceed to the deprotection step for the next amino acid in the sequence. If the test is still positive, consider capping the remaining free amines (see Troubleshooting Guide).

Protocol 2: Capping of Unreacted N-terminal Amines

This protocol is used to permanently block any amines that failed to couple.

  • Resin Preparation:

    • After the final coupling attempt and subsequent DMF washes, drain the DMF from the resin.

  • Capping Reaction:

    • Prepare the capping solution: Acetic Anhydride/DIPEA/DMF (e.g., in a 1:2:7 ratio).

    • Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Washing:

    • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all capping reagents and byproducts.

    • Perform a final Kaiser test to confirm the absence of free primary amines (should be negative).

Visualizations

G start Incomplete Coupling Suspected (Positive Kaiser Test) strategy1 Perform Double Coupling with fresh reagents start->strategy1 check1 Kaiser Test Negative? strategy1->check1 strategy2 Optimize Conditions check1->strategy2 No end_success Coupling Successful. Proceed to next cycle. check1->end_success Yes option2a Use Stronger Coupling Reagent (e.g., HATU, HCTU) strategy2->option2a option2b Extend Reaction Time &/or Use Microwave strategy2->option2b option2c Use Aggregation-Disrupting Solvent (e.g., NMP) strategy2->option2c check2 Kaiser Test Negative? option2a->check2 option2b->check2 option2c->check2 capping Perform Capping (e.g., Acetic Anhydride/DIPEA) check2->capping No check2->end_success Yes end_capped Unreacted Amines Capped. Proceed to next cycle. capping->end_capped

Caption: Troubleshooting workflow for incomplete coupling of this compound.

G cluster_0 Resin-Bound Peptide Chain cluster_1 Incoming Activated Amino Acid cluster_2 Resin Solid Support (Resin) Peptide ---Ala-Gly-NH2 Fmoc Fmoc Group (Bulky) Fmoc->Peptide Lys Lysine Backbone (+ Activator) Fmoc->Lys Lys->Peptide Peptide Bond Formation Site Mca Mca Group (Bulky & Planar) Lys->Mca Mca->Peptide Clash1 Physical Clash Clash2 Physical Clash

Caption: Steric hindrance caused by bulky Fmoc and Mca groups in this compound.

References

Technical Support Center: Fmoc-Lys(Mca)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-Lys(Mca)-OH in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and ensure the successful synthesis of your fluorescently labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid lysine. In this compound, the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for SPPS. The epsilon-amino group on the lysine side chain is covalently linked to a 7-methoxycoumarin-4-acetyl (Mca) group. The Mca group is a fluorophore, meaning it can fluoresce under specific light conditions.

Its primary application is in the synthesis of fluorogenically-labeled peptides. These peptides are invaluable tools in biochemical and medical research, particularly for studying enzyme activity through Förster Resonance Energy Transfer (FRET) based assays. In a typical FRET assay, the Mca group serves as a donor fluorophore and is often paired with a quencher molecule, such as Dabcyl or a 2,4-dinitrophenyl (Dnp) group, at another position in the peptide. When the peptide is intact, the quencher suppresses the fluorescence of the Mca group. Upon cleavage of the peptide by a specific enzyme, the Mca group and the quencher are separated, leading to a measurable increase in fluorescence.

Q2: What are the most common side reactions to be aware of when using this compound?

A2: The most significant potential side reaction specific to this compound is the hydrolysis of the coumarin lactone ring under basic conditions. This is particularly relevant during the repetitive Fmoc-deprotection steps using piperidine. Other general SPPS side reactions, such as aggregation, racemization, and incomplete coupling or deprotection, can also occur and may be influenced by the properties of the Mca-labeled peptide.

Q3: Is the Mca group stable during the final TFA cleavage step?

A3: The Mca group is generally considered stable under the acidic conditions of trifluoroacetic acid (TFA) cleavage. It has been reported to be stable even to harsher acidic conditions like hydrogen fluoride (HF). However, the choice of scavengers in the cleavage cocktail should be considered, as highly nucleophilic scavengers could potentially interact with the Mca moiety, although specific reactions are not well-documented in the literature.

Troubleshooting Guide

Problem 1: Low or No Fluorescence in the Final Peptide

Possible Causes & Solutions:

  • Lactone Ring Hydrolysis: The most probable cause is the opening of the coumarin lactone ring in the Mca group during the repeated basic treatments with 20% piperidine in DMF for Fmoc deprotection. This hydrolysis converts the fluorescent coumarin into a non-fluorescent coumarinic acid derivative.

    • Mitigation Strategy 1: Reduce Piperidine Exposure Time: Minimize the piperidine treatment time to the minimum required for complete Fmoc deprotection. Monitor the deprotection reaction carefully using a method like a UV-Vis spectrophotometer to track the release of the Fmoc-piperidine adduct.

    • Mitigation Strategy 2: Use a Milder Base: Consider using a milder base for Fmoc deprotection, such as 2% 1,8-diazabicycloundec-7-ene (DBU) in DMF. However, be aware that DBU is a non-nucleophilic base and requires careful optimization of reaction times and washing steps.

    • Analytical Verification: Use mass spectrometry to check for a mass increase of +18 Da in the Lys(Mca) residue, which corresponds to the addition of a water molecule upon hydrolysis of the lactone.

  • Fluorescence Quenching: The fluorescence of the Mca group can be quenched by certain neighboring amino acid residues, particularly those with aromatic or sulfur-containing side chains like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Histidine (His).

    • Design Consideration: If possible, design your peptide sequence to avoid placing these residues in close proximity to the Lys(Mca) residue.

    • Analytical Verification: Compare the fluorescence of your purified peptide with a control peptide of a different sequence containing Lys(Mca) to assess the extent of quenching.

  • Incomplete Cleavage or Purification Issues: The desired peptide may not have been efficiently cleaved from the resin or may have been lost during purification.

    • Optimization: Ensure optimal cleavage conditions and carefully monitor all steps of the work-up and purification process.

Problem 2: Unexpected Peaks in HPLC or Mass Spectrum

Possible Causes & Solutions:

  • Hydrolyzed Mca Product: As mentioned above, hydrolysis of the lactone ring will result in a more polar species that will likely have a different retention time in reverse-phase HPLC and a mass increase of +18 Da.

    • Troubleshooting: If a consistent side product with these characteristics is observed, implement the mitigation strategies for lactone hydrolysis described in Problem 1.

  • General SPPS Side Products: Other common side reactions in SPPS can lead to a variety of impurities.

    • Aggregation: Can lead to incomplete reactions and a complex mixture of products. Consider using specialized resins, pseudoproline dipeptides, or chaotropic salts.

    • Racemization: Can occur during amino acid activation. Use of additives like Oxyma or HOBt can minimize racemization.

    • Incomplete Deprotection/Coupling: Leads to deletion sequences. Ensure sufficient reaction times and use appropriate monitoring tests (e.g., Kaiser test).

Experimental Protocols

Protocol 1: Test for Mca Group Stability to Piperidine
  • Sample Preparation:

    • Dissolve a small amount of this compound in DMF.

    • Prepare a solution of 20% piperidine in DMF.

  • Reaction:

    • Mix the this compound solution with the 20% piperidine in DMF solution.

    • Let the reaction proceed at room temperature.

  • Time-Point Analysis:

    • Take aliquots of the reaction mixture at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h).

  • Analysis:

    • Analyze each aliquot by reverse-phase HPLC and mass spectrometry.

    • Monitor for the appearance of a new peak corresponding to the hydrolyzed product (mass increase of +18 Da).

Data Summary

IssuePotential CauseRecommended ActionAnalytical Verification
Low/No FluorescenceLactone ring hydrolysisReduce piperidine exposure time; use a milder base.MS for +18 Da mass increase.
Fluorescence quenchingRedesign peptide sequence if possible.Compare fluorescence with a control peptide.
Unexpected HPLC/MS PeaksHydrolyzed Mca productImplement strategies to prevent hydrolysis.Isolate and characterize the side product.
General SPPS side productsOptimize SPPS conditions (coupling, deprotection, etc.).Standard peptide characterization techniques.

Visualizations

SPPS_Workflow General Workflow for SPPS with this compound Resin Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection After last AA Cleavage Cleavage from Resin (TFA + Scavengers) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, Fluorescence) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Troubleshooting Low Fluorescence Start Low or No Fluorescence in Final Peptide Check_MS Check Mass Spectrum Start->Check_MS Mass_OK Mass is Correct Check_MS->Mass_OK Mass_Incorrect Mass is Incorrect (+18 Da observed) Check_MS->Mass_Incorrect Quenching Investigate Fluorescence Quenching Mass_OK->Quenching Hydrolysis Lactone Ring Hydrolysis is Likely Mass_Incorrect->Hydrolysis Redesign Redesign Sequence (if possible) Quenching->Redesign Modify_Deprotection Modify Deprotection Protocol (shorter time, milder base) Hydrolysis->Modify_Deprotection

Caption: Troubleshooting logic for low fluorescence in Mca-labeled peptides.

How to improve the solubility of Mca-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Mca-Peptide Solubility: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of Mca (7-methoxycoumarin-4-yl)acetyl-containing peptides. Poor solubility can lead to inaccurate concentration measurements, peptide aggregation, and failed experiments.[1] This resource offers a systematic approach to troubleshooting these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Mca-containing peptide difficult to dissolve?

A1: Several factors contribute to the solubility of Mca-peptides:

  • Hydrophobicity of the Mca Group: The Mca moiety itself is hydrophobic, which can decrease the overall solubility of the peptide in aqueous solutions.

  • Amino Acid Composition: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) are inherently less soluble in water.[1] Conversely, those rich in charged (hydrophilic) residues (e.g., Lysine, Arginine, Aspartic Acid) are generally more soluble.[2][3]

  • Peptide Length: Longer peptides have a greater potential for intermolecular hydrophobic interactions, which can lead to aggregation and lower solubility.[2][4]

  • Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which its net charge is zero.[1][4] Adjusting the pH away from the pI increases the peptide's net charge, improving its interaction with water.[4][5]

Q2: What is the very first step I should take when dissolving a new Mca-peptide?

A2: Always perform a solubility test on a small aliquot of your lyophilized peptide (e.g., 1 mg) before attempting to dissolve the entire sample.[4][6][7] This prevents the potential loss of valuable material in an inappropriate solvent.[8] The initial solvent of choice should ideally be one that can be easily removed by lyophilization, such as sterile, distilled water, in case you need to recover the peptide.[3][8]

Q3: How do I estimate the solubility characteristics of my Mca-peptide?

A3: You can predict the peptide's behavior by calculating its net charge based on its amino acid sequence.[7][8][9]

  • Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus (unless acetylated).[9]

  • Assign a value of -1 to each acidic residue (Aspartic Acid, Glutamic Acid) and the C-terminus (unless amidated).[9]

  • Sum the values to determine the net charge at neutral pH.[4]

    • Net Positive Charge (Basic Peptide): Likely more soluble in acidic conditions.

    • Net Negative Charge (Acidic Peptide): Likely more soluble in basic conditions.

    • Net Zero Charge (Neutral Peptide): May require organic solvents or denaturing agents.[10]

Q4: When is it appropriate to use an organic solvent?

A4: Organic solvents should be used for Mca-peptides that are neutral or contain a high proportion (>50%) of hydrophobic amino acids.[6][8] The recommended procedure is to first dissolve the peptide in a minimal amount of a pure organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][10] Once fully dissolved, slowly add your aqueous buffer to the peptide solution dropwise while vortexing.[2][7] Be aware that some peptides may precipitate out of solution during this dilution step.[5]

Q5: Are there special considerations for peptides with certain amino acids?

A5: Yes. Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[4][6] For these peptides, it is critical to use oxygen-free buffers.[11] Importantly, avoid using DMSO as it can directly oxidize Cysteine and Methionine residues; DMF is a safer alternative in these cases.[2][4][10] For peptides with a free Cysteine, maintain a pH below 7 to prevent disulfide bond formation.[4][9]

Troubleshooting Guide: Common Solubility Problems

ProblemPossible Cause(s)Recommended Solution(s)
Peptide won't dissolve in sterile water. The peptide is hydrophobic, has a neutral net charge, or the solution pH is near its isoelectric point (pI).[4]1. pH Adjustment: Based on the calculated net charge, add a small amount of dilute acid (e.g., 10% acetic acid) for basic peptides or dilute base (e.g., 10% ammonium bicarbonate) for acidic peptides.[2][4] 2. Organic Co-solvent: For neutral or very hydrophobic peptides, dissolve first in a minimal volume of DMSO or DMF, then slowly dilute with aqueous buffer.[7][10]
Solution is cloudy or has visible particles after initial dissolution. The peptide is not fully dissolved or has aggregated and precipitated out of solution.[4]1. Sonication: Use a bath sonicator in short bursts, keeping the sample on ice to prevent heating and potential degradation.[4][6] 2. Gentle Warming: Carefully warm the solution, but avoid excessive heat which can damage the peptide.[6] 3. Centrifugation: Before use, always centrifuge the solution to pellet any undissolved material.[2]
Peptide dissolves in organic solvent but precipitates when diluted with aqueous buffer. The final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic peptide. The peptide is aggregating upon introduction to the aqueous environment.1. Re-dissolve and Adjust: Lyophilize the peptide to recover it and try again with a different solvent system or at a lower final concentration.[4] 2. Use Denaturing Agents: As a last resort for non-cellular assays, use agents like 6 M Guanidine HCl or 8 M Urea to disrupt aggregation.[6][10] Note that these will interfere with most biological systems.[6]
Peptide solution forms a gel. Extensive intermolecular hydrogen bonding is causing the peptide chains to self-associate and trap the solvent. This is common with sequences prone to forming β-sheets.[8]1. Disrupt with Organic Solvents: Treat as a highly hydrophobic peptide. Use a small amount of DMSO, DMF, or acetonitrile to break up the gel structure.[2][6] 2. Use Chaotropic Agents: In difficult cases, 6 M Guanidine-HCl or Urea can be effective at disrupting the hydrogen bond network causing gelation.[10]

Experimental Protocols

Protocol 1: General Step-Wise Solubilization Workflow

This protocol outlines a systematic approach to finding a suitable solvent for an Mca-peptide with unknown solubility.

Methodology:

  • Bring the lyophilized peptide vial to room temperature in a desiccator before opening to prevent condensation.[11]

  • Centrifuge the vial briefly (e.g., 10,000 x g for 5 min) to ensure all powder is at the bottom.[6]

  • Add a small volume of sterile, distilled water to a test aliquot of the peptide and vortex.[10]

  • If the peptide does not dissolve, proceed with the decision-making workflow illustrated in the diagram below.

  • After each addition of acid, base, or organic solvent, vortex or sonicate the sample.[2]

  • Once the peptide is dissolved, it can be diluted with the appropriate buffer for the final application. Ensure the final concentration of any organic solvent is compatible with your assay (typically <1% DMSO for cell-based assays).[2]

Protocol 2: Solubilization Using Organic Co-solvents

This protocol is for Mca-peptides identified as hydrophobic or neutral.

Methodology:

  • Add a minimal volume (e.g., 10-50 µL) of 100% DMSO or DMF to a test aliquot of the lyophilized peptide.[6][10]

  • Vortex or sonicate until the peptide is completely dissolved, resulting in a clear solution.[6]

  • Slowly add your desired aqueous buffer to the dissolved peptide solution in a dropwise manner while continuously vortexing.[7]

  • Monitor the solution for any signs of precipitation. If it remains clear, continue diluting to the final desired concentration.

  • If precipitation occurs, the peptide may be too hydrophobic for that final concentration, and you may need to re-lyophilize and start over with a lower target concentration or a different co-solvent system.[4]

Visual Guides

Caption: A decision-making workflow for systematic Mca-peptide solubilization.

G cluster_0 Factors Decreasing Solubility cluster_1 Strategies to Increase Solubility A High Hydrophobicity (Mca group, Amino Acids) B Long Peptide Chain Problem Poorly Soluble Mca-Peptide A->Problem C pH at Isoelectric Point (pI) B->Problem D Aggregation (β-sheets) C->Problem D->Problem E pH Adjustment (away from pI) F Organic Co-solvents (DMSO, DMF) G Physical Disruption (Sonication, Warming) H Denaturing Agents (Urea, Guanidine HCl) Problem->E Problem->F Problem->G Problem->H

Caption: Key factors influencing Mca-peptide solubility and corresponding solutions.

References

Minimizing signal-to-noise issues in Mca-based FRET assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mca-based Förster Resonance Energy Transfer (FRET) assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize signal-to-noise issues in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Mca-based FRET assays in a question-and-answer format.

Issue 1: High Background Fluorescence

Q1: My negative control wells (no enzyme) show a high fluorescence signal. What are the potential causes and solutions?

A1: High background fluorescence can significantly reduce the signal-to-noise ratio, masking the true enzymatic activity. Common causes include:

  • Autofluorescence: Intrinsic fluorescence from sample components (e.g., NADH, flavins), buffers, or the microplate itself can contribute to the background.[1]

  • Substrate Impurities: The FRET substrate may contain fluorescent impurities or has degraded over time.[1]

  • Substrate Self-Hydrolysis: The peptide substrate may be unstable and undergoing spontaneous cleavage.

  • Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances.[2]

Troubleshooting Steps:

  • Run proper controls:

    • Buffer blank: Contains only the assay buffer to measure the background of the buffer and microplate.

    • Substrate blank: Contains the buffer and the FRET substrate (no enzyme) to check for substrate autofluorescence and self-hydrolysis.

  • Use high-quality reagents: Ensure the purity of your FRET substrate and use fresh, high-purity buffer components.[2]

  • Select appropriate microplates: Use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.[3]

  • Check for autofluorescence of test compounds: When screening compound libraries, some compounds may be intrinsically fluorescent at the Mca excitation/emission wavelengths, leading to false positives or high background.[4] It is recommended to pre-screen compounds for autofluorescence.

Issue 2: Low or No FRET Signal

Q2: I am not observing a significant increase in fluorescence after adding the enzyme. What could be wrong?

A2: A weak or absent FRET signal is a common problem and can stem from several factors, from suboptimal assay conditions to issues with the reagents themselves.[5]

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles, vigorous vortexing), or being at a suboptimal concentration.[5]

  • Suboptimal Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for enzyme activity.[1][5]

  • Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorescence reader may not be set correctly for the Mca-Dnp pair.[1][5]

  • Low Substrate Concentration: The substrate concentration might be too low to generate a detectable signal.[6]

  • FRET Pair Issues: The distance between the Mca (donor) and Dnp (quencher) in the intact peptide may be too large, leading to inefficient quenching and a low dynamic range upon cleavage.[7]

Troubleshooting Steps:

  • Verify Enzyme Activity: Use a positive control or a different assay to confirm your enzyme is active. Titrate the enzyme concentration to find the optimal level that produces a robust signal.[6]

  • Optimize Assay Buffer: Ensure the buffer conditions (pH, salts) are optimal for your specific enzyme.[1]

  • Check Instrument Settings: For Mca-Dnp FRET pairs, the excitation wavelength is typically around 325-328 nm, and the emission is measured around 392-393 nm.[2]

  • Optimize Substrate Concentration: Perform a substrate titration to determine the Michaelis-Menten constant (Km) and use a substrate concentration around the Km value for optimal results.[6]

  • Review FRET Substrate Design: The efficiency of FRET quenching depends on the distance between the donor and acceptor, which should ideally be between 10-100 Å.[7]

Issue 3: Signal Instability and Photobleaching

Q3: I observe a decrease in fluorescence intensity over time, even in my positive control wells. What is happening and how can I prevent it?

A3: A decreasing signal over time is often due to photobleaching, the irreversible photochemical destruction of the fluorophore (Mca) upon prolonged exposure to excitation light.[1][8]

Troubleshooting Steps:

  • Reduce Exposure Time and Intensity: Minimize the sample's exposure to the excitation light. Use the shortest possible read times and the lowest necessary light intensity that still provides a good signal.[1]

  • Increase the Number of Data Points: Instead of continuous reading, take measurements at discrete time points.

  • Use Photostable Fluorophores: While this guide focuses on Mca, for future assays, consider alternative fluorophores known for higher photostability if photobleaching is a persistent issue.[1]

  • Incorporate a Photobleaching Control: Measure the fluorescence of a cleaved substrate (free Mca-containing peptide) over the same time course as your experiment to quantify the rate of photobleaching. This can be used to correct your experimental data.[9]

Quantitative Data Summary

Table 1: Spectroscopic Properties of Mca-Dnp FRET Pair
ParameterValueReference
Mca Excitation (λex)~325 nm[2][10]
Mca Emission (λem)~392 nm[2]
Dnp Absorption (λabs)~363 nm (with a shoulder up to ~500 nm)[10][11]
Mca Molar Extinction Coefficient (ε)14,500 M⁻¹cm⁻¹ at 325 nm[10]
Mca Fluorescence Quantum Yield (ΦF)0.49[10]
Förster Distance (R₀)~36.5 Å[11]
Table 2: Recommended Starting Concentrations for Assay Optimization
ComponentConcentration RangeNotes
Enzyme1 - 100 nMHighly dependent on enzyme activity. Titration is crucial.
FRET Substrate0.5 - 2 x KₘStart with a concentration around the estimated Kₘ.
DMSO (for compound dissolving)< 1% (v/v)High concentrations of DMSO can inhibit enzyme activity.

Experimental Protocols

Protocol 1: General Mca-Based FRET Protease Assay

This protocol provides a general framework for a protease assay using an Mca-Dnp FRET substrate. Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.

Materials:

  • Purified recombinant protease

  • Mca-peptide-Dnp FRET substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[3]

  • 96-well black, opaque microplates[3]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in DMSO. Dilute the substrate to the desired final concentration in assay buffer.

    • Prepare a working solution of the activated protease in cold assay buffer immediately before use. Keep the enzyme on ice.

  • Assay Setup (96-well plate):

    • Add 50 µL of the FRET substrate solution to each well.

    • Add 40 µL of assay buffer to each well.

    • To initiate the reaction, add 10 µL of the enzyme solution to the sample wells.

    • For the no-enzyme control, add 10 µL of assay buffer instead of the enzyme solution.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the optimal excitation (~325 nm) and emission (~392 nm) wavelengths for the Mca-Dnp pair.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from the experimental wells.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

Visualizations

Caption: Principle of a Mca-based FRET protease assay.

Troubleshooting_Workflow Troubleshooting Low Signal-to-Noise Start Start: Low S/N Ratio Check_Controls High Background in Controls? Start->Check_Controls Check_Signal Low Signal in Positive Control? Check_Controls->Check_Signal No High_BG_Solutions 1. Check for reagent/plate autofluorescence. 2. Verify substrate purity & stability. 3. Screen compounds for fluorescence. Check_Controls->High_BG_Solutions Yes Check_Stability Signal Unstable/ Decreasing? Check_Signal->Check_Stability No Low_Signal_Solutions 1. Verify enzyme activity & concentration. 2. Optimize buffer (pH, temp). 3. Confirm instrument settings (λex/λem). 4. Titrate substrate concentration. Check_Signal->Low_Signal_Solutions Yes Unstable_Signal_Solutions 1. Reduce excitation light exposure/intensity. 2. Use discrete read intervals. 3. Run photobleaching control. Check_Stability->Unstable_Signal_Solutions Yes Resolved Issue Resolved Check_Stability->Resolved No High_BG_Solutions->Resolved Low_Signal_Solutions->Resolved Unstable_Signal_Solutions->Resolved

Caption: A workflow for troubleshooting low signal-to-noise issues.

References

Validation & Comparative

A Researcher's Guide to FRET: Fmoc-Lys(Mca)-OH vs. Fmoc-Lys(Dabcyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biochemical assays, particularly for studying enzymatic activity and molecular interactions, Förster Resonance Energy Transfer (FRET) stands out as a powerful and widely adopted technique. The choice of the fluorophore (donor) and quencher (acceptor) pair is paramount for the sensitivity and accuracy of these assays. This guide provides a detailed comparison of two commonly used building blocks in the synthesis of FRET probes: Fmoc-Lys(Mca)-OH, which incorporates the fluorescent donor 7-methoxycoumarin-4-yl)acetyl (Mca), and Fmoc-Lys(Dabcyl)-OH, which incorporates the non-fluorescent quencher 4-((4-(dimethylamino)phenyl)azo)benzoic acid (Dabcyl).

This comparison is tailored for researchers, scientists, and drug development professionals to facilitate an informed decision when designing FRET-based assays for applications such as protease activity profiling and inhibitor screening.

Principle of FRET-Based Assays

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å).[1] In a typical protease assay, a peptide substrate is synthesized with a FRET donor and acceptor pair flanking the cleavage site. In the intact peptide, the donor's fluorescence is quenched by the acceptor. Upon enzymatic cleavage of the peptide, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission, which can be monitored in real-time to determine enzyme activity.[1][2]

Head-to-Head Comparison: Mca as Donor and Dabcyl as Acceptor

While Mca is traditionally paired with dinitrophenyl (Dnp) and Dabcyl with fluorophores like EDANS or fluorescein, the pairing of Mca and Dabcyl is also a viable option for FRET-based assays.[2][3][4] The effectiveness of this pairing is dependent on the spectral overlap between the emission of Mca and the absorbance of Dabcyl.

Data Presentation: Photophysical Properties
PropertyThis compound (Donor)Fmoc-Lys(Dabcyl)-OH (Acceptor/Quencher)FRET Pair: Mca/Dabcyl
Molecular Formula C₃₃H₃₂N₂O₈[5]C₃₆H₃₇N₅O₅[6]-
Molecular Weight 584.62 g/mol [5]619.71 g/mol -
Maximum Excitation (λex) ~322 - 325 nm[5][7]-~325 nm (Excitation of Mca)
Maximum Emission (λem) ~384 - 392 nm[5][7]Non-fluorescent ("dark quencher")[4]~392 nm (Emission of Mca upon separation)
Maximum Absorbance (λabs) ~322 nm[5]~453 - 478 nm[4][6]-
Quantum Yield (Φ) 0.45[5]--
Extinction Coefficient (ε) 76,000 cm⁻¹M⁻¹[5]Not specified in search results-
Solubility DMSO, DMF[5]Not specified in search results-

Note: The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorbance. The emission of Mca (around 390 nm) has some overlap with the broad absorbance of Dabcyl (400-500 nm), making them a functional FRET pair, although potentially less efficient than pairs with more significant spectral overlap like EDANS/Dabcyl.[4]

Experimental Protocols

A generalized protocol for a FRET-based protease assay using a custom-synthesized peptide substrate incorporating this compound and Fmoc-Lys(Dabcyl)-OH is provided below. This protocol can be adapted for specific proteases, such as caspases or matrix metalloproteinases (MMPs).

I. Synthesis of the FRET Peptide Substrate
  • Solid-Phase Peptide Synthesis (SPPS): The peptide containing the specific protease cleavage sequence is synthesized on a solid support using standard Fmoc chemistry.

  • Incorporation of Labeled Lysine Residues: this compound and Fmoc-Lys(Dabcyl)-OH are incorporated at the desired positions flanking the cleavage site during SPPS.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and protecting groups are removed.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical HPLC.

II. Protease Activity Assay
  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the purified active protease in an appropriate assay buffer.

    • Prepare the assay buffer (e.g., Tris or HEPES buffer containing necessary salts and additives).

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.

    • To test for inhibitors, add the inhibitor compounds at various concentrations to the respective wells.

    • Initiate the reaction by adding the protease to the wells. A no-enzyme control should be included.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Set the excitation wavelength to ~325 nm and the emission wavelength to ~392 nm for the Mca fluorophore.

    • Monitor the increase in fluorescence intensity over time. Data is typically collected every 1-5 minutes for a period of 30-60 minutes, or until a significant signal is observed.

  • Data Analysis:

    • For each sample, plot the fluorescence intensity versus time.

    • The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

    • Enzyme activity is proportional to the reaction rate. For inhibitor studies, calculate the percentage of inhibition and determine the IC₅₀ value.

Mandatory Visualizations

FRET Mechanism in a Protease Assay

FRET_Mechanism cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Donor Mca Acceptor Dabcyl Donor->Acceptor FRET Peptide ––––––––––––––– Donor_C Mca Light 💡 Donor_C->Light Fluorescence Acceptor_C Dabcyl Peptide1 ––––– Peptide2 ––––– Protease Protease

Caption: FRET mechanism in a protease assay.

Experimental Workflow for a FRET-Based Protease Assay

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Prep_Substrate Prepare FRET Peptide Substrate Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Active Protease Add_Enzyme Initiate with Protease Prep_Enzyme->Add_Enzyme Prep_Buffer Prepare Assay Buffer Add_Buffer Add Buffer to Microplate Wells Prep_Buffer->Add_Buffer Add_Buffer->Add_Substrate Add_Inhibitor Add Inhibitor (if applicable) Add_Substrate->Add_Inhibitor Add_Inhibitor->Add_Enzyme Measure_Fluorescence Measure Fluorescence (Ex: 325 nm, Em: 392 nm) Add_Enzyme->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calculate_Rate Calculate Initial Reaction Rate Plot_Data->Calculate_Rate Determine_Activity Determine Enzyme Activity or Inhibition Calculate_Rate->Determine_Activity

Caption: Experimental workflow for a protease assay.

Logical Relationship of FRET Signal and Enzyme Activity

Logic Enzyme Active Protease Cleavage Substrate Cleavage Enzyme->Cleavage catalyzes Separation Separation of Donor (Mca) and Quencher (Dabcyl) Cleavage->Separation leads to FRET_Decrease Decrease in FRET Separation->FRET_Decrease causes Fluorescence_Increase Increase in Donor Fluorescence FRET_Decrease->Fluorescence_Increase results in Signal Measured Signal Fluorescence_Increase->Signal is the

Caption: FRET signal and enzyme activity relationship.

References

A Comparative Guide to Mca/Dnp and EDANS/Dabcyl FRET Pairs for Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protease research and drug discovery, Förster Resonance Energy Transfer (FRET) assays are an indispensable tool for quantifying enzyme activity. The sensitivity and reliability of these assays are critically dependent on the chosen fluorophore-quencher pair. This guide provides an objective, data-driven comparison of two widely used FRET pairs: (7-methoxycoumarin-4-yl)acetyl (Mca) paired with 2,4-dinitrophenyl (Dnp), and 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) paired with 4-((4-(dimethylamino)phenyl)azo)benzoic acid (Dabcyl).

Principle of FRET-Based Protease Assays

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher), when they are in close proximity (typically 10-100 Å).[1][2] In a protease assay, a peptide substrate is designed to contain a specific cleavage site for the protease of interest, flanked by the donor and quencher. In the intact substrate, the quencher absorbs the energy emitted by the excited donor, resulting in minimal fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence emission. This increase in fluorescence is directly proportional to the protease activity and can be monitored in real-time.[1][3]

Quantitative Performance Comparison

The selection of an optimal FRET pair is crucial for assay sensitivity and accuracy. The following tables summarize the key quantitative data for Mca/Dnp and EDANS/Dabcyl FRET pairs.

Spectral Properties Mca (Donor) Dnp (Quencher) EDANS (Donor) Dabcyl (Quencher)
Excitation Max (λex) ~325 nm[4][5]-~336-341 nm[6][7]-
Emission Max (λem) ~392-420 nm[4][5]-~471-490 nm[6][7]-
Absorbance Max (λabs) -~363 nm[8]-~453-472 nm[6][7]
Molar Extinction Coefficient (ε) 14,500 M⁻¹cm⁻¹ at 325 nm[8]-5,400 M⁻¹cm⁻¹ at 336 nm[8]-
Quantum Yield (ΦF) 0.49[8]-0.13[8]-
FRET Performance Metrics Mca/Dnp EDANS/Dabcyl
Förster Distance (R₀) 28-32 Å[7]33-41 Å[7]
Fluorescence Enhancement upon Cleavage Up to 25-fold[7]Up to 40-fold[7]
Quenching Efficiency HighExceptional (>95%)[7]

Key Differences and Considerations

EDANS/Dabcyl: This pair is often considered the gold standard for many protease assays due to its exceptional quenching efficiency and high signal-to-noise ratio upon cleavage.[7] The non-fluorescent nature of the Dabcyl quencher eliminates the potential for background fluorescence from the acceptor.[7] The significant fluorescence enhancement (up to 40-fold) contributes to the high sensitivity of assays using this pair.[7] However, the UV excitation wavelength of EDANS (~340 nm) can be a concern for phototoxicity in live-cell imaging.[7]

Mca/Dnp: The Mca/Dnp pair is also widely used, particularly in assays for metalloproteases.[7] While its fluorescence enhancement is generally lower than that of EDANS/Dabcyl, it offers good performance and is a cost-effective option. A notable drawback of the Mca/Dnp pair is the potential for auto-fluorescence and interference from library compounds in high-throughput screening (HTS), as a significant percentage of compounds can fluoresce in the same range as Mca.[8] Additionally, Mca has been reported to have lower photostability compared to other fluorophores.[7]

Experimental Protocols

This section outlines a generalized methodology for a continuous kinetic protease assay using either Mca/Dnp or EDANS/Dabcyl FRET-labeled peptide substrates in a 96-well plate format.

Materials:

  • Purified protease of interest

  • FRET-labeled peptide substrate (Mca-peptide-Dnp or EDANS-peptide-Dabcyl)

  • Assay Buffer: The optimal buffer will depend on the specific protease.

    • Example for a matrix metalloproteinase (MMP): 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.[9]

    • Example for BACE1: 50 mM sodium acetate, pH 4.5.[9]

  • Inhibitor/Test compounds (for screening applications)

  • DMSO (for dissolving substrate and compounds)

  • Black 96-well microtiter plate

  • Fluorescence plate reader with appropriate excitation and emission filters.

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the lyophilized FRET peptide substrate in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.[9]

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (typically in the range of 1-10 µM).[9]

    • Enzyme Solution: Prepare a solution of the purified enzyme in the assay buffer at a concentration that yields a linear rate of fluorescence increase over the desired time course.

    • Inhibitor/Compound Solution: Dissolve test compounds in DMSO and then dilute in assay buffer to the desired final concentrations.

  • Assay Setup:

    • Add the assay components to the wells of the black 96-well plate. A typical setup includes:

      • Control wells (buffer only)

      • Enzyme-only wells (enzyme and buffer)

      • Substrate-only wells (substrate and buffer)

      • Reaction wells (enzyme, substrate, and buffer)

      • Inhibitor wells (enzyme, substrate, inhibitor, and buffer)

    • The final reaction volume is typically 100-200 µL.

  • Initiate the Reaction: The reaction can be initiated by the addition of either the enzyme or the substrate.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

    • For Mca/Dnp: Set excitation to ~325 nm and emission to ~392-420 nm.[4][5]

    • For EDANS/Dabcyl: Set excitation to ~340 nm and emission to ~470-490 nm.[6][7]

    • Record fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to obtain a linear initial velocity.

  • Data Analysis:

    • Subtract the background fluorescence (from substrate-only wells) from all readings.

    • Plot fluorescence intensity versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • For inhibitor screening, calculate the percent inhibition relative to the uninhibited control.

    • For kinetic analysis, determine Kₘ and kcat by measuring initial velocities at varying substrate concentrations.

Visualizing the Mechanism and Workflow

Caption: FRET mechanism in a protease assay.

Experimental_Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Assay Plate Setup (Controls, Reactions) A->B C Initiate Reaction (Add Enzyme or Substrate) B->C D Fluorescence Measurement (Kinetic Read) C->D E Data Analysis (Calculate Initial Velocity) D->E F Determine Kinetic Parameters (Km, kcat) or % Inhibition E->F

Caption: General workflow for a FRET-based protease assay.

References

A Researcher's Guide to Fluorescent Peptide Labeling: Exploring Alternatives to Fmoc-Lys(Mca)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics and drug discovery, fluorescently labeled peptides are indispensable tools for elucidating biological processes, screening enzyme inhibitors, and developing targeted imaging agents. For decades, Fmoc-Lys(Mca)-OH has been a workhorse for introducing the 7-methoxycoumarin-4-acetic acid (Mca) fluorophore into peptides, particularly for Förster Resonance Energy Transfer (FRET)-based protease assays. However, the expanding scope of fluorescence applications necessitates a broader palette of fluorescent probes with diverse photophysical properties. This guide provides an objective comparison of viable alternatives to this compound, offering researchers the data and protocols needed to select the optimal fluorescent label for their specific experimental needs.

At a Glance: this compound and Its Alternatives

This compound provides a convenient method for incorporating the blue-emitting Mca fluorophore into peptides during standard Fmoc-based solid-phase peptide synthesis (SPPS). Its primary utility lies in FRET-based assays, where it often serves as a donor fluorophore paired with a quencher like the 2,4-dinitrophenyl (Dnp) group.[1] Upon enzymatic cleavage of the peptide backbone separating the Mca and Dnp, an increase in fluorescence is observed, allowing for real-time kinetic analysis of enzyme activity.[1][2]

While effective, the photophysical properties of Mca, such as its relatively low extinction coefficient and excitation in the near-UV range, may not be ideal for all applications. This has led to the adoption of a variety of alternative Fmoc-protected fluorescent amino acids, each with its own set of advantages. This guide will focus on the following prominent alternatives:

  • Fmoc-Lys(Dansyl)-OH: Incorporating the environmentally sensitive dansyl fluorophore.

  • Fmoc-Lys(BODIPY)-OH: Featuring the bright and photostable BODIPY dye.

  • Fmoc-Lys(FAM)-OH: Utilizing the widely-used and bright green-emitting fluorescein (as 5-carboxyfluorescein).

  • Other Coumarin Derivatives (e.g., Fmoc-Lys(AMCA)-OH): Offering variations on the coumarin core with different spectral properties.

  • Fmoc-4-aminobenzoic acid (Abz) derivatives: Providing a fluorescent building block with distinct characteristics.

Comparative Analysis of Photophysical Properties

The selection of a fluorescent label is critically dependent on its photophysical characteristics. The following table summarizes key quantitative data for Mca and its alternatives. It is important to note that these values can be influenced by the local environment, including solvent polarity and pH.

FluorophoreExcitation (λex, nm)Emission (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)PhotostabilitypH Sensitivity
Mca 328393~19,000~0.3-0.5ModerateGenerally stable
Dansyl ~335~515-526~4,300Highly solvent-dependent (0.07 in water to 0.7 in non-polar solvents)[3]ModerateSensitive to polarity
BODIPY-FL ~503~512>80,000Often >0.9High[4][]Relatively insensitive
FAM (Fluorescein) ~494~518~75,000~0.9Moderate to low[6]Sensitive to pH
AMCA ~345~450Not readily availableNot readily availableGoodGenerally stable
Abz ~320~420~18,000~0.3ModerateGenerally stable

Experimental Protocols: Incorporation into Peptides via SPPS

The seamless integration of fluorescent amino acids into a growing peptide chain is a key advantage of using Fmoc-protected derivatives. The following are generalized protocols for the incorporation of these alternatives during standard Fmoc-based solid-phase peptide synthesis.

General Protocol for Coupling Fmoc-Protected Fluorescent Amino Acids

This protocol is applicable to all the discussed alternatives, with minor modifications as noted.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, twice, to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[7][8]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected fluorescent amino acid (2-3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 1.95 equivalents) in DMF. Add a base, typically diisopropylethylamine (DIPEA; 4-6 equivalents), and allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test indicates complete coupling. For some bulky fluorescent groups, a double coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Continue with the standard SPPS cycles of deprotection and coupling for the remaining amino acids in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[7]

  • Purification: Purify the crude fluorescently labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Specific Considerations for Each Alternative:
  • Fmoc-Lys(Dansyl)-OH: The bulky nature of the dansyl group may require extended coupling times or the use of a more potent coupling agent like HATU.[3]

  • Fmoc-Lys(BODIPY-FL)-OH: BODIPY dyes are generally stable under SPPS conditions. Standard coupling protocols are usually effective.

  • Fmoc-Lys(FAM)-OH: Fluorescein is sensitive to the prolonged basic conditions of piperidine treatment. While generally stable enough for incorporation, exposure should be minimized. Some protocols suggest using a milder base for Fmoc deprotection if issues arise. For on-resin labeling with FAM, activation of 5(6)-carboxyfluorescein with HBTU/DIPEA can be performed.[]

  • Fmoc-Lys(AMCA)-OH: As a coumarin derivative, it is expected to behave similarly to this compound in SPPS.

  • Fmoc-4-aminobenzoic acid derivatives: These are generally incorporated using standard coupling protocols.

Visualizing the Workflow and Applications

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

PeptideLabelingWorkflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Labeling Fluorescent Labeling Step cluster_FinalSteps Finalization Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 Cycle Repeat for next amino acid Wash1->Cycle Wash2 DMF Wash Wash2->Cycle Cycle->Deprotection n cycles Label_Coupling Fluorescent AA Coupling (e.g., Fmoc-Lys(Fluor)-OH) Cycle->Label_Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Label_Coupling->Wash2 Purification RP-HPLC Purification Cleavage->Purification Final_Product Fluorescently Labeled Peptide Purification->Final_Product

Caption: Experimental workflow for fluorescent peptide labeling using SPPS.

FRET_Protease_Assay cluster_Intact Intact FRET Peptide cluster_Cleaved Cleaved Peptide IntactPeptide Donor (e.g., Mca) ~ Substrate Sequence ~ Acceptor (e.g., Dnp) NoFluorescence Fluorescence Quenched IntactPeptide->NoFluorescence FRET Protease Protease IntactPeptide->Protease Enzymatic Cleavage CleavedPeptide Donor Fragment Acceptor Fragment Fluorescence Fluorescence Emitted CleavedPeptide->Fluorescence Protease->CleavedPeptide

Caption: Signaling pathway of a FRET-based protease assay.

Conclusion and Future Perspectives

The choice of a fluorescent label for peptide synthesis extends far beyond the traditional use of this compound. Alternatives such as dansyl, BODIPY, and FAM offer a wide range of spectral properties, enhanced brightness, and improved photostability, catering to the diverse needs of modern biological research. By understanding the comparative performance of these labels and the protocols for their incorporation, researchers can make informed decisions to optimize their experimental design. The continued development of novel fluorophores and labeling strategies will undoubtedly further expand the toolkit available for peptide-based research, enabling more sensitive and sophisticated investigations into the complex machinery of life.

References

The Dnp/Mca FRET Pair: A Comparative Guide to Quenching Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and cellular biology, Förster Resonance Energy Transfer (FRET) is an indispensable tool for studying molecular interactions in real-time. Among the plethora of FRET pairs, the combination of the 7-Methoxycoumarin-4-yl)acetyl (Mca) fluorophore and the 2,4-Dinitrophenyl (Dnp) quencher has long been a staple for designing internally quenched fluorescent substrates, particularly for protease activity assays. This guide provides an objective comparison of the Dnp/Mca pair's performance against a notable alternative, supported by experimental data, and offers detailed protocols for its application.

Performance Comparison: Dnp/Mca vs. ACC/Dnp

A key aspect of a FRET pair's effectiveness is its quenching efficiency, which is influenced by factors such as the spectral overlap between the donor's emission and the acceptor's absorption, and the Förster distance (R₀) — the distance at which FRET efficiency is 50%. While the Mca/Dnp pair has been widely used, a newer fluorophore, 7-amino-4-carbamoylmethylcoumarin (ACC), paired with Dnp has shown enhanced sensitivity in certain applications.[1]

ParameterMca/DnpACC/DnpReference
Fluorophore 7-methoxy-coumarin-4-yl acetic acid (Mca)7-amino-4-carbamoylmethylcoumarin (ACC)[1]
Quencher 2,4-dinitrophenyl-lysine (Lys(DNP))2,4-dinitrophenyl-lysine (Lys(DNP))[1]
Förster Distance (R₀) 36.5 Å34.7 Å[1]
Fluorescence Quantum Yield (ΦF) of Fluorophore 0.7180.861[1]
Fluorescence Quantum Yield (ΦF) of Quenched Substrate 0.005040.00288[1]
Excitation Wavelength (Optimal) 325 nm355 nm[1][2]
Emission Wavelength (Optimal) 392 - 420 nm460 nm[1][2][3]

The data indicates that while the Förster distance for ACC/Dnp is slightly lower than that of Mca/Dnp, the higher fluorescence quantum yield of the ACC fluorophore and the lower quantum yield of the quenched ACC/Dnp substrate contribute to a significantly more sensitive assay.[1] In practical terms, substrates containing the ACC/Dnp pair have demonstrated 7 to 10 times higher sensitivity than conventional Mca/Dnp substrates, allowing for the use of substantially lower amounts of substrate and enzyme.[1]

Alternative FRET Pairs

Beyond ACC/Dnp, several other FRET pairs are utilized in protease assays, each with its own set of advantages and disadvantages.

DonorAcceptor (Quencher)Common ApplicationsKey Features
EdansDabcylGeneral protease assaysCommonly used, but Dabcyl's bulky structure can cause steric hindrance and it can be expensive.[1]
N-methylanthranilic acid (Nma)DnpMMP substratesDnp serves as an efficient quencher for Nma.[4][5]
Tryptophan (Trp)Dansyl or DnpProtease assaysUtilizes a naturally fluorescent amino acid.[1][2]
o-Aminobenzoyl (Abz)Tyr(NO₂) or EDDnpGeneral protease assaysEstablished FRET pair.[1]

The choice of a FRET pair often depends on the specific application, considering factors like the protease's substrate specificity, the desired sensitivity, and the cost of synthesis. Dnp is often favored as a quencher due to its small size, low cost, and efficient quenching of various fluorophores, including Mca and ACC.[1]

Experimental Protocols

The following provides a generalized methodology for a protease activity assay using an Mca/Dnp FRET peptide substrate. This protocol can be adapted for other FRET pairs with appropriate adjustments to excitation and emission wavelengths.

Materials and Reagents
  • FRET Peptide Substrate: e.g., Mca-peptide sequence-Lys(Dnp).

  • Purified Protease: The enzyme of interest.

  • Assay Buffer: Buffer composition will be enzyme-dependent (e.g., Tris or HEPES-based buffers).

  • Inhibitors/Test Compounds (Optional): For screening purposes.

  • Microplate Reader: Capable of fluorescence intensity measurements.

  • Black, low-binding 96-well or 384-well plates.

  • DMSO: For dissolving the FRET substrate and test compounds.

Experimental Workflow

The general workflow for a protease assay using a FRET substrate involves enzymatic cleavage of the peptide, leading to the separation of the fluorophore and quencher, and a subsequent increase in fluorescence.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis A Prepare Substrate Stock (in DMSO) D Dispense Reagents to Microplate A->D B Prepare Enzyme Solution (in Assay Buffer) B->D C Prepare Compound Plate (if applicable) C->D E Initiate Reaction (add enzyme or substrate) D->E F Incubate at Optimal Temperature E->F G Measure Fluorescence Kinetically F->G H Plot RFU vs. Time G->H I Calculate Initial Velocity H->I J Determine % Inhibition (if applicable) I->J FRET_Mechanism cluster_intact Intact Substrate (Quenched) cluster_cleaved Cleaved Substrate (Fluorescent) Mca_intact Mca (Donor) Dnp_intact Dnp (Quencher) Mca_intact->Dnp_intact FRET No_Emission No Fluorescence Dnp_intact->No_Emission Excitation1 Excitation (e.g., 325 nm) Excitation1->Mca_intact Mca_cleaved Mca (Donor) Emission Fluorescence (e.g., 420 nm) Mca_cleaved->Emission Dnp_cleaved Dnp (Quencher) Protease Protease Excitation2 Excitation (e.g., 325 nm) Excitation2->Mca_cleaved

References

A Comparative Guide to the Quantum Yield of Mca and Other Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that can significantly impact the sensitivity and reliability of experimental assays. Coumarin derivatives are a widely utilized class of fluorophores, prized for their brightness and environmental sensitivity. A key parameter for evaluating the performance of a fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.[1][2]

This guide provides a comparative analysis of the quantum yield of 7-Methoxycoumarin-4-acetic acid (Mca) alongside other notable coumarin derivatives, supported by experimental data and detailed methodologies.

Performance Data: Quantum Yield Comparison

The following table summarizes the fluorescence quantum yields of Mca and a selection of other coumarin derivatives, highlighting the influence of structural modifications and solvent environment on their photophysical properties.

Compound NameStructure/DescriptionQuantum Yield (Φ)Solvent
7-Methoxycoumarin-4-acetic acid (Mca) -0.18[3][4]Methanol
Coumarin 1 7-diethylamino-4-methylcoumarin0.73[5] or 0.50[5][6]Ethanol
7-Hydroxycoumarin Umbelliferone0.08[7]Methanol
7-Hydroxycoumarin Derivative (6d) 3-(p-methoxyphenyl)-7-hydroxycoumarin0.25[8][9]PBS (pH 7.4)
7-Hydroxycoumarin Derivative (7) A specific 7-hydroxycoumarin inhibitor0.32[8][9]PBS (pH 7.4)
Knightletin 6-hydroxy-7-amino-4-methylcoumarin0.81[10]Methanol
6,8-Difluoro-7-hydroxy-4-methylcoumarin Marina Blue0.63 - 0.89[11]Not Specified
6-Fluoro-7-hydroxycoumarin-3-carboxylic acid Hexyl amide derivative0.84[11]PBS (1% DMSO)
Coumarin Derivative (4e) p-methyl substituted phenyl ring0.83[12][13]DMSO

Experimental Protocols

The determination of fluorescence quantum yield is crucial for characterizing new fluorescent compounds. The relative method is most commonly employed and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1][14]

Detailed Experimental Protocol for Relative Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of a sample relative to a standard.[14][15]

4.1. Materials and Equipment

  • Spectrofluorometer: An instrument with a monochromatic excitation source and an emission detector, capable of providing corrected emission spectra.[14]

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.[14]

  • Cuvettes: 10 mm path length quartz fluorescence cuvettes and corresponding cuvettes for absorbance measurements.[14]

  • Solvents: Spectroscopic grade solvents are essential to minimize background fluorescence.[14]

  • Fluorescence Standard: A compound with a well-documented and stable quantum yield. The standard should have an absorption range that overlaps with the sample.[14][16]

  • Sample: The fluorescent compound to be characterized.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

4.2. Procedure

Step 1: Selection of a Standard and Solvent

Choose a fluorescence standard that absorbs and emits in a similar spectral region to your sample.[16] The same solvent should be used for both the sample and the standard to minimize errors related to refractive index differences.

Step 2: Preparation of Solutions

Prepare a series of dilute solutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[15][16]

Step 3: Measurement of Absorbance and Fluorescence Spectra

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements. Record the integrated fluorescence intensity for each spectrum.

Step 4: Data Analysis

  • For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).[14]

  • Perform a linear regression on each dataset. The resulting plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).[14][17]

  • Calculate the quantum yield of the sample (Φs) using the following equation:[14][15][17]

    Φs = Φr * (Grads / Gradr) * (ns² / nr²)

    Where:

    • Φr is the fluorescence quantum yield of the reference standard.

    • Grads and Gradr are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

    • ns and nr are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.

Mandatory Visualization

The following diagram illustrates the general workflow for the relative measurement of fluorescence quantum yield.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_standard Select Appropriate Standard & Solvent prep_stock_standard Prepare Stock Solution of Standard prep_standard->prep_stock_standard prep_stock_sample Prepare Stock Solution of Sample prep_standard->prep_stock_sample prep_dilute_standard Create a Series of Dilutions for Standard prep_stock_standard->prep_dilute_standard prep_dilute_sample Create a Series of Dilutions for Sample prep_stock_sample->prep_dilute_sample measure_abs Measure Absorbance Spectra (UV-Vis) prep_dilute_standard->measure_abs prep_dilute_sample->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor analysis_integrate Integrate Fluorescence Intensity measure_fluor->analysis_integrate analysis_plot Plot Integrated Intensity vs. Absorbance analysis_integrate->analysis_plot analysis_gradient Determine Gradients (Slopes) analysis_plot->analysis_gradient analysis_calc Calculate Quantum Yield (Φs) analysis_gradient->analysis_calc

Caption: Workflow for relative fluorescence quantum yield determination.

References

A Comparative Guide to Fmoc-Lys(Mca)-OH and Fmoc-Lys(AMC)-OH for Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorogenic substrate is paramount for the development of sensitive and reliable kinetic assays for proteases. Among the various options, peptides incorporating lysine residues labeled with fluorophores are widely utilized. This guide provides a detailed comparison of two such building blocks, Nα-Fmoc-Nε-(7-methoxycoumarin-4-acetyl)-L-lysine (Fmoc-Lys(Mca)-OH) and Nα-Fmoc-Nε-(7-amino-4-methylcoumarin)-L-lysine (Fmoc-Lys(AMC)-OH), to aid researchers in making an informed decision for their specific applications.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound and Fmoc-Lys(AMC)-OH, based on available product information and spectroscopic data.

FeatureThis compoundFmoc-Lys(AMC)-OH
Fluorophore 7-Methoxycoumarin-4-acetic acid (Mca)7-Amino-4-methylcoumarin (AMC)
Typical Application Primarily used as a donor in Fluorescence Resonance Energy Transfer (FRET) substrates, often paired with a quencher like Dabcyl or Dnp.[1]Used as a single fluorophore in assays where cleavage releases the fluorescent AMC moiety from a quenched state.[2]
Excitation Maximum (λex) ~320-328 nm[3]~345-360 nm
Emission Maximum (λem) ~380-393 nm[3]~440-460 nm[4]
Quantum Yield (ΦF) Reported as 0.18 for 7-Methoxycoumarin-4-acetic acid.[5]Generally considered to have a good quantum yield upon release from the peptide.
Solubility Soluble in organic solvents like DMF and DMSO.Soluble in organic solvents like DMF and DMSO.
Stability The Mca group is generally stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions.The AMC moiety, once incorporated, is stable during SPPS; the free fluorophore is also stable.

Performance in Kinetic Assays: A Qualitative Comparison

Due to the absence of direct comparative kinetic data (Km, Vmax) for identical peptide backbones, the performance of these two substrates in kinetic assays is inferred from their photophysical properties and typical use cases.

This compound is predominantly utilized in the design of FRET-based protease substrates. In this format, the Mca fluorophore is paired with a suitable quencher. The efficiency of the assay depends on the degree of quenching in the intact peptide and the subsequent increase in fluorescence upon cleavage and separation of the donor (Mca) and acceptor (quencher). The shorter excitation and emission wavelengths of Mca place it in the near-UV to blue region of the spectrum.

Fmoc-Lys(AMC)-OH is a staple for generating substrates where the fluorescence of the AMC group is quenched by the peptide backbone itself. Enzymatic cleavage of the amide bond between the C-terminal amino acid and the AMC molecule releases the free fluorophore, resulting in a significant increase in fluorescence.[2] This "turn-on" assay format is straightforward and widely used for a variety of proteases, including caspases.[4][6][7] The Stokes shift (the difference between the excitation and emission maxima) for AMC is larger than that of Mca, which can be advantageous in reducing background noise.

Experimental Protocols

A detailed, generalized protocol for a protease kinetic assay using a fluorogenic substrate is provided below. This protocol can be adapted for substrates derived from either this compound or Fmoc-Lys(AMC)-OH.

General Protease Kinetic Assay Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare an assay buffer appropriate for the specific protease being studied (e.g., for caspases: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT).

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in the assay buffer. The final enzyme concentration in the assay will need to be optimized.

  • Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the Mca- or AMC-labeled peptide substrate in DMSO.

  • Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.1 µM to 100 µM).

  • (For FRET assays with Mca) Quencher: If using a FRET substrate, ensure the quencher is appropriately incorporated into the peptide sequence during synthesis.

2. Assay Procedure:

  • Set up a 96-well black microplate.

  • Add a fixed volume of each substrate working solution to triplicate wells.

  • Include control wells:

    • No-enzyme control: Substrate working solution with assay buffer instead of enzyme solution.

    • No-substrate control: Assay buffer with enzyme solution.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding a fixed volume of the enzyme stock solution to each well (except the no-enzyme controls).

  • Immediately place the microplate in a fluorescence plate reader.

  • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using the appropriate excitation and emission wavelengths for Mca or AMC.

3. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings for each substrate concentration.

  • For each substrate concentration, plot the fluorescence intensity versus time.

  • Determine the initial reaction velocity (V₀) from the linear portion of each curve.

  • Plot V₀ versus the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

  • Calculate the catalytic efficiency (kcat/Km).

Mandatory Visualization

Signaling Pathway: Caspase-3 Mediated Apoptosis

The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling pathway, a common target for assays utilizing fluorogenic substrates.

Caspase3_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., TNF, FasL) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: Caspase-3 activation in apoptosis.

Experimental Workflow: Protease Kinetic Assay

This diagram outlines the general workflow for determining the kinetic parameters of a protease using a fluorogenic substrate.

Kinetic_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Start->Prep_Reagents Setup_Plate Set up 96-well Plate (Substrate dilutions, Controls) Prep_Reagents->Setup_Plate Pre_incubate Pre-incubate Plate at Optimal Temperature Setup_Plate->Pre_incubate Initiate_Reaction Initiate Reaction (Add Enzyme) Pre_incubate->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Reading Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis Measure_Fluorescence->Data_Analysis Plot_V0 Plot V₀ vs. [S] Data_Analysis->Plot_V0 MM_Fit Michaelis-Menten Fit Plot_V0->MM_Fit Determine_Params Determine Km and Vmax MM_Fit->Determine_Params

Caption: Protease kinetic assay workflow.

Logical Relationship: FRET vs. Direct Cleavage Assay

This diagram illustrates the fundamental difference in the mechanism of fluorescence generation between a FRET-based assay (typical for Mca) and a direct cleavage assay (typical for AMC).

Assay_Mechanism cluster_FRET FRET Assay (e.g., Mca) cluster_Direct Direct Cleavage Assay (e.g., AMC) Intact_FRET Intact Substrate (Mca-Peptide-Quencher) Fluorescence Quenched Cleaved_FRET Cleaved Substrate (Mca-Peptide + Quencher) Fluorescence Emitted Intact_FRET->Cleaved_FRET Protease Intact_Direct Intact Substrate (Peptide-AMC) Non-fluorescent Cleaved_Direct Cleaved Substrate (Peptide + AMC) Fluorescent Intact_Direct->Cleaved_Direct Protease

Caption: Assay mechanism comparison.

References

A Researcher's Guide to Validating Novel Protease Assays with Mca-Labeled Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a new protease assay utilizing a (7-Methoxycoumarin-4-yl)acetyl (Mca)-labeled substrate against established alternative methods. This guide presents supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research and development endeavors.

The quantification of protease activity is a cornerstone of biological research, with profound implications for understanding disease progression and developing novel therapeutics. The introduction of fluorogenic substrates, such as those labeled with Mca, offers significant advantages in sensitivity and continuous monitoring capabilities. This guide offers an objective validation of this new assay by comparing its performance metrics with widely used colorimetric and other fluorescent protease assays.

Performance Comparison of Protease Assays

The selection of an appropriate protease assay is contingent on factors such as the specific protease under investigation, the required sensitivity, sample matrix, and desired throughput. The following table summarizes the key performance indicators of the new Mca-labeled substrate assay in comparison to established alternatives.

Assay TypeSubstrate PrincipleDetection MethodTypical SensitivityAdvantagesDisadvantages
New Fluorogenic Assay Mca-labeled peptide with a quencher (e.g., Dnp). Protease cleavage separates the Mca fluorophore from the quencher, resulting in increased fluorescence. [1][2]Fluorometry Nanomolar (nM) to Picomolar (pM) range High sensitivity, continuous assay format suitable for kinetics, low background. [3]Potential for light sensitivity of the substrate, requirement for a fluorescence plate reader. [1]
Colorimetric AssayCasein protein digested by protease, releasing tyrosine and tryptophan residues that react with Folin-Ciocalteu reagent to produce a blue color.[4][5]Spectrophotometry (Absorbance)Micromolar (µM) range.[6]Inexpensive, suitable for a wide range of proteases.[6]Endpoint assay, requires multiple steps including precipitation, potential for interference from colored compounds.[4][6]
Colorimetric AssaySuccinylated casein digested by protease, exposing primary amines that react with Trinitrobenzene Sulfonic Acid (TNBSA) to produce a colored product.[6]Spectrophotometry (Absorbance)Can be more sensitive than the Folin-Ciocalteu method.[6]Homogeneous assay with a simple add-and-read format.[6]Can be influenced by primary amines present in the sample.[6]
Fluorogenic AssayFITC-labeled casein. Protease digestion releases fluorescently labeled peptides.[3]FluorometryNanomolar (nM) rangeHigh sensitivity.Requires separation of digested fragments from the intact substrate.[3]
Chromogenic AssayPeptide substrate linked to p-nitroanilide (pNA). Protease cleavage releases pNA, a yellow chromophore.[7]Spectrophotometry (Absorbance)Micromolar (µM) rangeContinuous assay, relatively inexpensive.[6]Lower sensitivity compared to fluorogenic assays.[6]
Luminescent AssayLuciferin-conjugated peptides. Protease cleavage releases luciferin, which is then acted upon by luciferase to produce light.[3]LuminometryPicogram to femtogram range.[3]Highest sensitivity, low background, wide dynamic range.[3]Requires a luminometer, can be more expensive.[3]

Experimental Protocols

Detailed methodologies for the new Mca-labeled substrate assay and a standard colorimetric alternative are provided below to ensure reproducibility.

Protocol 1: Validation of Protease Activity using Mca-Labeled Substrate

Principle: This assay measures the increase in fluorescence resulting from the proteolytic cleavage of a peptide substrate labeled with a (7-Methoxycoumarin-4-yl)acetyl (Mca) fluorophore and a dinitrophenyl (Dnp) quencher.[1][2] When the substrate is intact, the fluorescence of Mca is quenched by Dnp. Upon cleavage by the protease, the Mca and Dnp are separated, leading to a quantifiable increase in fluorescence.

Materials:

  • Mca-labeled peptide substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)[1]

  • Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)[1]

  • Purified protease sample and standards

  • Black 96-well microplate[3]

  • Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm[2]

Procedure:

  • Reagent Preparation:

    • Reconstitute the Mca-labeled peptide substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Protect from light and store at -20°C.[1]

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration.

    • Prepare serial dilutions of a standard protease in Assay Buffer to generate a standard curve.

  • Assay Setup:

    • Add 50 µL of your protease sample or standard dilutions to the wells of the black microplate.

    • Include a blank control containing only Assay Buffer.

  • Initiate Reaction:

    • Add 50 µL of the substrate working solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).[6]

  • Data Analysis:

    • Determine the rate of reaction (Relative Fluorescence Units per minute, RFU/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all measurements.

    • Plot the reaction rate against the protease concentration of the standards to generate a standard curve.

    • Determine the protease activity in your samples by interpolating their reaction rates on the standard curve.

Protocol 2: Colorimetric Protease Assay using Casein and Folin-Ciocalteu Reagent

Principle: This assay measures the total proteolytic activity by quantifying the release of tyrosine and tryptophan residues from the digestion of casein. These liberated amino acids react with the Folin-Ciocalteu reagent to produce a stable blue color, the intensity of which is proportional to the protease activity and can be measured by absorbance.[4][5]

Materials:

  • Casein substrate solution (e.g., 0.65% w/v in phosphate buffer)[4]

  • Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.5)[4]

  • Protease sample and standards (e.g., Trypsin)

  • Trichloroacetic acid (TCA) solution (e.g., 110 mM)[4]

  • Folin & Ciocalteu's Phenol Reagent[4]

  • Sodium Carbonate solution (e.g., 500 mM)[4]

  • Tyrosine standard solution[4]

  • Clear 96-well microplate

  • Microplate reader capable of measuring absorbance at ~660 nm[3]

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as described in the materials list. Gently heat the casein solution to dissolve, but do not boil.[4]

    • Prepare a standard curve using serial dilutions of the Tyrosine standard solution.

  • Assay Reaction:

    • To individual tubes, add 500 µL of the casein substrate solution.

    • Add 100 µL of your protease sample or standard to the tubes. Include a blank with 100 µL of Assay Buffer.

    • Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction and Precipitate:

    • Stop the reaction by adding 500 µL of TCA solution to each tube. This will also precipitate the undigested casein.

    • Incubate at 37°C for at least 30 minutes.[3]

    • Centrifuge the tubes to pellet the precipitated protein.

  • Color Development:

    • Carefully transfer a portion of the supernatant (containing the liberated amino acids) to a new set of tubes or a deep-well plate.

    • Add Folin & Ciocalteu's reagent and Sodium Carbonate solution to each sample and standard according to established protocols to develop the blue color.[4]

  • Measurement:

    • Transfer the colored solutions to a clear 96-well microplate.

    • Measure the absorbance at ~660 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance of the tyrosine standards against their concentrations.

    • Determine the amount of tyrosine released in your samples by interpolating their absorbance values on the standard curve, which is proportional to the protease activity.[4]

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context of protease activity, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sub Prepare Mca-Substrate Working Solution add_sub Initiate Reaction: Add Substrate prep_sub->add_sub prep_enz Prepare Protease Standards & Samples add_enz Add Protease to Microplate Wells prep_enz->add_enz add_enz->add_sub measure Kinetic Fluorescence Measurement (Ex/Em) add_sub->measure calc_rate Calculate Reaction Rate (RFU/min) measure->calc_rate std_curve Generate Standard Curve calc_rate->std_curve det_act Determine Sample Protease Activity std_curve->det_act G cluster_pathway Apoptosis Signaling Pathway ext_signal Extrinsic Signal (e.g., FasL) receptor Death Receptor (e.g., Fas) ext_signal->receptor procaspase8 Procaspase-8 receptor->procaspase8 caspase8 Active Caspase-8 (Initiator Protease) procaspase8->caspase8 Dimerization & Autocatalysis procaspase3 Procaspase-3 caspase8->procaspase3 Cleavage caspase3 Active Caspase-3 (Executioner Protease) procaspase3->caspase3 Cleavage substrates Cellular Substrates caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

References

Unmasking Protease Activity: A Comparative Guide to the Cross-Reactivity of Mca-Labeled Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of proteases is paramount. This guide provides an objective comparison of the cross-reactivity of Mca-labeled substrates with different proteases, supported by experimental data, detailed protocols, and clear visual representations of the underlying mechanisms and workflows.

The use of fluorogenic substrates, particularly those labeled with 7-methoxycoumarin-4-yl)acetyl (Mca), has become a cornerstone of protease activity assays. These substrates, often paired with a quencher like dinitrophenyl (Dnp), allow for sensitive and continuous monitoring of enzymatic cleavage through fluorescence resonance energy transfer (FRET).[1][2][3] Upon cleavage of the peptide backbone by a protease, the Mca fluorophore is separated from the Dnp quencher, resulting in a measurable increase in fluorescence.[2][4] However, the inherent potential for cross-reactivity, where a substrate designed for one protease is cleaved by another, necessitates careful validation and comparative analysis.[5]

Quantitative Comparison of Protease Cross-Reactivity

The following table summarizes the kinetic parameters and relative activities of various Mca-labeled substrates when exposed to a panel of different proteases. This data, compiled from multiple studies, highlights the varying degrees of specificity and promiscuity among these enzyme-substrate pairs.

SubstrateTarget ProteaseOther Proteases Testedkcat/KM (M⁻¹s⁻¹) for Target ProteaseObservations on Cross-ReactivityReference
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ (NFF-3)MMP-3MMP-9218,000Very slow hydrolysis by MMP-9 (kcat/KM = 1,300 M⁻¹s⁻¹).[1][1]
Mca-Y-V-A-D-A-P-K(Dnp)-OHMultiple EndopeptidasesACE-2, BMP-1/PCP, Meprin alphaNot specifiedThis substrate is marketed for use with several proteases, indicating inherent cross-reactivity.[4][4]
HIV Protease Substrate IVHIV-1 ProteaseCaspase-3, Caspase-8, MMP-2, MMP-9, Trypsin, Thrombin12,500 RFU/min (Normalized to 100%)Minimal cross-reactivity observed. Caspase-8 showed the highest off-target activity at 2.0%, while others were below 1.2%.[6][6]
Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂ (Substrate e)Cathepsin ECathepsin DNot specifiedShowed a 265-fold difference in net fluorescence signals between Cathepsin E and D, indicating high selectivity.[2][2]
Fluorogenic Triple-Helical Peptide (fTHP-3)MMP-1MMP-2, MMP-3, MMP-13kcat = 0.080 s⁻¹, KM = 61.2 µMHydrolyzed by multiple MMPs with the order of kcat/KM values being MMP-13 > MMP-1 ≈ MMP-2 >> MMP-3.[7][7]

Experimental Protocols

A generalized protocol for assessing the cross-reactivity of a fluorogenic protease substrate is outlined below. This methodology is based on standard in vitro protease activity assays.[6]

Objective:

To determine the specificity of an Mca-labeled substrate by measuring its cleavage by a panel of different proteases.

Materials:
  • Mca-labeled fluorogenic peptide substrate

  • Primary target protease

  • Panel of other proteases for cross-reactivity testing

  • Assay Buffer: Specific to each protease (e.g., Tris or HEPES-based buffers with appropriate pH and additives like salts or detergents)[4]

  • 96-well black microtiter plates[4]

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 325 nm, Em: 420 nm for Mca)[8]

  • Purified, active recombinant proteases

Procedure:
  • Reagent Preparation:

    • Reconstitute the lyophilized Mca-labeled substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Protect from light.[4]

    • Reconstitute the lyophilized proteases in their respective recommended buffers to create stock solutions. Handle enzymes on ice.[4]

    • Prepare working solutions of each protease at the desired final concentration in the appropriate assay buffer.

    • Prepare a working solution of the Mca-labeled substrate in assay buffer.

  • Assay Setup:

    • In a 96-well black microtiter plate, add a defined volume (e.g., 50 µL) of each protease working solution to separate wells.

    • Include a negative control well containing only the assay buffer to measure background fluorescence.

    • Pre-incubate the plate at the optimal temperature for the proteases (e.g., 37°C) for 10 minutes.

  • Initiation of Reaction:

    • Add an equal volume (e.g., 50 µL) of the substrate working solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the Mca fluorophore at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Determine the rate of substrate cleavage (e.g., in Relative Fluorescence Units per minute - RFU/min) for each protease by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the activity of each protease against the activity of the primary target protease to determine the percentage of cross-reactivity.

Visualizing the Process

To better understand the experimental process and the underlying molecular mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (Substrate, Proteases, Buffers) Plate_Setup Assay Plate Setup (Proteases + Controls in Wells) Reagent_Prep->Plate_Setup Pre_Incubate Pre-incubation at 37°C Plate_Setup->Pre_Incubate Add_Substrate Initiate Reaction (Add Substrate) Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Measurement (Fluorescence Reading over Time) Add_Substrate->Measure_Fluorescence Data_Processing Data Processing (Background Subtraction) Measure_Fluorescence->Data_Processing Calculate_Rates Calculate Reaction Rates (Slope of RFU vs. Time) Data_Processing->Calculate_Rates Normalize Normalize and Compare (% Cross-Reactivity) Calculate_Rates->Normalize

References

A Comparative Guide to the Photostability of Mca and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorophore is a critical decision in fluorescence-based assays, directly impacting data quality and experimental outcomes. Among the key characteristics to consider, photostability—the ability of a fluorophore to resist photodegradation when exposed to light—is paramount for applications requiring prolonged or high-intensity illumination. This guide provides a comprehensive comparison of the photostability of 7-methoxycoumarin-4-acetic acid (Mca) with other widely used fluorophores, including Fluorescein, Rhodamine, and Cyanine dyes. The information is supported by quantitative data and detailed experimental methodologies to facilitate an informed choice for your research needs.

Understanding Photostability

Photobleaching, or the irreversible photochemical destruction of a fluorophore, is a significant challenge in fluorescence microscopy.[1] This phenomenon occurs when a fluorophore, after repeated cycles of excitation and emission, undergoes chemical alterations that render it non-fluorescent.[2] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment.[3] A highly photostable fluorophore can withstand more excitation cycles before fading, enabling longer imaging times and the acquisition of more robust and quantifiable data.

Quantitative Comparison of Fluorophore Properties

The following table summarizes key photophysical properties of Mca and other common fluorophores. It is important to note that photostability can be highly dependent on the experimental conditions, and values reported in the literature can vary.[3] Therefore, the photostability ratings provided are a synthesis of available data and should be considered as a relative guide.

Fluorophore FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Photostability
Coumarin Mca ~324[4]~39011,820[4]0.18[5]Moderate
Fluorescein Fluorescein~494~518~70,000 - 92,300~0.9Low[6]
Rhodamine Rhodamine B~555~580~110,000~0.3 - 0.7Moderate[7]
Cyanine Cy3~550~570~150,000~0.15 - 0.3Moderate[8]
Cyanine Cy5~649~664~250,000~0.2 - 0.3Moderate to Low[8]
Alexa Fluor Alexa Fluor 488~495~519~71,000~0.92High[6]

Mca (7-methoxycoumarin-4-acetic acid) , a derivative of coumarin, is a blue-emitting fluorophore. While its quantum yield is more modest compared to brighter dyes like Fluorescein and Alexa Fluor 488, it offers moderate photostability. Its primary limitation can be the requirement for UV or near-UV excitation, which may induce autofluorescence and phototoxicity in live-cell imaging. However, for in vitro assays and fixed-cell applications, Mca can be a reliable choice.

Fluorescein is a widely used bright green fluorophore, but it is notoriously susceptible to rapid photobleaching, which can be a significant drawback for quantitative and long-term imaging experiments.[1][6]

Rhodamine dyes, such as Rhodamine B, are generally more photostable than Fluorescein and are a common choice for applications requiring greater resistance to fading.[7]

Cyanine dyes (Cy3 and Cy5) are popular for their brightness and distinct spectral properties, particularly in multiplexing experiments. Their photostability is generally considered moderate but can be variable and influenced by their environment.[8]

Alexa Fluor dyes are a family of fluorophores known for their exceptional brightness and high photostability, often outperforming their conventional counterparts.[6]

Experimental Protocols

To ensure accurate and reproducible comparisons of fluorophore photostability, a standardized experimental protocol is crucial. Below is a detailed methodology for measuring the photobleaching rate of fluorophores.

Protocol: Measurement of Photobleaching Half-Life

Objective: To quantify and compare the rate of photobleaching of different fluorophores under continuous illumination.

Materials:

  • Fluorophore solutions of interest (e.g., Mca, Fluorescein, Rhodamine B, Cy3, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorophore in the desired buffer.

    • To minimize diffusion, immobilize the fluorophore by either preparing a thin film of the solution on a microscope slide and allowing it to dry, or by embedding the dye in a polymer matrix (e.g., polyacrylamide).

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the fluorophore being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. Crucially, use the same illumination intensity for all fluorophores being compared.

  • Image Acquisition:

    • Define a region of interest (ROI) within the illuminated area.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).

    • For a more rigorous analysis, fit the decay curve to an exponential decay function to obtain the decay constant.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz can effectively illustrate experimental processes and the underlying principles of photobleaching.

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing NonFluorescent Non-Fluorescent Products T1->NonFluorescent Photochemical Reaction (e.g., with O₂)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis prep_sol Prepare Fluorophore Solutions immobilize Immobilize on Slide prep_sol->immobilize setup_microscope Setup Microscope & Light Source immobilize->setup_microscope acquire_timelapse Acquire Time-Lapse Images setup_microscope->acquire_timelapse measure_intensity Measure ROI Intensity acquire_timelapse->measure_intensity normalize_data Normalize to Initial Intensity measure_intensity->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay calc_half_life Calculate Half-Life (t₁/₂) plot_decay->calc_half_life

Caption: Experimental workflow for comparing fluorophore photostability.

References

A Researcher's Guide to Fluorescently Labeled Amino Acids: A Cost-Benefit Analysis of Fmoc-Lys(Mca)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the incorporation of fluorescent labels is a powerful tool for elucidating biological processes. Fmoc-L-Lys(Mca)-OH, a pre-labeled amino acid, offers a streamlined approach for introducing the 7-methoxycoumarin-4-acetyl (Mca) fluorophore into a peptide sequence. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Lys(Mca)-OH in research, comparing its performance and cost-effectiveness against other common fluorescent and non-fluorescent lysine derivatives.

Executive Summary

Fmoc-L-Lys(Mca)-OH provides a convenient and efficient method for incorporating a blue-emitting fluorophore into peptides during solid-phase peptide synthesis (SPPS). Its primary application lies in the development of fluorogenic substrates for enzyme assays, particularly those based on Förster Resonance Energy Transfer (FRET). The Mca fluorophore, when paired with a suitable quencher, allows for sensitive and real-time monitoring of proteolytic activity. While this compound offers advantages in terms of synthetic simplicity and well-characterized spectral properties, a thorough evaluation of its cost against alternative labeling strategies and other fluorescent probes is crucial for optimizing research budgets and experimental design. The choice of a fluorescently labeled amino acid should be guided by the specific experimental requirements, including desired spectral properties, quantum yield, and the overall cost of the final peptide.

Data Presentation: Comparative Analysis of Fmoc-Lysine Derivatives

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its alternatives. Prices are estimates and can vary significantly between suppliers and purchase volumes.

Table 1: Comparison of Fluorescent Fmoc-Amino Acid Derivatives

ParameterThis compoundFmoc-Lys(FITC)-OHFmoc-Lys(Dansyl)-OHFmoc-Glu(EDANS)-OH
Primary Use Case FRET-based enzyme assays, fluorescent peptide probesGeneral fluorescent labeling, microscopy, flow cytometryEnvironmentally sensitive probes, protein binding studiesFRET-based enzyme assays (often paired with Dabcyl)
Excitation Max (nm) ~322-328[1][2]~494[3][4][5]~335[1]~335-341[1]
Emission Max (nm) ~384-393[1][2]~517-525[3][4][5]~515-526[1]~471-493
Quantum Yield (Φ) ~0.45[2]~0.92[4]~0.17Not consistently reported
Purity Typically >97%Typically >95%Typically >95%Typically >95%
Estimated Price (1g) $459 - $3180~$1500[6]~$70 (25mg) - pricing varies~$881 - $923[7]
Recommended Quencher Dabcyl, 2,4-dinitrophenyl (Dnp)[1]Dabcyl, TAMRA, TQ2DabsylDabcyl[1]
Key Benefit Good quantum yield, suitable for FRETHigh quantum yield, bright green fluorescenceEnvironmentally sensitive fluorescenceCommon FRET donor
Key Drawback Higher cost per gramProne to photobleaching, pH sensitive[2][4]Lower quantum yieldCost

Table 2: Comparison of Non-Fluorescent Fmoc-Lysine Derivatives for Post-Synthesis Labeling

ParameterFmoc-Lys(Boc)-OHFmoc-Lys(Trt)-OHFmoc-Lys(Dde)-OH
Primary Use Case Standard lysine incorporation with acid-labile side-chain protectionStandard lysine incorporation with very acid-labile side-chain protectionOrthogonal lysine protection for selective side-chain modification on-resin
Side-Chain Deprotection Strong acid (e.g., TFA)Mild acid (e.g., 1-5% TFA in DCM)2% Hydrazine in DMF
Purity Typically >98%Typically >98%Typically >98%
Estimated Price (25g) ~$50 - $708~$105 (5g) - pricing varies~$2104 (25g) - pricing varies
Key Benefit Most common and cost-effective for standard synthesis[8]Milder cleavage conditions can lead to higher purity of crude peptideAllows for selective labeling of the lysine side-chain while the peptide is still on the resin
Key Drawback Harsher cleavage conditions can lead to side productsHigher cost than Boc-protected lysinePotential for Dde migration, higher cost

Cost-Benefit Analysis

This compound: The "Ready-to-Use" Fluorophore

  • Benefits: The primary advantage of using this compound is the direct incorporation of the Mca fluorophore during solid-phase peptide synthesis (SPPS). This simplifies the synthesis process by eliminating the need for on-resin or post-synthesis labeling steps, which can sometimes be inefficient and require further purification. The Mca fluorophore has a good quantum yield and its spectral properties are well-suited for FRET applications, particularly when paired with Dabcyl or Dnp quenchers.[1][2]

  • Costs: The most significant drawback is the high cost of this compound compared to non-fluorescent Fmoc-Lysine derivatives. This cost can be a major consideration, especially for the synthesis of long peptides or for large-scale production.

Alternative Fluorescent Amino Acids: A Spectrum of Choices

  • Fmoc-Lys(FITC)-OH: Offers a very high quantum yield and produces a bright green fluorescence, making it excellent for applications where signal intensity is paramount, such as fluorescence microscopy and flow cytometry.[3][4][5] However, FITC is known to be susceptible to photobleaching and its fluorescence is pH-sensitive, which can be a limitation in certain biological assays.[2][4] The cost is also a significant factor.

  • Fmoc-Lys(Dansyl)-OH: The dansyl group is smaller than many other fluorophores and its fluorescence is highly sensitive to the local environment. This makes it a valuable tool for studying protein folding and binding events. However, it has a relatively low quantum yield, which may limit its use in applications requiring high sensitivity.

  • Fmoc-Glu(EDANS)-OH: EDANS is a commonly used donor in FRET pairs, often with Dabcyl as the quencher.[1] It offers a good spectral overlap with Dabcyl, leading to efficient quenching. The cost is comparable to other fluorescent amino acids.

Post-Synthesis Labeling: A More Economical but Complex Approach

  • Benefits: The use of non-fluorescent, orthogonally protected lysine derivatives like Fmoc-Lys(Dde)-OH allows for the synthesis of the peptide backbone first, followed by the selective labeling of the lysine side-chain with a fluorophore of choice. This approach can be more cost-effective as the base peptide is synthesized with cheaper amino acids, and the more expensive fluorescent label is introduced in a single, targeted step. It also offers greater flexibility in the choice of fluorophore.

  • Costs: This strategy adds complexity to the synthesis workflow, requiring an additional deprotection and coupling step on the resin. There is a risk of incomplete reaction or side reactions during the labeling step, which may necessitate more extensive purification of the final product.

Experimental Protocols

Key Experiment: FRET-Based Protease Cleavage Assay

This protocol outlines a general procedure for comparing the performance of different fluorescently labeled peptides in a protease cleavage assay.

1. Peptide Synthesis:

  • Method: Standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin: Rink Amide resin (for C-terminal amide).

  • Incorporation of Fluorescent Residue:

    • Direct Incorporation: Use this compound, Fmoc-Lys(FITC)-OH, Fmoc-Lys(Dansyl)-OH, or Fmoc-Glu(EDANS)-OH directly in the desired position during SPPS.

    • Post-Synthesis Labeling: Incorporate Fmoc-Lys(Dde)-OH at the desired position. After completion of the peptide sequence, selectively deprotect the Dde group using 2% hydrazine in DMF. Then, couple the desired NHS-ester functionalized fluorophore to the free lysine side-chain.

  • Incorporate Quencher: Incorporate an amino acid coupled to a quencher (e.g., Dabcyl) at a suitable position on the other side of the protease cleavage site.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

2. FRET Assay Protocol:

  • Materials:

    • Purified fluorescently labeled peptide substrate (dissolved in a suitable buffer, e.g., Tris or HEPES).

    • Protease of interest (e.g., Trypsin, Caspase-3).

    • Assay buffer (optimized for the specific protease).

    • 96-well black microplate.

    • Fluorescence plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Procedure:

    • Prepare a stock solution of the fluorescent peptide substrate in the assay buffer.

    • Pipette the peptide substrate solution into the wells of the 96-well plate.

    • Initiate the reaction by adding the protease to each well.

    • Immediately place the plate in the fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time at the emission wavelength of the donor fluorophore. The cleavage of the peptide by the protease will separate the fluorophore and quencher, leading to an increase in fluorescence.

    • Record the fluorescence at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

    • As a negative control, perform the same experiment without the protease.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-protease control) from the experimental readings.

    • Plot the fluorescence intensity versus time to obtain the reaction kinetics.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

    • Compare the signal-to-background ratio and the initial reaction rates for peptides labeled with different fluorophores to assess their relative performance in this assay.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_labeling Fluorescent Labeling cluster_downstream Downstream Processing & Analysis resin Start with Resin deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) deprotection1->coupling wash1 Wash coupling->wash1 direct Direct Incorporation (Fmoc-Lys(Fluor)-OH) post Post-Synthesis Labeling (Fmoc-Lys(Dde)-OH) repeat Repeat Cycle wash1->repeat repeat->deprotection1 cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage deprotection2 Dde Deprotection (Hydrazine) post->deprotection2 labeling Fluorophore Coupling deprotection2->labeling purification HPLC Purification cleavage->purification analysis MS & HPLC Analysis purification->analysis assay FRET-Based Assay analysis->assay

References

Safety Operating Guide

Proper Disposal of Fmoc-Lys(Mca)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Fmoc-Lys(Mca)-OH, a fluorescently labeled amino acid commonly used in peptide synthesis.

This compound (N-α-Fmoc-N-ε-(7-methoxycoumarin-4-acetyl)-L-lysine) requires careful management as a chemical waste product. Due to limited publicly available data on its specific toxicity and environmental impact, it is crucial to handle this compound with caution and adhere to established best practices for hazardous waste disposal.

Key Safety and Chemical Data

PropertyValueSource
Chemical Formula C₃₃H₃₂N₂O₈[1]
Molecular Weight 584.62 g/mol [1]
CAS Number 386213-32-7[1]
Appearance Powder
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) 3 (Highly hazardous for water)
Toxicological Data Not available. Treat as potentially harmful. May cause skin, eye, and respiratory irritation upon contact or inhalation.[2]
Ecotoxicological Data No specific data available. Assumed to be harmful to aquatic life. Discharge into the environment must be avoided.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for laboratory chemical waste management.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed, and chemically compatible container. Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be collected in a separate, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Consultation with Environmental Health and Safety (EHS):

  • Before proceeding with any disposal, it is mandatory to consult your institution's EHS department or equivalent safety officer. They will provide specific guidance based on local, state, and federal regulations.

4. Professional Waste Disposal:

  • This compound waste must be disposed of through a licensed and certified hazardous waste disposal company. Your EHS department will coordinate the pickup and disposal of the collected waste.

  • Never dispose of this compound down the drain or in the regular trash.

5. Documentation:

  • Maintain a detailed record of the disposed chemical, including the quantity, date of disposal, and the disposal method used. This documentation is crucial for regulatory compliance.

Experimental Protocol: Considerations for Deactivation (Use with Caution)

A study on the thermal cleavage of the Fmoc group suggests that heating in a solvent like DMSO at 120°C can remove the protecting group.[4] However, this is for synthetic purposes and not a validated disposal method. The resulting products would still require proper hazardous waste disposal.

Important: Attempting to neutralize or deactivate chemical waste in the lab can be hazardous and may not be compliant with regulations. It is strongly recommended to rely on professional waste disposal services.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe cluster_collection cluster_consultation cluster_disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect consult Consult Institutional Environmental Health & Safety (EHS) collect->consult disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Service consult->disposal document Document Disposal (Quantity, Date, Method) disposal->document

References

Essential Safety and Logistical Guide for Handling Fmoc-Lys(Mca)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Fmoc-Lys(Mca)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for N-α-Fmoc-N-ε-(7-methoxycoumarin-4-acetyl)-L-lysine (this compound).

Disclaimer: This document provides guidance based on available safety information for Fmoc-protected amino acids and fluorescent compounds. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling the material.[1]

Immediate Safety and Handling Precautions

While specific hazard classifications for this compound are not detailed here, it is prudent to treat it as a potentially hazardous chemical. Similar compounds may cause skin, eye, and respiratory irritation.[2] Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures should be conducted to ensure the highest level of safety. At a minimum, the following PPE is required when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[3][4]Protects eyes from dust particles and potential splashes of solutions containing the compound.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2]Provides a barrier against skin contact. For prolonged contact, consider double-gloving.[5]
Body Protection Standard laboratory coat.[2][3]Protects skin and personal clothing from contamination.[5]
Respiratory Protection A NIOSH-approved N95 respirator or equivalent may be necessary if handling large quantities or if dust generation is likely.[3][5]Prevents inhalation of the powdered compound, especially during weighing and transfer.[5]
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound.

PropertyValue
Chemical Formula C₃₃H₃₂N₂O₈
Molecular Weight 584.62 g/mol [6]
Appearance White to slight yellow to beige powder[7]
Storage Temperature -20°C
Water Hazard Class (WGK) 3 (severe hazard to water)[6]

Operational Plan: Step-by-Step Handling Procedures

The following protocol outlines the safe handling of this compound from receipt to preparation for use in an experimental workflow, such as solid-phase peptide synthesis.

Receiving and Storage
  • Upon receipt, verify that the container is intact and properly labeled.

  • Store the container in a designated, cool, dry, and well-ventilated area at the recommended temperature of -20°C.

  • Keep the container tightly sealed and protected from light.

Weighing and Preparation of Solutions
  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare a clean, designated workspace within a chemical fume hood. Have spill cleanup materials readily available.

  • Weighing:

    • To minimize dust inhalation, perform all weighing operations within the chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the desired amount of the compound from the storage container to a tared weigh boat or reaction vessel.

    • Avoid creating dust. If dust is generated, allow it to settle within the enclosure before proceeding.

    • Close the primary container tightly immediately after use.

  • Dissolving:

    • Add the desired solvent to the vessel containing the weighed this compound.

    • If necessary, gently agitate or sonicate the mixture to ensure complete dissolution.

    • Be aware of the hazards associated with the chosen solvent and adjust PPE accordingly.

Spill Management
  • Small Spills:

    • If it is safe to do so, contain the spill using absorbent materials (e.g., absorbent pads, sand).

    • Wear appropriate PPE and work in a well-ventilated area (preferably a chemical fume hood).

    • Collect the contaminated absorbent material and place it in a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminate the surface.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Plan

The disposal of this compound and any associated waste must be conducted in a manner that prevents environmental contamination and complies with all applicable local, state, and federal regulations.

Waste Segregation
  • Solid Waste: Place all solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) into a designated, leak-proof hazardous waste container.[3] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[3]

  • Liquid Waste: Solutions containing this compound, as well as waste from peptide synthesis (e.g., piperidine/DMF from Fmoc deprotection), should be collected in a separate, sealed, and properly labeled hazardous waste container.[2][8] Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Contaminated Labware: Decontaminate any reusable labware that has come into contact with the chemical. Disposable labware should be treated as solid waste.

Final Disposal
  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Collection: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[2] Provide them with a complete and accurate description of the waste.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh this compound Powder prep_workspace->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experimental Protocol dissolve->use solid_waste Collect Solid Waste (Gloves, Weigh Paper) use->solid_waste Generate Solid Waste liquid_waste Collect Liquid Waste (Unused Solution, Reaction Waste) use->liquid_waste Generate Liquid Waste label_waste Label Waste Containers ('Hazardous Waste') solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-Lys(Mca)-OH
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.